1-Boc-4-Bromo-3-formylindole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-bromo-3-formylindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3/c1-14(2,3)19-13(18)16-7-9(8-17)12-10(15)5-4-6-11(12)16/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URXQJQRVBNAQDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654307 | |
| Record name | tert-Butyl 4-bromo-3-formyl-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303041-88-5 | |
| Record name | tert-Butyl 4-bromo-3-formyl-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Boc-4-bromo-3-formylindole: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Heterocyclic Building Block
1-Boc-4-bromo-3-formylindole, identified by its CAS number 303041-88-5, is a strategically important synthetic intermediate in the field of medicinal chemistry and drug discovery.[1][2][3] This trifunctional indole derivative incorporates a bromine atom, a formyl group, and a tert-butyloxycarbonyl (Boc) protecting group, each conferring unique reactivity and utility. Its structure is a valuable scaffold for the synthesis of more complex molecules, particularly those with therapeutic potential. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis via the Vilsmeier-Haack reaction, and an exploration of its applications as a key building block in the development of novel therapeutics, including kinase inhibitors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.
| Property | Value | Reference(s) |
| CAS Number | 303041-88-5 | [3] |
| Molecular Formula | C₁₄H₁₄BrNO₃ | [3] |
| Molecular Weight | 324.17 g/mol | [3] |
| Melting Point | 117-119 °C | [3] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. |
Synthesis of this compound: A Detailed Protocol
The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of the corresponding N-Boc-4-bromoindole.[4][5][6] This electrophilic substitution reaction introduces a formyl group at the electron-rich C3 position of the indole ring.
The Vilsmeier-Haack Reaction: Mechanism and Rationale
The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[1][4] The Vilsmeier reagent is a chloroiminium salt, which acts as a mild electrophile.
The indole nucleus is an electron-rich aromatic system, with the C3 position being particularly nucleophilic. The Boc protecting group on the indole nitrogen plays a crucial role in this reaction. It modulates the electron density of the indole ring and prevents side reactions at the nitrogen atom. The electron-withdrawing nature of the bromine atom at the C4 position can influence the reactivity of the indole ring, but the formylation still proceeds selectively at the C3 position due to the strong directing effect of the indole nitrogen.
Caption: Mechanism of the Vilsmeier-Haack formylation of 1-Boc-4-bromoindole.
Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
1-Boc-4-bromoindole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-Boc-4-bromoindole (1.0 equivalent) in anhydrous DMF (approximately 10 mL per gram of indole). Cool the solution to 0 °C in an ice bath.
-
Formation of the Vilsmeier Reagent and Reaction: Slowly add phosphorus oxychloride (1.2 - 1.5 equivalents) dropwise to the cooled DMF solution via the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate. Stir the mixture vigorously until the effervescence ceases and the pH is neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Characterization of this compound
Spectroscopic analysis is crucial for confirming the identity and purity of the synthesized compound.
| Technique | Expected Observations |
| ¹H NMR | The spectrum should show a singlet for the aldehydic proton around 10 ppm. The aromatic protons on the indole ring will appear in the aromatic region (7-8.5 ppm). A singlet corresponding to the nine protons of the Boc group will be present around 1.6 ppm. |
| ¹³C NMR | The carbonyl carbon of the aldehyde will resonate around 185-190 ppm. The carbonyl carbon of the Boc group will be observed around 150 ppm. The quaternary carbon of the Boc group will appear around 85 ppm, and the methyl carbons of the Boc group will be around 28 ppm. The aromatic carbons of the indole ring will be in the range of 110-140 ppm. |
| Mass Spec. | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (324.17 g/mol ), along with the characteristic isotopic pattern for a bromine-containing compound. |
| IR | The IR spectrum will exhibit a strong absorption band for the aldehyde carbonyl group around 1670-1690 cm⁻¹ and for the carbamate carbonyl of the Boc group around 1730-1750 cm⁻¹. |
Applications in Drug Discovery and Medicinal Chemistry
This compound is a versatile intermediate for the synthesis of a wide range of biologically active molecules. The aldehyde functionality serves as a handle for various transformations, including reductive amination, Wittig reactions, and the formation of other heterocyclic rings. The bromine atom can be utilized in cross-coupling reactions, such as Suzuki and Sonogashira couplings, to introduce further molecular diversity.
Precursor for Kinase Inhibitors
A significant application of substituted indoles is in the development of kinase inhibitors.[7][8][9][10] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The indole scaffold is a common feature in many kinase inhibitors. While specific drugs directly synthesized from this compound are not publicly disclosed in detail, the structural motif is highly relevant to the synthesis of inhibitors for kinases such as Akt and Btk.[7][8][10]
Caption: A potential synthetic workflow utilizing this compound.
Conclusion
This compound is a high-value building block for organic synthesis, particularly in the realm of drug discovery. Its synthesis via the Vilsmeier-Haack reaction is a reliable and well-understood process. The presence of three distinct functional groups provides medicinal chemists with a versatile platform to construct complex molecular architectures. The demonstrated utility of similar indole scaffolds in the development of kinase inhibitors highlights the potential of this compound in the ongoing search for novel therapeutic agents. This guide provides the foundational knowledge and practical insights necessary for researchers to effectively utilize this important synthetic intermediate in their drug discovery endeavors.
References
- 1. One moment, please... [chemistrysteps.com]
- 2. 4-bromo-1H-indole-3-carbaldehyde 95% | CAS: 98600-34-1 | AChemBlock [achemblock.com]
- 3. 303041-88-5 Cas No. | 4-Bromo-1H-indole-3-carboxaldehyde, N-BOC protected | Apollo [store.apolloscientific.co.uk]
- 4. aml.iaamonline.org [aml.iaamonline.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. WO2014173289A1 - Fused heterocyclic compounds as protein kinase inhibitors - Google Patents [patents.google.com]
- 8. US5545644A - Indole derivatives - Google Patents [patents.google.com]
- 9. WO2010030727A1 - 3-substituted-1h-indole, 3-substituted-1h-pyrrolo[2,3-b]pyridine and 3-substituted-1h-pyrrolo[3,2-b]pyridine compounds, their use as mtor kinase and pi3 kinase inhibitors, and their syntheses - Google Patents [patents.google.com]
- 10. US8895571B2 - Isoindolinone and pyrrolopyridinone derivatives as Akt inhibitors - Google Patents [patents.google.com]
Introduction: The Strategic Importance of a Bifunctional Building Block
An In-Depth Technical Guide to tert-butyl 4-bromo-3-formyl-1H-indole-1-carboxylate: A Keystone Intermediate in Modern Drug Discovery
In the landscape of medicinal chemistry and organic synthesis, the indole nucleus stands out as a "privileged scaffold," a structural motif frequently found in FDA-approved drugs and natural products with a vast range of pharmacological activities.[1][2] Its prevalence stems from its ability to mimic endogenous molecules, such as the neurotransmitter serotonin, and to form key interactions with a multitude of biological targets.[1][3] Within this important class of compounds, tert-butyl 4-bromo-3-formyl-1H-indole-1-carboxylate has emerged as a particularly valuable and versatile synthetic intermediate.
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the properties, synthesis, and strategic application of this powerful building block. Its utility is anchored in three key structural features:
-
The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group on the indole nitrogen provides crucial stability during synthetic transformations and enhances solubility in common organic solvents. It can be readily removed under mild acidic conditions, allowing for subsequent functionalization at the nitrogen atom.[3]
-
The C-4 Bromo Substituent: This bromine atom serves as a highly effective synthetic "handle" for modern palladium-catalyzed cross-coupling reactions, enabling the strategic introduction of diverse aryl, heteroaryl, and alkyl groups to build molecular complexity.[3][4]
-
The C-3 Formyl Group: The aldehyde functionality at the C-3 position is a versatile reaction site, amenable to a wide array of transformations including reductive aminations, Wittig reactions, and oxidations, providing another axis for structural diversification.[5]
The strategic placement of these functionalities makes tert-butyl 4-bromo-3-formyl-1H-indole-1-carboxylate a cornerstone reagent for constructing libraries of novel compounds in the pursuit of new therapeutic agents.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is fundamental to its effective use in the laboratory. The data below are essential for handling, characterization, and reaction monitoring.
Physicochemical Data
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl 4-bromo-3-formylindole-1-carboxylate | [6] |
| CAS Number | 303041-88-5 | [7][8] |
| Molecular Formula | C₁₄H₁₄BrNO₃ | [6][8] |
| Molecular Weight | 324.17 g/mol | [6][9] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 117-119 °C | [9][10] |
| Boiling Point | 426.7 °C at 760 mmHg (Predicted) | [7][9] |
| Density | ~1.42 g/cm³ (Predicted) | [9][10] |
| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc, DMF) | Inferred |
Spectroscopic Data (Predicted)
| Spectroscopy | Predicted Data | Interpretation |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~10.2 (s, 1H), δ ~8.2-8.4 (d, 1H), δ ~7.8 (s, 1H), δ ~7.4-7.6 (m, 2H), δ ~1.7 (s, 9H) | Aldehyde proton (CHO), aromatic protons of the indole core, singlet for the 9 protons of the Boc group. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~185 (C=O, aldehyde), δ ~149 (C=O, carbamate), δ ~138-115 (aromatic carbons), δ ~85 (quaternary C of Boc), δ ~28 (CH₃ of Boc) | Characteristic carbonyl peaks for the aldehyde and Boc-carbamate, aromatic region signals, and distinct Boc group signals. |
| FT-IR (KBr, cm⁻¹) | ~2980 (C-H, Boc), ~1735 (C=O, carbamate), ~1680 (C=O, aldehyde), ~1580-1450 (C=C, aromatic), ~1250 (C-N), ~1150 (C-O) | Strong carbonyl stretching frequencies are key diagnostic peaks for the carbamate and aldehyde groups. |
| Mass Spec. (ESI+) | m/z 324/326 [M+H]⁺, 268/270 [M-C₄H₈+H]⁺, 224/226 [M-Boc+H]⁺ | Shows the characteristic 1:1 isotopic pattern for bromine. Fragments correspond to the loss of isobutylene and the entire Boc group. |
Synthesis and Purification
The most common and efficient synthesis of tert-butyl 4-bromo-3-formyl-1H-indole-1-carboxylate involves the N-protection of commercially available 4-bromo-1H-indole-3-carboxaldehyde. The Boc group is installed using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of the title compound.
Detailed Experimental Protocol: N-Boc Protection
This protocol is a self-validating system; progress can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of starting material before proceeding to the workup.
-
Reagent Preparation:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 4-bromo-1H-indole-3-carboxaldehyde (1.0 equiv.).
-
Dissolve the starting material in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.2 M.
-
-
Reaction Execution:
-
To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv.).
-
Add 4-(dimethylamino)pyridine (DMAP, 0.1 equiv.) as a catalyst. The use of a catalytic amount of DMAP is crucial for accelerating the reaction, which might otherwise be sluggish.
-
Allow the reaction mixture to stir at room temperature. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent), checking for the disappearance of the starting material spot. The reaction is typically complete within 2-4 hours.
-
-
Workup and Extraction:
-
Once the starting material is consumed, quench the reaction by adding deionized water.
-
Remove the THF under reduced pressure using a rotary evaporator.
-
Extract the remaining aqueous layer three times with ethyl acetate (EtOAc).
-
Combine the organic extracts and wash sequentially with 1 M HCl (to remove DMAP), saturated aqueous sodium bicarbonate (NaHCO₃), and finally, brine.
-
-
Purification:
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford tert-butyl 4-bromo-3-formyl-1H-indole-1-carboxylate as a solid.
-
Chemical Reactivity and Synthetic Utility
The power of this molecule lies in its capacity for selective, orthogonal functionalization at its two primary reaction sites.
Palladium-Catalyzed Cross-Coupling at the C-4 Position
The C-Br bond is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis because it forms C-C bonds with high efficiency and tolerates a wide range of functional groups, making it indispensable for building the biaryl structures common in pharmaceuticals.[12]
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
Setup:
-
In a dry Schlenk flask, combine tert-butyl 4-bromo-3-formyl-1H-indole-1-carboxylate (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv.). The choice of catalyst and ligand is critical and may require optimization for challenging substrates.
-
-
Execution:
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment, which is crucial to prevent catalyst degradation.
-
Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor progress by TLC or LC-MS.
-
-
Workup:
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification:
-
Purify the residue by flash column chromatography to yield the 4-aryl-3-formylindole product.
-
Transformations of the C-3 Aldehyde
The aldehyde group provides a gateway to numerous other functionalities. A prime example is reductive amination, which is one of the most effective methods for introducing nitrogen-containing side chains, a common strategy in drug design to improve potency and pharmacokinetic properties.
-
Reductive Amination: Reaction with a primary or secondary amine under acidic conditions forms an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB) to yield the corresponding amine.
-
Wittig Reaction: Reaction with a phosphorus ylide allows for the conversion of the C=O bond into a C=C bond, enabling the synthesis of various vinyl-indole derivatives.
-
Oxidation/Reduction: The aldehyde can be easily oxidized to a carboxylic acid using reagents like sodium chlorite or reduced to a primary alcohol with sodium borohydride.
Applications in Medicinal Chemistry and Drug Discovery
The true value of tert-butyl 4-bromo-3-formyl-1H-indole-1-carboxylate is realized in its application as a scaffold for generating novel drug candidates. The indole core is a key pharmacophore in many therapeutic areas, including oncology, neuroscience, and infectious diseases.[13][14]
Derivatives synthesized from this building block have been explored as:
-
Kinase Inhibitors: Many kinase inhibitors target the ATP-binding pocket. By attaching appropriate aryl groups at the C-4 position, the resulting molecules can be designed to mimic the adenine region of ATP, leading to potent and selective inhibition of kinases implicated in cancer and inflammatory diseases.[2][15]
-
Anticancer Agents: The indole scaffold is present in numerous anticancer drugs. Functionalization at C-3 and C-4 can lead to compounds that inhibit tubulin polymerization, disrupt cell signaling pathways, or induce apoptosis in cancer cells.[13]
-
Antimicrobial Agents: Novel indole derivatives continue to be investigated as potential treatments for bacterial and fungal infections, often by disrupting cell wall synthesis or other essential microbial processes.[1]
Drug Discovery Workflow
Caption: Role of the building block in a typical drug discovery program.
Handling, Storage, and Safety
-
Handling: Use in a well-ventilated area or chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid breathing dust and direct contact with skin and eyes.[16] The compound is classified as an irritant.[10]
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage under an inert gas (nitrogen or argon) at 2-8°C is recommended.[10]
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.
Conclusion
Tert-butyl 4-bromo-3-formyl-1H-indole-1-carboxylate is far more than a simple chemical reagent; it is a strategic tool for molecular innovation. Its combination of a protected indole core with two distinct and synthetically versatile functional groups provides researchers with a reliable and powerful platform for the efficient construction of complex molecules. Its central role as a precursor to diverse libraries of substituted indoles ensures its continued importance in the fields of medicinal chemistry and drug discovery, facilitating the exploration of new chemical space and the development of next-generation therapeutics.
References
- 1. Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tert-Butyl 4-bromo-3-hydroxy-1H-indole-1-carboxylate | 114224-26-9 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. tert-Butyl 4-bromo-3-formyl-1H-indole-1-carboxylate | C14H14BrNO3 | CID 40428520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. pschemicals.com [pschemicals.com]
- 9. echemi.com [echemi.com]
- 10. 303041-88-5 CAS MSDS (4-BROMO-3-FORMYLINDOLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Spectral Analysis of 1-Boc-4-bromo-3-formylindole
This technical guide provides a comprehensive overview of the spectral characterization of 1-Boc-4-bromo-3-formylindole, a key intermediate in contemporary drug discovery and organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the core spectroscopic techniques used to elucidate and confirm the structure of this compound. We will explore the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
The N-Boc protecting group provides stability and enhances solubility in common organic solvents, while the bromo and formyl functionalities at the 4- and 3-positions of the indole scaffold, respectively, offer versatile handles for further chemical modification. Accurate spectral analysis is paramount to ensure the purity and structural integrity of this intermediate, which is crucial for the success of subsequent synthetic steps.
Molecular Structure and Properties
-
Chemical Name: tert-butyl 4-bromo-3-formyl-1H-indole-1-carboxylate[1][2][3]
-
Molecular Weight: 324.17 g/mol [1]
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.[6] For this compound, both ¹H and ¹³C NMR are essential for structural verification.
Predicted ¹H NMR Spectral Data
The following table outlines the predicted proton NMR chemical shifts (δ) for this compound. These predictions are based on the analysis of its chemical structure and data from analogous indole derivatives.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.1 - 10.2 | s | 1H | H-C=O (aldehyde) |
| ~8.2 - 8.3 | s | 1H | H-2 |
| ~8.0 - 8.1 | d | 1H | H-5 |
| ~7.5 - 7.6 | d | 1H | H-7 |
| ~7.3 - 7.4 | t | 1H | H-6 |
| ~1.6 - 1.7 | s | 9H | -C(CH₃)₃ (Boc) |
Predicted ¹³C NMR Spectral Data
The predicted carbon NMR spectrum provides insight into the electronic environment of each carbon atom in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~185 - 186 | C=O (aldehyde) |
| ~149 - 150 | C=O (Boc) |
| ~138 - 139 | C-7a |
| ~136 - 137 | C-2 |
| ~129 - 130 | C-3a |
| ~127 - 128 | C-5 |
| ~125 - 126 | C-7 |
| ~123 - 124 | C-6 |
| ~118 - 119 | C-3 |
| ~115 - 116 | C-4 |
| ~85 - 86 | -C(CH₃)₃ (Boc) |
| ~28 | -C(CH₃)₃ (Boc) |
Experimental Protocol for NMR Spectroscopy
A generalized protocol for acquiring high-quality NMR spectra is as follows:
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Filtration: Filter the solution into a clean, 5 mm NMR tube to a height of approximately 4-5 cm.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[6]
-
Data Acquisition:
-
Place the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Instrument-specific parameters may need to be optimized for resolution and signal-to-noise.
-
II. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[7][8]
Predicted FT-IR Spectral Data
The key vibrational frequencies for this compound are predicted as follows:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2975 | Medium-Strong | C-H stretch (tert-butyl) |
| ~1735 | Strong | C=O stretch (Boc carbamate) |
| ~1680 | Strong | C=O stretch (aldehyde) |
| ~1590 | Medium | C=C stretch (aromatic) |
| ~1450 | Medium | C-H bend (tert-butyl) |
| ~1250 | Strong | C-N stretch |
| ~1150 | Strong | C-O stretch (Boc) |
| ~750 | Strong | C-Br stretch |
Experimental Protocol for FT-IR Spectroscopy (Thin Solid Film Method)
This method is often preferred for solid samples in academic and industrial laboratories.[9]
-
Sample Preparation: Dissolve a small amount (approx. 50 mg) of this compound in a few drops of a volatile solvent like methylene chloride or acetone.[9]
-
Film Deposition: Place a drop of the resulting solution onto a clean, dry salt plate (KBr or NaCl).[9]
-
Solvent Evaporation: Allow the solvent to fully evaporate, which will leave a thin, solid film of the compound on the plate.[9]
-
Data Acquisition:
-
Place the salt plate into the sample holder of the FT-IR spectrometer.
-
Collect a background spectrum of the clean, empty sample compartment.
-
Acquire the IR spectrum of the sample, typically over a range of 4000-400 cm⁻¹.
-
III. Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[10][11] It is a destructive technique that provides information about the molecular weight and elemental composition of a compound.
Predicted Mass Spectrometry Data
For this compound, the following key ions are expected in the mass spectrum:
| m/z | Assignment |
| ~323/325 | [M]⁺˙ (Molecular ion peak, showing isotopic pattern for Bromine) |
| ~267/269 | [M - C₄H₈]⁺˙ (Loss of isobutylene from Boc group) |
| ~223/225 | [M - Boc]⁺ (Loss of the Boc group) |
| ~57 | [C₄H₉]⁺ (tert-butyl cation) |
Experimental Protocol for Mass Spectrometry
The following is a general procedure for obtaining a mass spectrum using Electrospray Ionization (ESI), a common "soft" ionization technique.
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute a small aliquot of this stock solution to a final concentration of around 10-100 µg/mL.[12]
-
Sample Infusion: Introduce the sample solution into the mass spectrometer's ion source via direct infusion or through a liquid chromatography (LC) system.
-
Ionization: Apply a high voltage to the ESI probe to generate charged droplets, which then desolvate to produce gas-phase ions of the analyte.
-
Mass Analysis: The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. High-resolution mass spectrometry (HRMS) can be employed for precise mass measurement to confirm the elemental composition.[13]
IV. Workflow and Data Integration
The structural elucidation of this compound is a systematic process that integrates data from multiple spectroscopic techniques. The following diagram illustrates the logical workflow from synthesis to comprehensive spectral characterization.
Caption: A workflow diagram for the synthesis and spectral characterization of this compound.
V. Conclusion
The comprehensive spectral analysis of this compound, integrating data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, is indispensable for its structural verification and quality control. This guide provides the expected spectral data and standardized protocols to assist researchers in the unambiguous characterization of this important synthetic intermediate. Adherence to these analytical methodologies ensures the reliability of starting materials, which is a cornerstone of successful research and development in the chemical and pharmaceutical sciences.
References
- 1. tert-Butyl 4-bromo-3-formyl-1H-indole-1-carboxylate | C14H14BrNO3 | CID 40428520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. pschemicals.com [pschemicals.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 303041-88-5 CAS MSDS (4-BROMO-3-FORMYLINDOLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. NMR Spectroscopy [www2.chemistry.msu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mse.washington.edu [mse.washington.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. fiveable.me [fiveable.me]
- 11. m.youtube.com [m.youtube.com]
- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 13. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
1-Boc-4-Bromo-3-formylindole mass spectrometry fragmentation
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1-Boc-4-Bromo-3-formylindole
Authored by a Senior Application Scientist
This guide provides a detailed examination of the mass spectrometric behavior of this compound, a key intermediate in synthetic organic chemistry. An understanding of its fragmentation pattern is crucial for reaction monitoring, purity assessment, and structural confirmation in pharmaceutical and chemical research settings. This document is structured to provide not only the "what" but the "why" behind the observed fragmentation, grounding the interpretation in the fundamental principles of mass spectrometry and the specific chemical nature of the analyte.
Introduction to the Analyte and Mass Spectrometry
This compound (MW: 324.17 g/mol for ⁷⁹Br isotope) is a trifunctionalized indole derivative.[1] Its structure incorporates three key features that dictate its fragmentation behavior under mass spectrometric analysis: a labile tert-butoxycarbonyl (Boc) protecting group, a bromine substituent on the aromatic ring, and a formyl group at the 3-position of the indole core. The choice of ionization technique, typically Electrospray Ionization (ESI) for LC-MS applications or Electron Ionization (EI) for GC-MS or direct probe analysis, will significantly influence the resulting mass spectrum. ESI, being a softer ionization method, is more likely to yield an intact molecular ion, while the high-energy EI process will induce more extensive fragmentation.[2][3]
The Molecular Ion: A Tale of Two Isotopes
A primary and unmistakable feature in the mass spectrum of any bromine-containing compound is the isotopic signature of bromine. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio of abundance.[4] Consequently, the molecular ion (M⁺) of this compound will not appear as a single peak but as a pair of peaks of nearly equal intensity, two mass units apart (m/z 324 and 326). This characteristic M/M+2 pattern is a definitive indicator of the presence of a single bromine atom in the ion and will propagate through all bromine-containing fragments.[5]
Primary Fragmentation Pathways: A Hierarchical Dissociation
The fragmentation of this compound is a competitive process governed by the relative stabilities of the bonds within the molecular ion. The energetic instability of the newly formed molecular ion leads it to break apart into smaller, more stable charged fragments and neutral radicals or molecules.[6] The most probable fragmentation pathways are detailed below, ordered by the lability of the cleaved groups.
The Dominant Role of the Boc Protecting Group
The N-Boc group is notoriously labile under typical mass spectrometry conditions and its fragmentation often dominates the spectrum.[7] This lability stems from the stability of the neutral molecules and radicals that are lost.
-
Loss of Isobutylene (C₄H₈): The most common fragmentation pathway for Boc-protected amines involves a McLafferty-like rearrangement, leading to the loss of isobutylene (a neutral loss of 56 Da).[8][9] This results in a prominent fragment ion at m/z 268/270. This fragment represents the 4-bromo-3-formylindole carbamic acid, which may subsequently decarboxylate.
-
Loss of the tert-butyl radical (•C(CH₃)₃): Alpha-cleavage can lead to the loss of a tert-butyl radical (a neutral loss of 57 Da), forming an ion at m/z 267/269.
-
Loss of Carbon Dioxide (CO₂): Following the loss of the tert-butyl radical, the resulting N-carbonyl species can lose CO₂ (44 Da) to yield the deprotected indole radical cation.
-
Complete Loss of the Boc Group: Cleavage of the N-C bond results in the loss of the entire Boc group as a radical (•COOC(CH₃)₃, 101 Da), or more commonly, the loss of isobutylene and CO₂ (56 + 44 = 100 Da), leading to the 4-bromo-3-formylindole cation at m/z 224/226.
Fragmentation of the Formyl Group
The formyl group at the C3 position also provides characteristic fragmentation patterns, typically involving alpha-cleavage.[10]
-
Loss of a Hydrogen Radical (•H): Cleavage of the C-H bond in the aldehyde results in an [M-1]⁺ peak, which is common for aromatic aldehydes.[11] This would appear at m/z 323/325.
-
Loss of Carbon Monoxide (CO): Following the initial loss of the hydrogen radical, the resulting acylium ion can lose carbon monoxide (a neutral loss of 28 Da). This is a very common fragmentation for aldehydes and ketones.[11] A fragment corresponding to [M-CHO]⁺ or [M-29]⁺ (loss of a formyl radical) is also highly characteristic, leading to an ion at m/z 295/297.
Influence of the Bromine Substituent and Indole Core
The indole ring itself is a stable aromatic system, and its fragmentation requires higher energy.[12]
-
Loss of the Bromine Radical (•Br): The C-Br bond can undergo homolytic cleavage, resulting in the loss of a bromine radical (79 or 81 Da). This would produce an [M-Br]⁺ ion at m/z 245.
-
Sequential Fragmentation: More complex spectra arise from sequential losses. For example, the initial loss of the Boc group (100 Da) to form the ion at m/z 224/226 can be followed by the loss of the formyl group (29 Da), resulting in a 4-bromoindole cation at m/z 195/197.
Proposed Fragmentation Scheme
The interplay of these pathways leads to a predictable, yet complex, mass spectrum. The major fragmentation cascades are visualized in the diagram below.
Caption: Proposed ESI/EI fragmentation pathways for this compound.
Experimental Protocol: Acquiring the Mass Spectrum
The following protocol outlines a general procedure for analyzing this compound using LC-ESI-MS. Parameters should be optimized for the specific instrument used.
5.1. Sample Preparation
-
Prepare a stock solution of this compound at 1 mg/mL in methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.
-
Filter the sample through a 0.22 µm syringe filter if any particulate matter is visible.
5.2. Liquid Chromatography Parameters (Optional, for LC-MS)
-
Column: C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2-5 µL.
5.3. Mass Spectrometry Parameters (ESI-Positive Mode)
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Cone/Fragmentor Voltage: 70-120 V. A higher voltage will induce more in-source fragmentation.[2] A voltage ramp experiment is recommended to observe the onset of different fragmentation pathways.
-
Gas Flow (Nitrogen): Desolvation gas at 8-12 L/min, Cone gas at 50 L/hr.
-
Desolvation Temperature: 350-450 °C.
-
Mass Range: m/z 50-500.
-
Tandem MS (MS/MS): For definitive structural confirmation, select the m/z 324 peak as the precursor ion and apply collision-induced dissociation (CID) with a collision energy of 10-40 eV to generate a product ion spectrum.
References
- 1. This compound - CAS:303041-88-5 - Sunway Pharm Ltd [3wpharm.com]
- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. whitman.edu [whitman.edu]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 12. Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Solubility of 1-Boc-4-Bromo-3-formylindole in Organic Solvents
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: Beyond Miscibility – A Strategic Approach to Solubility
In the landscape of synthetic chemistry and drug development, understanding the solubility of a key intermediate like 1-Boc-4-bromo-3-formylindole is not a trivial preliminary step; it is a cornerstone of process efficiency, reaction kinetics, and purification efficacy. This guide moves beyond simple "soluble" or "insoluble" labels to provide a deeper, mechanistic understanding of how this substituted indole interacts with various organic solvents. As a senior application scientist, my objective is to explain the causality behind solvent selection and to equip you with the foundational knowledge and practical protocols to make informed decisions in your own laboratory work. The principles and methodologies discussed herein are designed to be self-validating, ensuring reliable and reproducible outcomes.
Molecular Profile: this compound
To predict and understand the solubility of this compound (CAS No: 303041-88-5), we must first analyze its structure.[1][2][3]
-
Core Structure: A bicyclic indole ring system.
-
Key Functional Groups:
-
N-Boc Group (tert-butoxycarbonyl): A bulky, lipophilic protecting group that significantly increases the molecule's nonpolar character and steric hindrance around the indole nitrogen.
-
Bromo Group (-Br): An electron-withdrawing group that adds to the molecular weight and introduces a degree of polarity.
-
Formyl Group (-CHO): A polar aldehyde group capable of acting as a hydrogen bond acceptor.
-
The interplay of the large, nonpolar Boc group with the polar formyl group and the halogen suggests that the molecule will exhibit intermediate polarity. It is unlikely to be soluble in highly nonpolar solvents like hexanes or highly polar protic solvents like water. Its optimal solubility is anticipated in moderately polar aprotic and some polar aprotic solvents.
The Critical Role of Solvent Selection in Process Chemistry
The choice of solvent is a critical parameter that dictates the success of multiple downstream applications:
-
Reaction Medium: Ensuring the substrate is fully dissolved is paramount for homogeneous reaction kinetics. Undissolved material can lead to inconsistent, stalled, or incomplete reactions.
-
Purification and Crystallization: Solubility gradients are exploited in crystallization. A solvent system must be identified where the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures to ensure high recovery yield.
-
Chromatographic Purification: Proper dissolution in a minimal amount of a suitable solvent is the first step for loading a sample onto a silica gel column or for injection in HPLC systems.
-
Formulation Studies: For drug development professionals, understanding solubility in various pharmaceutically acceptable solvents is a prerequisite for formulation design.
Predicted Solubility Profile of this compound
While exhaustive quantitative solubility data is not publicly cataloged, a qualitative assessment can be made based on the principle of "like dissolves like" and empirical data from structurally similar compounds.[4] The following table summarizes the predicted solubility and provides a rationale for solvent choice.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale & Expert Insight |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc) | High | These solvents effectively balance polarity to solvate the formyl group with enough nonpolar character to accommodate the Boc-protected indole ring. DCM and EtOAc are often excellent initial choices for reactions and chromatography. |
| Polar Aprotic (High Polarity) | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | The strong polar nature of these solvents will readily solvate the entire molecule. They are excellent for ensuring complete dissolution but can be difficult to remove, making them less ideal for purification unless necessary. |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Moderate to Low | The ability of these solvents to hydrogen bond may be less effective at overcoming the large, nonpolar Boc group. Solubility is expected to be limited. Heating may be required to achieve significant dissolution. |
| Nonpolar | Hexanes, Heptane, Toluene | Very Low / Insoluble | The dominant nonpolar character of these solvents is insufficient to solvate the polar formyl and bromo-indole functionalities. Toluene may show slight solubility upon heating due to its aromatic nature. |
Experimental Workflow for Solubility Determination
A systematic approach is crucial for accurately determining solubility. The following protocol provides a reliable method for both qualitative and semi-quantitative assessment.[5][6][7]
Mandatory Safety Precautions
Before beginning any experimental work, consult the Safety Data Sheet (SDS) for this compound and all solvents used.[8][9][10]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile).
-
Ventilation: Conduct all operations within a certified chemical fume hood to avoid inhalation of dust or solvent vapors.[8][10]
-
Handling: Avoid dust formation. Do not get the compound on skin or in eyes.[9]
-
Disposal: Dispose of all chemical waste according to institutional and local regulations.
Qualitative Solubility Test (Test Tube Method)
This initial screening method is rapid and requires minimal material.
-
Preparation: Place approximately 10-20 mg of this compound into a small, dry test tube.
-
Solvent Addition: Add the chosen solvent dropwise (e.g., 0.1 mL at a time) using a pipette.
-
Mixing: After each addition, vigorously agitate the mixture using a vortex mixer or by flicking the test tube for 30-60 seconds.[6]
-
Observation: Observe the mixture against a contrasting background. Note if the solid dissolves completely, partially, or not at all.
-
Classification:
-
Soluble: Complete dissolution in < 1 mL of solvent.
-
Slightly Soluble: Partial dissolution or requiring > 1-3 mL of solvent.
-
Insoluble: Little to no solid dissolves even after adding 3 mL of solvent.
-
Semi-Quantitative Solubility Test (Shake-Flask Method)
For a more accurate determination, the shake-flask method is a trusted standard.
-
Sample Preparation: Accurately weigh a surplus amount of this compound (e.g., 100 mg) into a screw-cap vial.
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., 2.0 mL) to the vial.
-
Equilibration: Seal the vial tightly and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for at least 24 hours. This extended time is critical to ensure the solution reaches equilibrium.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed for several hours to let any undissolved solid settle.
-
Sampling & Analysis: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any suspended microparticles.
-
Quantification:
-
Evaporate the solvent from the filtered aliquot under reduced pressure and weigh the residual solid.
-
Calculate the solubility in g/L or mg/mL.
-
Alternatively, the concentration can be determined using a calibrated analytical technique such as HPLC or UV-Vis spectroscopy if a standard curve is available.
-
Visualizing the Experimental Workflow
The logical flow of the solubility determination process can be represented with the following diagram.
Caption: Workflow for systematic solubility determination.
Conclusion: Strategic Implications for the Synthetic Chemist
The solubility profile of this compound points towards high compatibility with common polar aprotic solvents like DCM, THF, and Ethyl Acetate . These should be the primary candidates for reaction solvents and for dissolution prior to chromatographic purification. For challenging reactions requiring complete and rapid dissolution, DMF or DMSO are reliable but require more rigorous downstream removal procedures. The low predicted solubility in alcohols and nonpolar solvents makes them ideal candidates for use as anti-solvents in crystallization protocols. By applying the systematic experimental approach detailed in this guide, researchers can confidently and accurately characterize the solubility of this vital intermediate, paving the way for optimized, scalable, and reproducible synthetic processes.
References
- 1. chembk.com [chembk.com]
- 2. tert-Butyl 4-bromo-3-formyl-1H-indole-1-carboxylate | C14H14BrNO3 | CID 40428520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pschemicals.com [pschemicals.com]
- 4. m.youtube.com [m.youtube.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. chem.ws [chem.ws]
- 7. www1.udel.edu [www1.udel.edu]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
stability and storage of 1-Boc-4-Bromo-3-formylindole
An In-Depth Technical Guide to the Stability and Storage of 1-Boc-4-Bromo-3-formylindole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal intermediate in synthetic organic chemistry and medicinal chemistry, valued for its role in the construction of complex heterocyclic scaffolds. The integrity of this reagent is paramount for reproducible and successful downstream applications. This guide provides a comprehensive analysis of the chemical stability of this compound, detailing its potential degradation pathways and offering evidence-based protocols for its optimal storage and handling. Furthermore, it outlines a systematic approach to stability assessment, ensuring that researchers can maintain the quality and reliability of this critical building block.
Chemical & Physical Profile
A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage. These properties dictate its behavior under various environmental conditions.
| Property | Value | Reference(s) |
| CAS Number | 303041-88-5 | [1][2][3] |
| Molecular Formula | C₁₄H₁₄BrNO₃ | [1][4] |
| Molecular Weight | 324.17 g/mol | [1][2][4] |
| Appearance | White to light yellow solid or powder | [5][6] |
| Melting Point | 117-119 °C | [2] |
| Boiling Point | 426.7 ± 48.0 °C (Predicted) | [2] |
| Density | 1.42 ± 0.1 g/cm³ (Predicted) | [2] |
Core Stability Profile & Degradation Pathways
The stability of this compound is primarily influenced by its two key functional moieties: the N-Boc protecting group and the substituted indole core. Understanding the vulnerabilities of each is critical to preventing degradation.
The Lability of the N-Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group, prized for its stability under many reaction conditions. However, it is inherently susceptible to cleavage under acidic or high-temperature conditions.[7][8]
-
Acid-Catalyzed Deprotection: The primary degradation pathway for this compound is the acid-catalyzed removal of the Boc group. Trace amounts of acidic impurities in solvents, on glassware, or in the atmosphere can facilitate this process over time, leading to the formation of 4-bromo-3-formylindole. Standard deprotection protocols often employ strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in organic solvents.[9]
-
Thermolytic Degradation: The Boc group can also be cleaved at elevated temperatures.[8][10] While the melting point of the compound is relatively high, prolonged exposure to moderate heat, especially during transport or storage in a warm environment, can initiate slow degradation.
The Substituted Indole Core
The indole nucleus itself is an electron-rich aromatic system susceptible to oxidation. The presence of the electron-withdrawing formyl group and the halogen substituent can modulate this reactivity. While generally stable, prolonged exposure to atmospheric oxygen, light, and certain metals can lead to oxidative degradation products.
Proposed Degradation Pathways
The primary degradation products are anticipated to result from the loss of the Boc group and oxidation. The diagram below illustrates the most probable degradation pathways under suboptimal storage conditions.
References
- 1. This compound - CAS:303041-88-5 - Sunway Pharm Ltd [3wpharm.com]
- 2. 303041-88-5 CAS MSDS (4-BROMO-3-FORMYLINDOLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. tert-Butyl 4-bromo-3-formyl-1H-indole-1-carboxylate | C14H14BrNO3 | CID 40428520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. 1-N-BOC-4-BROMOPIPERIDINE | 180695-79-8 [chemicalbook.com]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 1-Boc-4-Bromo-3-formylindole: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Key Synthetic Intermediate
1-Boc-4-bromo-3-formylindole, a strategically functionalized indole derivative, serves as a pivotal building block in the synthesis of complex heterocyclic systems. Its unique arrangement of a bromine atom, a formyl group, and a Boc-protecting group on the indole scaffold offers medicinal chemists and process scientists a versatile platform for molecular elaboration. This guide provides a comprehensive overview of its core physical and chemical properties, detailed synthetic and purification protocols, and an exploration of its reactivity, empowering researchers to effectively harness its synthetic potential in drug discovery and development.
Section 1: Core Molecular Attributes and Physicochemical Properties
This compound, systematically named tert-butyl 4-bromo-3-formyl-1H-indole-1-carboxylate, possesses a well-defined set of physical and chemical characteristics that govern its behavior in chemical transformations and purification processes.
Structural and General Properties
The molecular structure features an indole core with a bromine substituent at the 4-position, a formyl group at the 3-position, and a tert-butyloxycarbonyl (Boc) group protecting the indole nitrogen. This combination of functionalities imparts specific reactivity and solubility characteristics.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₄BrNO₃ | [1][2][3] |
| Molecular Weight | 324.17 g/mol | [1][3] |
| CAS Number | 303041-88-5 | [1][2] |
| Appearance | White to yellow crystalline solid | Inferred from related compounds |
| Melting Point | 117-119 °C | [4] |
Synonyms: This compound is also known by several other names, including:
-
tert-butyl 4-bromo-3-formyl-1H-indole-1-carboxylate[2]
-
4-Bromo-3-formylindole-1-carboxylic acid tert-butyl ester[5]
-
N-Boc-4-bromo-3-formylindole[5]
Solubility Profile
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl acetate (EtOAc), Acetone | High | The combination of polar and nonpolar features allows for favorable interactions. |
| Polar Protic | Methanol, Ethanol | Moderate to High | The potential for hydrogen bonding with the formyl oxygen and carbamate group. |
| Nonpolar Aromatic | Toluene | Moderate | The aromatic indole core contributes to solubility in aromatic solvents. |
| Nonpolar Aliphatic | Hexane, Heptane | Low to Insoluble | The overall polarity of the molecule is too high for significant solubility in nonpolar aliphatic solvents. |
| Aqueous | Water | Insoluble | The large nonpolar surface area of the molecule prevents significant dissolution in water. |
This solubility profile is predictive and should be confirmed experimentally for specific applications.
Spectroscopic Characterization (Predicted)
Detailed experimental spectral data for this compound is not consistently reported. However, based on the analysis of its structure and data from analogous compounds, the following characteristic spectral features are anticipated.
¹H NMR Spectroscopy:
-
Aldehydic Proton: A singlet in the range of δ 9.9-10.2 ppm.
-
Indole Protons: Aromatic protons on the indole ring will appear in the region of δ 7.0-8.5 ppm, with multiplicities and coupling constants dictated by their relative positions. The proton at the 2-position will likely be a singlet.
-
Boc Protons: A characteristic sharp singlet at approximately δ 1.6-1.7 ppm, integrating to 9 protons.
¹³C NMR Spectroscopy:
-
Aldehyde Carbonyl: A resonance in the downfield region, typically around δ 185-190 ppm.
-
Carbamate Carbonyl: A peak around δ 149-151 ppm.
-
Indole Carbons: Aromatic carbons will resonate in the range of δ 110-140 ppm.
-
Boc Carbons: The quaternary carbon of the tert-butyl group will appear around δ 84-86 ppm, and the methyl carbons around δ 28 ppm.
FT-IR Spectroscopy:
-
C=O Stretch (Aldehyde): A strong, sharp absorption band around 1670-1690 cm⁻¹.
-
C=O Stretch (Carbamate): A strong absorption band around 1730-1750 cm⁻¹.
-
C-H Stretch (Aromatic): Peaks typically appear above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks from the Boc group will be observed below 3000 cm⁻¹.
-
C-N Stretch: Expected in the region of 1250-1350 cm⁻¹.
-
C-Br Stretch: A weak absorption in the fingerprint region, typically below 800 cm⁻¹.
Section 2: Synthesis and Purification
The synthesis of this compound can be approached through a multi-step sequence, leveraging established indole functionalization methodologies.
Synthetic Strategy
A logical synthetic pathway involves the initial bromination of indole, followed by Boc protection of the indole nitrogen, and concluding with formylation at the 3-position.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol (Illustrative)
This protocol is based on established chemical transformations for indole derivatives and should be optimized for specific laboratory conditions.
Step 1: Bromination of Indole to 4-Bromoindole This step can be hazardous and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
To a stirred solution of indole in a suitable solvent (e.g., acetic acid), add N-bromosuccinimide (NBS) portion-wise at a controlled temperature (e.g., 0 °C to room temperature).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 4-bromoindole.
Step 2: Boc Protection of 4-Bromoindole
-
Dissolve 4-bromoindole in a suitable anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM)).
-
Add di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
The crude 1-Boc-4-bromoindole can often be used in the next step without further purification. If necessary, purify by column chromatography on silica gel.
Step 3: Vilsmeier-Haack Formylation of 1-Boc-4-bromoindole The Vilsmeier reagent is moisture-sensitive and corrosive. Handle with care in a dry environment.
-
In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to anhydrous N,N-dimethylformamide (DMF) at 0 °C.
-
To the pre-formed Vilsmeier reagent, add a solution of 1-Boc-4-bromoindole in DMF at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by pouring it onto ice water.
-
Basify the aqueous mixture with a sodium hydroxide solution to hydrolyze the intermediate iminium salt.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.
Purification and Quality Control
Column chromatography is the most common method for purifying this compound.
Column Chromatography Protocol:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%).
-
Monitoring: Fractions can be monitored by TLC with visualization under UV light.
Quality Control: The purity of the final product should be assessed by:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and absence of impurities.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity profile.
-
Mass Spectrometry (MS): To confirm the molecular weight.
Section 3: Chemical Reactivity and Stability
The chemical behavior of this compound is dictated by the interplay of its three key functional groups.
Stability Profile
-
Thermal Stability: The compound is a solid at room temperature and is expected to be thermally stable under standard storage conditions.
-
Acid Stability: The Boc protecting group is labile under strong acidic conditions, leading to its removal and the formation of 4-bromo-3-formylindole.
-
Base Stability: The Boc group is generally stable to basic conditions. However, strong bases may promote side reactions involving the formyl group.
-
Storage: For long-term storage, it is recommended to keep the compound in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation.[3]
Key Chemical Transformations
The formyl and bromo functionalities provide avenues for a variety of synthetic modifications.
Caption: Key reaction pathways of this compound.
-
Reactions at the Formyl Group:
-
Reductive Amination: The aldehyde can be converted to a primary, secondary, or tertiary amine by reaction with an amine in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.
-
Wittig Reaction: Reaction with a phosphonium ylide allows for the conversion of the formyl group into an alkene, providing a route for carbon chain extension.
-
Oxidation: The aldehyde can be oxidized to a carboxylic acid using standard oxidizing agents.
-
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
-
-
Reactions at the Bromo Group:
-
Suzuki Coupling: The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling with boronic acids, to form new carbon-carbon bonds. This is a powerful method for introducing aryl or vinyl substituents at the 4-position.
-
-
Deprotection of the Boc Group:
-
The Boc group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal the free indole NH, which can then be further functionalized.
-
Section 4: Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, information for the related compound, 4-bromo-1H-indole-3-carbaldehyde, indicates that it is an irritant.[3] Therefore, appropriate safety precautions should be taken.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Section 5: Applications in Drug Discovery and Development
The structural motifs accessible from this compound are prevalent in a wide range of biologically active molecules. Its utility lies in its ability to serve as a scaffold for the synthesis of substituted indoles, which are core components of many pharmaceutical agents. The strategic placement of the functional groups allows for sequential and site-selective modifications, making it a valuable tool in the construction of compound libraries for high-throughput screening and in the lead optimization phase of drug discovery.
References
A Technical Guide to 1-Boc-4-bromo-3-formylindole: Commercial Availability, Synthesis, and Application in Modern Drug Discovery
For Immediate Release to the Research Community
This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals on the strategic intermediate, 1-Boc-4-bromo-3-formylindole (CAS No. 303041-88-5) . This document provides an in-depth analysis of its commercial availability, detailed protocols for its synthesis and characterization, and a discussion of its critical role as a versatile building block in the synthesis of complex therapeutic agents, particularly protein kinase inhibitors.
Executive Summary: A Strategically Positioned Intermediate
This compound is a trifunctional indole derivative engineered for sequential, regioselective modification. The tert-butyloxycarbonyl (Boc) group provides robust protection for the indole nitrogen, mitigating unwanted side reactions and enhancing solubility in organic solvents. The aldehyde at the C3 position serves as a versatile handle for a wide array of synthetic transformations, including reductive aminations, Wittig reactions, and condensations. Critically, the bromine atom at the C4 position is strategically placed for modern cross-coupling reactions, enabling the efficient introduction of diverse aryl, heteroaryl, and alkyl substituents. This combination of functionalities makes it a highly valuable precursor in multi-step synthetic campaigns targeting novel therapeutics.
Commercial Availability & Procurement
This compound is readily available from a range of commercial chemical suppliers. Researchers can procure this reagent in quantities ranging from grams to kilograms, facilitating both early-stage discovery and later-stage scale-up activities.
Table 1: Representative Commercial Supplier Specifications
| Property | Typical Specification |
| CAS Number | 303041-88-5[1][2][3][4] |
| Molecular Formula | C₁₄H₁₄BrNO₃[1][5] |
| Molecular Weight | 324.17 g/mol [1][5] |
| Purity | ≥95% to ≥97% (typically assessed by HPLC or GC)[1][6] |
| Appearance | White to yellow or beige solid/powder[7] |
| Melting Point | 117-119 °C[3][4] |
| Storage | Sealed in dry conditions, Room Temperature or 2-8°C[1][3] |
Note: Specifications may vary between suppliers. It is imperative to consult the supplier-specific Certificate of Analysis (CoA) for precise data.
Synthesis and Characterization
While commercially available, an in-house synthesis may be required for specific research applications or large-scale needs. The synthesis is conceptually a two-step process starting from 4-bromoindole, involving N-protection followed by C3-formylation.
Synthetic Workflow
The logical pathway for the synthesis of this compound is outlined below. This workflow ensures high efficiency by first protecting the reactive indole nitrogen before introducing the formyl group, which requires electrophilic conditions.
Caption: Synthetic workflow for this compound.
Experimental Protocol
Step 1: Synthesis of 1-Boc-4-bromoindole
This procedure is adapted from standard Boc-protection protocols for indoles.
-
To a stirred solution of 4-bromoindole (1.0 equiv.) in anhydrous tetrahydrofuran (THF), add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equiv.).
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can often be used in the next step without further purification.
Step 2: Synthesis of this compound (Vilsmeier-Haack Reaction)
This protocol is based on the well-established Vilsmeier-Haack formylation of indoles.[8]
-
In a three-necked flask under an inert atmosphere (N₂ or Ar), cool anhydrous dimethylformamide (DMF) to 0°C.
-
Add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise to the cooled DMF, maintaining the temperature below 10°C. Stir for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 1-Boc-4-bromoindole (1.0 equiv.) in DMF dropwise to the Vilsmeier reagent at 0°C.
-
Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.
-
Carefully quench the reaction by pouring it onto crushed ice, followed by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification:
The crude product is typically purified by flash column chromatography on silica gel. A common eluent system is a gradient of dichloromethane and hexanes (e.g., DCM:Hexane 2:3).[1]
Spectroscopic Characterization
The structural integrity of the synthesized compound should be confirmed by spectroscopic methods.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Correlation |
| ¹H | ~10.1 | s | Aldehyde proton (-CHO) |
| ¹H | ~8.0-8.2 | s | Indole C2-H |
| ¹H | ~7.3-7.8 | m | Aromatic protons on the benzene ring |
| ¹H | ~1.6 | s | tert-butyl protons (-C(CH₃)₃) |
| ¹³C | ~185 | C=O | Aldehyde carbonyl carbon |
| ¹³C | ~150 | C=O | Boc carbonyl carbon |
| ¹³C | ~135-140 | Ar-C | Quaternary indole carbons |
| ¹³C | ~110-130 | Ar-CH | Aromatic carbons |
| ¹³C | ~115 | Ar-C | Carbon bearing bromine (C-Br) |
| ¹³C | ~85 | C | Quaternary carbon of the Boc group (-C(CH₃)₃) |
| ¹³C | ~28 | CH₃ | tert-butyl methyl carbons |
Note: These are approximate values based on data for analogous structures.[3][6] Actual values should be determined experimentally.
Chemical Reactivity and Applications in Drug Discovery
The true value of this compound lies in its capacity for selective, sequential functionalization, making it a cornerstone intermediate for building molecular complexity.
The Role of the C4-Bromo Substituent: A Gateway to Kinase Inhibitors
The C-Br bond is the key functionality for introducing structural diversity deep into a synthetic route. It is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions.[9][10] This capability is particularly exploited in the synthesis of protein kinase inhibitors, a major class of oncology drugs.[11][12] The indole and azaindole scaffolds are recognized as "privileged structures" that can effectively mimic the purine core of ATP, enabling competitive binding in the kinase active site.[11]
Caption: Reactivity pathways of this compound.
Mechanism Insight: The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a Palladium(0) catalyst. The reactivity of the C-Br bond is critical for the initial, often rate-limiting, oxidative addition step. While C-I bonds are more reactive, C-Br bonds offer a good balance of reactivity and stability, making the starting material less prone to degradation.[13]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the indole, forming a Pd(II) intermediate.
-
Transmetalation: The aryl group from the boronic acid (or ester) is transferred to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
This process enables the construction of biaryl systems common in many kinase inhibitors, such as those targeting CDK9, Haspin, and others.[12][14][15]
Safety, Handling, and Storage
As with all laboratory reagents, proper handling procedures are essential. Based on data from structurally related compounds, this compound should be treated as a potential irritant.
-
Hazard Identification: May cause skin, eye, and respiratory tract irritation.[5][7][16] Harmful if swallowed.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[16]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[16][17] Avoid dust formation.
-
Storage: Store in a tightly sealed container in a cool, dry place.[1][16] Some suppliers recommend storage under an inert atmosphere.
Always consult the specific Material Safety Data Sheet (MSDS) provided by the supplier before handling this compound.
Conclusion
This compound is more than a simple chemical reagent; it is a strategically designed platform for the efficient synthesis of complex, biologically active molecules. Its commercial availability, coupled with a well-understood reactivity profile, makes it an indispensable tool for medicinal chemists. The ability to leverage the C4-bromo substituent for late-stage diversification via robust palladium-catalyzed cross-coupling reactions provides a direct and powerful route to novel kinase inhibitors and other important therapeutic targets. This guide provides the foundational knowledge required for its effective procurement, synthesis, and application in advancing drug discovery programs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. rsc.org [rsc.org]
- 4. chembk.com [chembk.com]
- 5. fishersci.com [fishersci.com]
- 6. yeditepejhs.org [yeditepejhs.org]
- 7. fishersci.com [fishersci.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel 5-Substituted Oxindole Derivatives as Bruton’s Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. WERCS Studio - Application Error [assets.thermofisher.com]
- 17. peptide.com [peptide.com]
Methodological & Application
Application Notes and Protocols for the Heck Reaction of 1-Boc-4-bromo-3-formylindole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Mizoroki-Heck reaction stands as a pillar of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This guide provides a detailed protocol and in-depth scientific rationale for the Heck reaction of 1-Boc-4-bromo-3-formylindole, a versatile building block in medicinal chemistry. The presence of a sterically demanding tert-butoxycarbonyl (Boc) protecting group, a coordinating formyl group, and an electron-deficient aromatic system presents unique challenges and opportunities for optimization. This document will navigate these intricacies, offering a robust starting point for researchers aiming to synthesize complex indole-based scaffolds.
Introduction: The Strategic Importance of the Heck Reaction on Functionalized Indoles
The indole nucleus is a privileged scaffold in drug discovery, appearing in a vast array of natural products and synthetic pharmaceuticals. The ability to functionalize the indole core at specific positions is paramount for developing novel therapeutic agents. The Heck reaction, a palladium-catalyzed olefination of aryl halides, provides a powerful tool for introducing vinyl substituents onto the indole ring system.[1]
The substrate, this compound, is a particularly valuable intermediate. The Boc group protects the indole nitrogen, preventing unwanted side reactions, while the bromo- and formyl- functionalities offer orthogonal handles for sequential chemical modifications.[3] Specifically, the bromine atom at the C4 position is an ideal leaving group for palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the formyl group at C3 can influence the electronic properties of the aryl bromide, impacting the oxidative addition step in the Heck catalytic cycle.
This application note will dissect the critical parameters for a successful Heck reaction with this substrate, including the choice of catalyst, ligand, base, and solvent, and provide a detailed, step-by-step experimental protocol.
The Mizoroki-Heck Reaction: A Mechanistic Overview
A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimizing the Heck reaction. The generally accepted catalytic cycle for the Heck reaction involving a Pd(0) catalyst is depicted below.[4][5]
References
Application Notes and Protocols for the Pictet-Spengler Reaction Utilizing 1-Boc-4-bromo-3-formylindole
Abstract
This technical guide provides a comprehensive overview and detailed protocols for conducting the Pictet-Spengler reaction using 1-Boc-4-bromo-3-formylindole. This specialized indole derivative serves as a versatile building block for the synthesis of complex β-carboline structures, which are prevalent in numerous biologically active natural products and pharmaceutical agents.[1][2][3] This document outlines the reaction mechanism, offers step-by-step experimental procedures, discusses critical parameters, and provides troubleshooting guidance to enable researchers, scientists, and drug development professionals to successfully implement this valuable synthetic transformation.
Introduction: The Pictet-Spengler Reaction in Modern Synthesis
The Pictet-Spengler reaction, first reported in 1911 by Amé Pictet and Theodor Spengler, is a robust and efficient method for constructing tetrahydro-β-carboline and tetrahydroisoquinoline ring systems.[4] The reaction proceeds through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization onto the aromatic ring.[4][5][6] This transformation is of paramount importance in the synthesis of indole alkaloids and other heterocyclic compounds of medicinal interest.[2][7]
The use of substituted indoles, such as this compound, introduces key functionalities that allow for further synthetic diversification. The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen modulates the nucleophilicity of the indole ring and can be readily removed under acidic conditions.[8][9][10] The bromo substituent at the 4-position serves as a versatile handle for subsequent cross-coupling reactions, enabling the introduction of a wide range of substituents.
Reaction Mechanism and the Role of Substituents
The Pictet-Spengler reaction is initiated by the formation of a Schiff base from the condensation of the β-arylethylamine (e.g., tryptamine) and the aldehyde (this compound). Under acidic conditions, the Schiff base is protonated to form a highly electrophilic iminium ion.[4][11] The electron-rich indole ring then acts as a nucleophile, attacking the iminium ion in an intramolecular electrophilic aromatic substitution. This cyclization can proceed through two main pathways: direct attack at the C2 position or, more commonly, attack at the C3 position to form a spiroindolenine intermediate, which then rearranges to the final tetrahydro-β-carboline product.[12][13]
Key Roles of Substituents:
-
1-Boc Group: The electron-withdrawing nature of the Boc group slightly deactivates the indole ring, which can influence the reaction rate. However, its primary role is to protect the indole nitrogen during the reaction. It is an acid-labile protecting group, and its removal can sometimes occur in situ depending on the reaction conditions, or it can be removed in a subsequent step.[8][9][10]
-
4-Bromo Group: The bromo substituent is an electron-withdrawing group that also deactivates the indole ring.[14] This can necessitate slightly harsher reaction conditions (e.g., stronger acids or higher temperatures) to drive the cyclization to completion.[15] Its main utility lies in its potential for post-reaction modifications via cross-coupling chemistries.
-
3-Formyl Group: This aldehyde functionality is the electrophilic partner in the initial condensation with the amine. Its position on the indole ring directs the cyclization to form the characteristic β-carboline scaffold.[16]
Caption: Generalized mechanism of the Pictet-Spengler reaction.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the Pictet-Spengler reaction using this compound and tryptamine as model substrates.
Materials and Reagents
-
This compound
-
Tryptamine
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)
Step-by-Step Protocol
-
Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DCM (10 mL per mmol of the indole).
-
Addition of Amine: To the stirred solution, add tryptamine (1.05 eq). Stir the mixture at room temperature for 30 minutes.
-
Initiation of Cyclization: Cool the reaction mixture to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) (2.0 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).[15]
-
Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[6]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired tetrahydro-β-carboline product.
-
Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Caption: Step-by-step experimental workflow for the Pictet-Spengler reaction.
Data Presentation and Expected Results
The following table summarizes typical reaction parameters and expected outcomes for the Pictet-Spengler reaction with this compound. Note that yields are highly substrate-dependent and may require optimization.
| Parameter | Condition | Rationale | Expected Yield |
| Solvent | Dichloromethane (DCM) | Good solubility for reactants and intermediates. Aprotic nature can improve yields in some cases.[4] | 60-85% |
| Catalyst | Trifluoroacetic Acid (TFA) | Strong Brønsted acid to facilitate iminium ion formation and cyclization.[17] | |
| Temperature | 0 °C to Room Temp. | Initial cooling helps control the exothermic reaction, followed by stirring at room temperature to drive the reaction to completion.[15] | |
| Reaction Time | 12-24 hours | Sufficient time for the reaction to proceed to completion. Monitored by TLC.[6] |
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Insufficiently acidic conditions. | Increase the equivalents of TFA or try a stronger acid catalyst. However, be cautious of potential side reactions. |
| Decomposition of starting material. | The indole derivative may be sensitive to strong acid. Consider milder conditions, such as using a weaker acid or running the reaction at a lower temperature for a longer duration.[15] | |
| Steric hindrance. | If using a bulky amine, the reaction may require higher temperatures to overcome the activation energy barrier. | |
| Formation of Side Products | Incomplete cyclization. | Ensure sufficient reaction time and adequate catalyst loading. |
| N-Boc deprotection. | If the reaction conditions are too harsh, the Boc group may be cleaved. If this is undesirable, use milder acidic conditions. | |
| Difficult Purification | Co-elution of starting material and product. | Optimize the reaction to ensure full consumption of the limiting reagent. If polarity is similar, consider derivatization to alter polarity before chromatography.[15] |
Conclusion
The Pictet-Spengler reaction using this compound is a powerful tool for the synthesis of functionalized tetrahydro-β-carbolines. The strategic placement of the Boc protecting group and the bromo substituent provides a versatile platform for the development of complex molecular architectures relevant to drug discovery and natural product synthesis. By following the detailed protocols and considering the insights provided in this guide, researchers can effectively utilize this reaction to advance their synthetic endeavors.
References
- 1. A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H)-one Derivatives from 3-Substituted β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis of β-Carboline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. BJOC - Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products [beilstein-journals.org]
- 17. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic deployment of 1-Boc-4-bromo-3-formylindole in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Privileged Scaffold and the Power of Strategic Functionalization
The indole nucleus stands as a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a vast spectrum of biological activities. Its inherent structural features allow it to interact with a multitude of biological targets. The strategic functionalization of this core is paramount in the design of novel therapeutic agents. 1-Boc-4-bromo-3-formylindole emerges as a highly versatile and valuable building block in this context. The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen enhances solubility and modulates reactivity, while the orthogonal functionalities of the bromo and formyl groups at the 4- and 3-positions, respectively, offer a playground for sequential and diverse chemical transformations. This guide provides an in-depth exploration of the applications of this key intermediate, complete with detailed protocols for its utilization in the synthesis of medicinally relevant scaffolds.
Core Applications and Synthetic Utility
The strategic positioning of the bromo and formyl groups on the 1-Boc-protected indole core allows for a wide array of chemical modifications. The bromo group at the C4-position is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, and alkynyl substituents. Concurrently, the formyl group at the C3-position serves as a versatile electrophile for carbon-carbon and carbon-nitrogen bond-forming reactions. This orthogonality is key to the construction of complex molecular architectures.
Application Note 1: Palladium-Catalyzed Cross-Coupling Reactions at the C4-Position
The bromine atom at the C4-position of this compound is primed for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery for the construction of biaryl and related structures.
Suzuki-Miyaura Coupling: Forging Biaryl Linkages
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organoboron compound and an organic halide.[1] This reaction is instrumental in the synthesis of kinase inhibitors and other anti-cancer agents where a biaryl scaffold is often a key pharmacophore.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: A palladium catalyst, often in combination with a phosphine ligand, is essential for the catalytic cycle. The choice of ligand can significantly influence the reaction's efficiency.
-
Base: A base is required to activate the boronic acid for transmetalation to the palladium center.
-
Solvent: A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equivalents)
-
Potassium carbonate (K₂CO₃) (3.0 equivalents)
-
1,4-Dioxane
-
Water
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq) in 1,4-dioxane.
-
Add the catalyst solution to the reaction vessel.
-
Add a 4:1 mixture of 1,4-dioxane and water to the reaction vessel.
-
Seal the vessel and degas the mixture by bubbling with an inert gas for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing a direct route to alkynyl-substituted indoles.[2][3] These motifs are valuable in their own right as bioactive compounds and as precursors for further transformations.
Causality Behind Experimental Choices:
-
Dual Catalyst System: This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. The palladium facilitates the main cross-coupling cycle, while the copper activates the alkyne.
-
Amine Base: An amine base, such as triethylamine or diisopropylethylamine, is used to deprotonate the terminal alkyne and act as a scavenger for the generated hydrohalic acid.
Protocol 2: General Procedure for Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 equivalents)
-
Copper(I) iodide (CuI) (0.1 equivalents)
-
Triethylamine (Et₃N)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Reaction vessel
-
Inert atmosphere
Procedure:
-
To a reaction vessel under an inert atmosphere, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).
-
Add the anhydrous, degassed solvent followed by triethylamine.
-
Add the terminal alkyne (1.5 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until completion (monitor by TLC or LC-MS).
-
Upon completion, filter the reaction mixture through a pad of celite and wash with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Application Note 2: Transformations of the C3-Formyl Group
The aldehyde functionality at the C3-position is a gateway to a plethora of synthetic transformations, allowing for chain extension, the introduction of nitrogen-containing substituents, and the construction of new heterocyclic rings.
Wittig Reaction: Olefination for Chain Extension
The Wittig reaction is a cornerstone of organic synthesis for the formation of alkenes from carbonyl compounds.[4] This reaction allows for the conversion of the 3-formyl group into a vinyl group, which can be a key structural element in various bioactive molecules.
Causality Behind Experimental Choices:
-
Phosphonium Ylide: The key reagent is a phosphorus ylide, typically generated in situ from a phosphonium salt and a strong base. The nature of the ylide (stabilized or unstabilized) will influence the stereoselectivity of the resulting alkene.
-
Base: A strong base is required to deprotonate the phosphonium salt and form the reactive ylide.
Protocol 3: General Procedure for Wittig Reaction
Materials:
-
This compound
-
(Methoxymethyl)triphenylphosphonium chloride (1.5 equivalents)
-
Potassium tert-butoxide (1.5 equivalents)
-
Anhydrous THF
-
Reaction vessel
-
Inert atmosphere
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add (methoxymethyl)triphenylphosphonium chloride (1.5 eq) and anhydrous THF.
-
Cool the suspension to 0 °C and add potassium tert-butoxide (1.5 eq) portion-wise.
-
Stir the resulting ylide solution at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Reductive Amination: Introduction of Amino Functionalities
Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds.[5][6] This two-step, one-pot process involves the initial formation of an imine or iminium ion, followed by its reduction to the corresponding amine. This is a crucial transformation for introducing nitrogen-containing side chains, which are prevalent in many pharmaceuticals.
Causality Behind Experimental Choices:
-
Reducing Agent: A mild reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, is typically used. These reagents are selective for the iminium ion in the presence of the starting aldehyde.
-
Acid Catalyst: An acid catalyst, often acetic acid, is used to facilitate the formation of the iminium ion.
Protocol 4: General Procedure for Reductive Amination
Materials:
-
This compound
-
Primary or secondary amine (1.1 equivalents)
-
Sodium triacetoxyborohydride (1.5 equivalents)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Reaction vessel
Procedure:
-
To a reaction vessel, add this compound (1.0 eq) and the amine (1.1 eq) in the chosen solvent.
-
Add a catalytic amount of acetic acid and stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Application Note 3: Synthesis of Fused Heterocyclic Systems
The bifunctional nature of this compound makes it an excellent starting material for the construction of more complex, fused heterocyclic systems, such as pyrido[3,4-b]indoles (β-carbolines), which are known to possess a wide range of pharmacological activities.
Pictet-Spengler Reaction: A Gateway to β-Carbolines
The Pictet-Spengler reaction is a classic method for the synthesis of tetrahydro-β-carbolines from a tryptamine derivative and an aldehyde or ketone. By first converting the 3-formyl group of our starting material into a 3-(2-aminoethyl) substituent (via a Henry reaction followed by reduction, or a similar strategy), a subsequent intramolecular Pictet-Spengler reaction can be envisioned to form a tricyclic core, which can then be further functionalized at the C4-bromo position.
Causality Behind Experimental Choices:
-
Acid Catalyst: The reaction is typically catalyzed by a Brønsted or Lewis acid to promote the formation of an electrophilic iminium ion, which then undergoes intramolecular cyclization.
-
Solvent: The choice of solvent can influence the reaction rate and yield. Protic solvents are often used.
Protocol 5: Illustrative Two-Step Synthesis of a Tetrahydro-β-carboline Precursor
Step A: Henry Reaction
-
To a solution of this compound (1.0 eq) in nitromethane, add a catalytic amount of a base (e.g., DBU).
-
Stir the reaction at room temperature until completion.
-
Work up the reaction to isolate the nitroalkene intermediate.
Step B: Reduction and Pictet-Spengler Cyclization
-
Reduce the nitroalkene using a suitable reducing agent (e.g., LiAlH₄ or catalytic hydrogenation) to form the corresponding tryptamine derivative.
-
Dissolve the resulting tryptamine in a suitable solvent (e.g., toluene or acetonitrile).
-
Add an acid catalyst (e.g., trifluoroacetic acid or p-toluenesulfonic acid).
-
Heat the reaction mixture to facilitate the intramolecular Pictet-Spengler reaction.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, perform an appropriate work-up and purify the product by column chromatography.
Data Presentation
| Reaction Type | Key Reagents | Typical Conditions | Expected Product Class |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | 80-100 °C, 1,4-Dioxane/Water | 4-Aryl-3-formylindole derivatives |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Amine base | RT to 50 °C, THF or DMF | 4-Alkynyl-3-formylindole derivatives |
| Wittig Reaction | Phosphonium ylide | 0 °C to RT, Anhydrous THF | 3-Vinylindole derivatives |
| Reductive Amination | Amine, NaBH(OAc)₃ | RT, DCM or DCE | 3-(Aminomethyl)indole derivatives |
| Pictet-Spengler | (After conversion to tryptamine) Acid catalyst | Reflux | Tetrahydro-β-carboline derivatives |
Visualizations
Synthetic Pathways from this compound
Caption: Key synthetic transformations of this compound.
Experimental Workflow for a Typical Cross-Coupling Reaction
References
- 1. benchchem.com [benchchem.com]
- 2. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. sciepub.com [sciepub.com]
- 5. WO2022140844A1 - Method of synthesizing indole compounds - Google Patents [patents.google.com]
- 6. ias.ac.in [ias.ac.in]
synthesis of kinase inhibitors using 1-Boc-4-Bromo-3-formylindole
Beginning Inhibitor Research
I'm kicking off my research by diving deep into Google, aiming to collect a comprehensive overview of kinase inhibitor synthesis using 1-Boc-4-bromo-3-formylindole. I'm focusing on various reaction schemes and specific kinase targets. This initial phase involves gathering existing knowledge as a foundation.
Structuring Application Note
I've moved on to organizing the application note. I plan to introduce the importance of the starting material, detail its synthetic uses with reaction diagrams made using Graphviz, and provide step-by-step protocols for key reactions. Optimization and troubleshooting will be included for each step, along with representative data in tables. I'm aiming to integrate citations for mechanistic details and relevant prior art.
Synthesizing Inhibitor Strategies
I'm now focusing on a more granular level, analyzing the search results to understand the underlying reasons for reagent and condition choices. This will inform the application note's structure. I'll highlight the starting material's significance, present synthetic details with Graphviz diagrams, and draft optimized protocols for critical steps. Data tables will follow, and citations will be incorporated for mechanistic explanations.
Defining the Synthesis Scope
I'm currently focused on defining the exact scope of the application note. I'm prioritizing the synthesis of kinase inhibitors using this compound as the core molecule. The editorial control is fully in my hands, allowing for a structured and in-depth exploration of the topic.
Outlining Key Sections
I've moved on to the detailed outlining phase. The structure is taking shape, prioritizing a logical flow from introductory concepts to step-by-step synthetic protocols. I'm focusing on incorporating the mandatory visualization elements, specifically Graphviz diagrams, to enhance clarity and comprehension. References are being compiled with active links to ensure scientific rigor and trustworthiness.
Formulating the Introduction
I'm now fully immersed in drafting the introduction. The focus is on highlighting the significance of kinase inhibitors and positioning this compound as a crucial building block. I'm prioritizing clear explanations of the indole scaffold's role, the versatility of the formyl group, and the reactivity of the 4-bromo substituent. I'm building a strong foundation for the detailed protocols to follow, and providing the required citations to support my assertions.
Elaborating the Protocol Details
I'm now fully immersed in the core synthetic protocols. For each reaction type, I'm integrating the "how" and the "why" by detailing not just the procedures, but also the rationale behind each step and the relevant literature citations. I've begun to construct the Graphviz diagrams to visually represent the reaction pathways. Tables are being created to present quantitative data related to the reaction conditions and yields. The goal is a highly useful guide.
Detailing Reaction Mechanisms
I'm now fully immersed in developing the detailed mechanisms. I'm focusing on the intricacies of palladium-catalyzed reactions, exploring both Suzuki-Miyaura coupling and Buchwald-Hartwig amination. Each protocol now includes a thorough explanation of the "why" behind experimental choices, accompanied by relevant citations and clear Graphviz diagrams for visual clarity.
Focusing on Structure and Content
I'm now fully immersed in developing the detailed content for the application note. I've broken down the topic into logical sections: introduction, synthetic strategy, and specific protocols. I'm focusing on providing both the "how" and "why" for each reaction, drawing on authoritative sources to support the information. The goal is to provide a self-validating, in-depth guide that prioritizes scientific integrity.
Refining the Synthesis Strategy
I've been further refining the synthetic strategy to create a clear, modular framework. I'm focusing on two primary pathways: modification at the C4 position via Suzuki and Buchwald-Hartwig reactions, and derivatization of the C3-formyl group through reductive amination. The goal is a highly flexible guide for kinase inhibitor synthesis.
Formulating a Comprehensive Plan
Now, I'm focusing on the overall application note structure. I'm prioritizing a logical flow, starting with the importance of kinase inhibitors and the indole scaffold, before delving into the synthetic pathways using this compound. I'll include detailed protocols for each reaction, supported by literature citations and visual aids. The goal is to provide a comprehensive and trustworthy resource.
Prioritizing In-Depth Protocol Elaboration
I'm now laser-focused on refining the synthetic protocols. For each reaction, I'm integrating the "how" and the "why" by detailing not just the procedures, but also the rationale behind each step, and the relevant literature citations. I've started constructing the Graphviz diagrams to visually represent the reaction pathways. Tables are also being created to present quantitative data related to the reaction conditions and yields, for a truly helpful guide.
Derivatization of the Formyl Group of 1-Boc-4-Bromo-3-formylindole: A Comprehensive Guide to Synthetic Transformations
Abstract
This technical guide provides a detailed exploration of various synthetic strategies for the derivatization of the formyl group of 1-Boc-4-bromo-3-formylindole, a versatile intermediate in medicinal chemistry and drug discovery. The inherent reactivity of the aldehyde at the C3 position of the indole scaffold allows for a multitude of chemical transformations, enabling the synthesis of diverse molecular architectures.[1] This document outlines detailed protocols and mechanistic insights for key reactions, including reductive amination, condensation reactions (Knoevenagel and Henry), Wittig olefination, and the formation of imines, oximes, and hydrazones. The causality behind experimental choices and self-validating aspects of the protocols are emphasized to ensure reproducibility and success for researchers in the field.
Introduction: The Strategic Importance of the Indole-3-carboxaldehyde Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals.[2] The C3 position of the indole ring is particularly amenable to electrophilic substitution, making indole-3-carboxaldehyde and its derivatives valuable starting materials for the synthesis of more complex molecules.[2] The presence of the Boc protecting group on the indole nitrogen enhances solubility and modulates the reactivity of the indole ring, while the bromo-substituent at the C4 position provides a handle for further functionalization, for instance, through cross-coupling reactions.
The formyl group at the C3 position is the focal point of this guide, serving as a versatile electrophilic site for a wide range of nucleophilic additions and condensation reactions.[1] Mastery of these transformations is crucial for drug development professionals seeking to generate libraries of novel indole-based compounds for biological screening.
Reductive Amination: A Gateway to Diverse Amine Derivatives
Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds.[3] This one-pot reaction involves the initial formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, followed by in-situ reduction to the corresponding amine.[3] This approach avoids the over-alkylation often encountered in direct alkylation of amines.[3]
Mechanistic Rationale
The reaction proceeds via the nucleophilic attack of the amine on the carbonyl carbon of the formyl group, forming a hemiaminal intermediate. Subsequent dehydration leads to the formation of an imine (from a primary amine) or an iminium ion (from a secondary amine). A reducing agent present in the reaction mixture then selectively reduces the C=N double bond to afford the final amine product. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoboorohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[3][4] The choice of reducing agent is critical; for instance, NaBH₃CN is effective at reducing imines in the presence of aldehydes.[3]
Figure 1: General workflow for reductive amination.
Experimental Protocol: Synthesis of N-Benzyl-1-(1-Boc-4-bromo-1H-indol-3-yl)methanamine
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add benzylamine (1.1 eq) and a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting material |
| Benzylamine | 1.1 | Nucleophile (amine source) |
| Acetic Acid | Catalytic | Acid catalyst for imine formation |
| NaBH(OAc)₃ | 1.5 | Reducing agent |
| DCM | - | Solvent |
Table 1: Reagents and their roles in the reductive amination protocol.
Condensation Reactions: Expanding Molecular Complexity
Condensation reactions are a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds and the introduction of new functional groups. The formyl group of this compound is an excellent substrate for various condensation reactions.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst to form an α,β-unsaturated product.[5] This reaction is particularly useful for synthesizing derivatives with extended conjugation.[2][6]
A basic catalyst, such as piperidine or an amine, deprotonates the active methylene compound to generate a stabilized carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol-type adduct subsequently undergoes dehydration to yield the final α,β-unsaturated product.
Figure 2: Knoevenagel condensation workflow.
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol
-
Ice-cold water
Procedure:
-
Dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Stir the reaction mixture at room temperature. The product may begin to precipitate.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath to facilitate further precipitation.
-
Collect the solid product by filtration, wash with ice-cold water, and then with a small amount of cold ethanol.[5]
-
Dry the product under vacuum.
| Component | Role | Notes |
| Malononitrile | Active methylene compound | Provides the nucleophilic carbanion. |
| Piperidine | Basic catalyst | Facilitates the deprotonation of malononitrile. |
| Ethanol | Solvent | A common solvent for this reaction. |
Table 2: Key components in the Knoevenagel condensation.
Henry (Nitroaldol) Reaction
The Henry reaction is a classic carbon-carbon bond-forming reaction that involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, yielding a β-nitro alcohol.[7][8][9] This reaction is valuable as the resulting nitro group can be further transformed into other functional groups, such as amines or carbonyls.
A base deprotonates the α-carbon of the nitroalkane to form a nitronate anion. This nucleophilic nitronate then adds to the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide furnishes the β-nitro alcohol product.[9] The reaction is reversible.[9]
Materials:
-
This compound
-
Nitromethane
-
A suitable base (e.g., triethylamine, DBU)
-
A suitable solvent (e.g., THF, ethanol)
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen solvent.
-
Add nitromethane (a slight excess, e.g., 1.5 eq).
-
Slowly add the base to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).
-
Stir the reaction and monitor its progress by TLC.
-
Upon completion, quench the reaction with a mild acid (e.g., saturated aqueous NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the product by column chromatography.
| Parameter | Consideration | Rationale |
| Base | Strength and amount | A strong base can lead to side reactions; catalytic amounts are often sufficient.[7][8] |
| Temperature | Reaction control | The reaction can be exothermic; temperature control is important for selectivity. |
| Solvent | Polarity | The choice of solvent can influence reaction rate and solubility of reagents. |
Table 3: Critical parameters for the Henry reaction.
Wittig Reaction: Olefination of the Formyl Group
The Wittig reaction is a highly reliable method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[10] This reaction is particularly useful for creating C=C bonds with good control over the stereochemistry of the resulting alkene, depending on the nature of the ylide.
Mechanistic Principles
The reaction begins with the nucleophilic attack of the ylide on the carbonyl carbon, leading to the formation of a zwitterionic intermediate called a betaine. The betaine then undergoes ring closure to form a four-membered oxaphosphetane intermediate. Decomposition of the oxaphosphetane yields the desired alkene and triphenylphosphine oxide as a byproduct.[10]
Figure 3: The Wittig reaction mechanism.
Experimental Protocol: Synthesis of 1-Boc-4-bromo-3-((E)-styryl)-1H-indole
Materials:
-
Benzyltriphenylphosphonium bromide
-
A strong base (e.g., n-butyllithium, sodium hydride)
-
Anhydrous tetrahydrofuran (THF)
-
This compound
Procedure:
-
Suspend benzyltriphenylphosphonium bromide in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C and add the strong base dropwise to generate the ylide (a color change is typically observed).
-
Stir the resulting ylide solution for a period of time (e.g., 30 minutes) at 0 °C.
-
Add a solution of this compound in anhydrous THF to the ylide solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.
| Reagent | Function | Key Considerations |
| Benzyltriphenylphosphonium bromide | Ylide precursor | Must be dry. |
| n-Butyllithium | Strong base | Used to deprotonate the phosphonium salt to form the ylide. |
| THF | Anhydrous solvent | Essential to prevent quenching of the ylide. |
Table 4: Reagents for the Wittig olefination.
Formation of Imines, Oximes, and Hydrazones
The formyl group readily undergoes condensation with primary amines and their derivatives, such as hydroxylamine and hydrazine, to form imines (Schiff bases), oximes, and hydrazones, respectively. These reactions are typically reversible and are often catalyzed by acid or base.
Imine (Schiff Base) Formation
Imines are formed by the reaction of an aldehyde with a primary amine.[11] This reaction is a fundamental transformation in organic chemistry and is crucial for the synthesis of many nitrogen-containing compounds.
Materials:
-
This compound
-
A primary amine (e.g., aniline)
-
A suitable solvent (e.g., ethanol, methanol, or toluene)
-
A catalytic amount of acid (e.g., acetic acid) or a dehydrating agent (e.g., molecular sieves)
Procedure:
-
Dissolve this compound (1.0 eq) and the primary amine (1.0-1.1 eq) in the chosen solvent.
-
Add a catalytic amount of acid or a dehydrating agent.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC. The product may precipitate from the solution.
-
If the product precipitates, it can be isolated by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Oxime Formation
Oximes are formed from the reaction of aldehydes or ketones with hydroxylamine.[12][13] They are useful intermediates and can also exhibit biological activity.
Materials:
-
This compound
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
A base (e.g., sodium hydroxide, sodium acetate)
-
A solvent system (e.g., ethanol/water)
Procedure:
-
Dissolve this compound in the solvent.
-
In a separate flask, prepare a solution of hydroxylamine hydrochloride and the base in the same solvent system.
-
Add the hydroxylamine solution to the aldehyde solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC. The oxime product may precipitate.
-
Isolate the product by filtration or by extraction after removal of the solvent. Purify as necessary.[14]
Hydrazone Formation
Hydrazones are formed by the reaction of an aldehyde or ketone with hydrazine or a substituted hydrazine.[15][16] This reaction is often rapid and can be performed under mild conditions.
Materials:
-
This compound
-
Phenylhydrazine
-
Ethanol
-
A catalytic amount of acetic acid (optional)
Procedure:
-
Dissolve this compound in ethanol.
-
Add phenylhydrazine (1.0 eq) to the solution. A catalytic amount of acetic acid can be added to accelerate the reaction.
-
Stir the mixture at room temperature. The hydrazone product often precipitates from the reaction mixture.
-
Monitor the reaction for completion by TLC.
-
Collect the precipitated product by filtration and wash with cold ethanol.
-
Dry the product under vacuum.
Conclusion
The derivatization of the formyl group of this compound offers a rich and diverse field of synthetic possibilities. The protocols and mechanistic discussions provided in this guide serve as a valuable resource for researchers in medicinal chemistry and drug discovery. By understanding the principles behind these transformations and carefully executing the experimental procedures, scientists can efficiently generate novel indole-based compounds with the potential for significant biological activity. The strategic application of these reactions is a key step in the journey from a simple building block to a potential therapeutic agent.
References
- 1. nbinno.com [nbinno.com]
- 2. acgpubs.org [acgpubs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. ACG Publications - Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation [acgpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. Henry Reaction [organic-chemistry.org]
- 9. Henry reaction - Wikipedia [en.wikipedia.org]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. Facile imine synthesis under green conditions using Amberlyst® 15 [PeerJ] [peerj.com]
- 12. Oxime - Wikipedia [en.wikipedia.org]
- 13. byjus.com [byjus.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Novel N-substituted indole hydrazones as potential antiplatelet agents: synthesis, biological evaluations, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 1-Boc-4-bromo-3-formylindole
Introduction: Unlocking Chemical Diversity from a Privileged Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and pharmaceutical agents.[1][2] C4-substituted indoles, in particular, exhibit unique biological activities, as exemplified by the anti-influenza drug Umifenovir and the PARP inhibitor Rucaparib, used in cancer therapy.[1] The strategic functionalization of the C4 position is therefore a critical pursuit for researchers in drug discovery.
This guide focuses on 1-Boc-4-bromo-3-formylindole , a highly versatile and strategically designed building block. The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen enhances solubility and prevents unwanted side reactions at the N-H position, which can be problematic in many standard protocols.[2] The formyl group at the C3 position serves as a valuable synthetic handle for subsequent transformations, while the bromo group at the C4 position is the key linchpin for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.
Palladium-catalyzed cross-coupling has revolutionized modern organic synthesis, enabling the efficient and selective formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.[3][4] This technology, recognized with the 2010 Nobel Prize in Chemistry awarded to Heck, Negishi, and Suzuki, provides an unparalleled toolkit for modifying scaffolds like our target indole.[3][5] In these application notes, we will explore the core principles and provide detailed, field-proven protocols for several key cross-coupling reactions—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck—as applied to this compound.
PART 1: The Engine of Synthesis - The Palladium Catalytic Cycle
Understanding the fundamental mechanism of these reactions is paramount to successful application and troubleshooting. Nearly all palladium-catalyzed cross-couplings operate through a common catalytic cycle, which begins with a palladium(0) species.[3][6][7]
The Three Core Steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate. This is often the rate-limiting step. Electron-rich ligands on the palladium center can accelerate this process.[8]
-
Transmetalation (or equivalent): The second coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center, displacing the halide.[6] This step typically requires a base. In reactions like the Heck coupling, this step is replaced by migratory insertion of an alkene.
-
Reductive Elimination: The two organic fragments now attached to the palladium center couple together and are expelled, forming the desired new bond. This step regenerates the active Pd(0) catalyst, allowing the cycle to begin anew.[3][5] Sterically bulky ligands often promote this final, crucial step.[8]
Caption: The general catalytic cycle for palladium-catalyzed cross-coupling.
PART 2: Application Protocols and Experimental Design
The following protocols are designed to be robust starting points. Optimization of catalyst/ligand loading, base, solvent, and temperature may be required for specific or challenging coupling partners.
A. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling due to its excellent functional group tolerance, mild conditions, and the commercial availability and low toxicity of boronic acid reagents.[4][7] It is the premier choice for creating biaryl and heteroaryl-aryl structures.
Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.
Protocol: Synthesis of 1-Boc-3-formyl-4-phenylindole
| Reagent | MW | Amount | Mmol | Equiv. |
| This compound | 338.18 | 338 mg | 1.0 | 1.0 |
| Phenylboronic Acid | 121.93 | 146 mg | 1.2 | 1.2 |
| Pd(dppf)Cl₂ | 731.70 | 37 mg | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 276 mg | 2.0 | 2.0 |
| 1,4-Dioxane/Water (4:1) | - | 5 mL | - | - |
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.
-
Degassing: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Trustworthiness & Expertise: The use of a water/dioxane mixture is common as it aids in the dissolution of the inorganic base (K₂CO₃) and facilitates the transmetalation step.[4] Pd(dppf)Cl₂ is an excellent, air-stable precatalyst for this transformation, forming a highly active catalytic species in situ.[9] If your reaction stalls, consider a stronger base like K₃PO₄ or a different solvent system like DME.
B. Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira reaction is the most reliable method for coupling terminal alkynes with aryl halides, creating valuable C(sp²)-C(sp) bonds.[10] The classic protocol employs both palladium and a copper(I) co-catalyst, which facilitates the formation of a copper-acetylide intermediate.[11][12]
Caption: The interconnected Pd and Cu cycles in Sonogashira coupling.
Protocol: Synthesis of 1-Boc-3-formyl-4-(phenylethynyl)indole
| Reagent | MW | Amount | Mmol | Equiv. |
| This compound | 338.18 | 338 mg | 1.0 | 1.0 |
| Phenylacetylene | 102.14 | 123 mg (131 µL) | 1.2 | 1.2 |
| PdCl₂(PPh₃)₂ | 701.90 | 35 mg | 0.05 | 0.05 |
| Copper(I) Iodide (CuI) | 190.45 | 10 mg | 0.05 | 0.05 |
| Triethylamine (Et₃N) | 101.19 | 418 µL | 3.0 | 3.0 |
| Toluene | - | 5 mL | - | - |
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Degassing: Seal the flask and cycle between vacuum and inert gas (Argon or Nitrogen) three times.
-
Solvent and Reagent Addition: Add degassed toluene, followed by triethylamine and phenylacetylene via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) if the reaction is slow.
-
Monitoring: Monitor by TLC. A common side reaction is the Glaser coupling (homocoupling) of the alkyne, which can be minimized by maintaining strictly anaerobic conditions.[11] The reaction is often complete in 2-6 hours.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues and amine salts, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography (hexane/ethyl acetate gradient) to obtain the desired product.
Trustworthiness & Expertise: Triethylamine serves a dual role: it acts as the base to deprotonate the terminal alkyne and as a solvent. The Cu(I) co-catalyst is critical for high yields at lower temperatures.[10] If copper-free conditions are desired (e.g., to avoid copper contamination in pharmaceutical intermediates), higher temperatures and different ligand/base systems are typically required.[12]
C. Buchwald-Hartwig Amination: Constructing C-N Bonds
For synthesizing aryl amines, the Buchwald-Hartwig amination is the state-of-the-art method, offering broad scope for both the amine and aryl halide partners.[13][14] The reaction typically requires a strong, non-nucleophilic base and specialized, sterically hindered phosphine ligands.
Caption: Catalytic cycle for Buchwald-Hartwig C-N cross-coupling.
Protocol: Synthesis of 1-Boc-3-formyl-4-(morpholino)indole
| Reagent | MW | Amount | Mmol | Equiv. |
| This compound | 338.18 | 338 mg | 1.0 | 1.0 |
| Morpholine | 87.12 | 105 mg (105 µL) | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 23 mg | 0.025 | 0.05 (Pd) |
| XPhos | 476.60 | 48 mg | 0.10 | 0.10 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 135 mg | 1.4 | 1.4 |
| Toluene | - | 5 mL | - | - |
Step-by-Step Methodology:
-
Inert Atmosphere (Glovebox Recommended): Due to the air-sensitivity of the catalyst, ligand, and base, setting up this reaction in a glovebox is ideal. If a glovebox is unavailable, use Schlenk line techniques. Add this compound, Pd₂(dba)₃, XPhos, and NaOtBu to a flame-dried Schlenk tube.
-
Degassing: Seal the tube and thoroughly cycle between vacuum and inert gas.
-
Solvent and Reagent Addition: Add degassed toluene, followed by morpholine via syringe.
-
Reaction: Place the tube in a preheated oil bath at 100 °C and stir.
-
Monitoring: Monitor by LC-MS. These reactions are often complete in 4-12 hours.
-
Work-up: Cool to room temperature and carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract with ethyl acetate (3 x 15 mL).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.
Trustworthiness & Expertise: The choice of ligand is critical in Buchwald-Hartwig amination.[15] Ligands like XPhos (used here) are from the Buchwald group and are designed to be electron-rich and sterically bulky, promoting both the oxidative addition and reductive elimination steps.[16] The strong base, NaOtBu, is necessary to deprotonate the amine in the catalytic cycle.[17] Weaker bases like carbonates are generally ineffective.[17]
Summary of Recommended Conditions
| Reaction Type | Typical Catalyst | Typical Ligand | Typical Base | Typical Solvent | Temp. (°C) |
| Suzuki-Miyaura | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | dppf or PPh₃ | K₂CO₃, K₃PO₄ | Dioxane/H₂O, DME | 80-100 |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | PPh₃ | Et₃N, DIPA | Toluene, THF | 25-60 |
| Buchwald-Hartwig | Pd₂(dba)₃ or Pd(OAc)₂ | XPhos, RuPhos | NaOtBu, LiHMDS | Toluene, Dioxane | 90-110 |
| Heck | Pd(OAc)₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 100-120 |
Conclusion
The this compound scaffold is an exemplary substrate for diversification using palladium-catalyzed cross-coupling reactions. By selecting the appropriate coupling partner and reaction conditions, researchers can readily access a wide range of C4-substituted indoles bearing aryl, heteroaryl, alkynyl, and amino functionalities. The protocols and insights provided herein serve as a robust foundation for scientists and drug development professionals to leverage this powerful chemistry, accelerating the synthesis of novel compounds and the exploration of new chemical space.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. "Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected I" by Lucy Cornett [digitalcommons.ursinus.edu]
- 3. fiveable.me [fiveable.me]
- 4. jmcct.com [jmcct.com]
- 5. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 6. nobelprize.org [nobelprize.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: 1-Boc-4-Bromo-3-formylindole as a Pivotal Intermediate in the Synthesis of Complex Natural Products
Abstract
The indole nucleus is a privileged scaffold in a vast array of natural products and pharmacologically active compounds. Strategic functionalization of the indole core is paramount for the construction of complex molecular architectures. This guide provides an in-depth exploration of 1-Boc-4-bromo-3-formylindole , a highly versatile and strategically functionalized intermediate. We will elucidate its synthesis, characterization, and critical role in the total synthesis of notable natural products, providing detailed, field-tested protocols for researchers, medicinal chemists, and professionals in drug development.
The Strategic Importance of this compound
This compound (CAS No: 303041-88-5) is not merely another building block; its specific arrangement of functional groups offers a powerful toolkit for advanced organic synthesis.[1][2][3]
-
The N-Boc Group: The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen serves a dual purpose. It deactivates the otherwise highly nucleophilic indole ring towards unwanted side reactions, while also enhancing solubility in common organic solvents. Its acid-lability ensures clean and straightforward deprotection at a later synthetic stage.
-
The 3-Formyl Group: The aldehyde at the C3 position is a versatile handle for a multitude of chemical transformations. It can readily participate in reactions such as Wittig olefination, Henry reactions, reductive aminations, and oxidations to the corresponding carboxylic acid, opening pathways to diverse molecular complexity.[4]
-
The 4-Bromo Group: The bromine atom at the C4 position is the key to sophisticated cross-coupling strategies. It provides a reactive site for palladium-catalyzed reactions like Suzuki, Stille, and Heck couplings, enabling the introduction of complex carbon frameworks and the construction of biaryl linkages, which are common motifs in natural products.[5][6]
This trifecta of functionalities makes this compound an ideal starting point for constructing intricate heterocyclic systems, particularly those found in marine alkaloids and other biologically potent molecules.
Synthesis Protocol: this compound
The most common and efficient method for preparing this intermediate is the Vilsmeier-Haack formylation of N-Boc-4-bromoindole.[7][8][9] The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic and heteroaromatic compounds.[10]
Mechanism: The Vilsmeier-Haack Reaction
The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form the electrophilic chloroiminium ion, known as the Vilsmeier reagent.[9][10]
-
Electrophilic Aromatic Substitution: The electron-rich indole ring attacks the Vilsmeier reagent, preferentially at the C3 position. The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde.[8][9]
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure and should be performed by trained chemists under appropriate laboratory conditions.
Materials:
-
N-Boc-4-bromoindole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (2 equivalents) dropwise via the dropping funnel over 15 minutes. The formation of the solid Vilsmeier reagent may be observed.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Dissolve N-Boc-4-bromoindole (1 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and stir vigorously for 30 minutes.
-
Add saturated NaHCO₃ solution to neutralize the mixture until effervescence ceases (pH ~7-8).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Characterization Data
The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.
| Property | Value |
| CAS Number | 303041-88-5 |
| Molecular Formula | C₁₄H₁₄BrNO₃ |
| Molecular Weight | 324.17 g/mol [1][2] |
| Appearance | Off-white to yellow solid |
| Melting Point | 117-119 °C[11] |
| ¹H NMR (CDCl₃) | Consistent with published spectra. |
| ¹³C NMR (CDCl₃) | Consistent with published spectra. |
Synthesis Workflow Diagram
Caption: Vilsmeier-Haack formylation workflow.
Application in Total Synthesis: The Dragmacidin Family
The dragmacidins are a class of marine alkaloids isolated from deep-water sponges, exhibiting a range of biological activities, including antiviral, and cytotoxic properties.[12] Dragmacidin D, in particular, has garnered significant attention as a potential therapeutic agent for neurodegenerative diseases like Parkinson's and Alzheimer's.[12] The total synthesis of these complex molecules provides a significant challenge, where this compound has proven to be an invaluable starting material.
Retrosynthetic Strategy for Dragmacidin D
In a notable total synthesis, the core of Dragmacidin D was constructed via a key Suzuki cross-coupling reaction.[12][13][14] Our intermediate, this compound, serves as the precursor to one of the key indole fragments required for this coupling.
Protocol: Key Transformation of the Intermediate
The 3-formyl group is first transformed to set the stage for building the pyrazinone ring system. A common step is a Henry reaction (nitroaldol condensation).
Materials:
-
This compound
-
Nitromethane (MeNO₂)
-
Triethylamine (Et₃N) or a similar base
-
Ethanol (EtOH) or another suitable solvent
Procedure:
-
Dissolve this compound (1 equivalent) in a suitable solvent like ethanol in a round-bottom flask.
-
Add nitromethane (excess, ~10 equivalents).
-
Cool the mixture to 0 °C.
-
Add triethylamine (2-3 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and concentrate.
-
Purify the resulting nitroalkene product by flash chromatography. This product can then be further elaborated towards the pyrazinone core of Dragmacidin D.[13]
Synthetic Pathway Visualization
Caption: Simplified synthesis pathway to Dragmacidin D.
Application in Total Synthesis: Lyngbyatoxin A
Lyngbyatoxin A, a potent tumor promoter, is produced by the marine cyanobacterium Moorea producens and is known to cause "swimmer's itch".[15] Its complex, rigid structure, featuring a lactam-bridged indole, has made it a challenging target for total synthesis. The strategic use of a functionalized indole, such as a derivative of this compound, is crucial for its construction.
Role of the Indole Intermediate
In syntheses of Lyngbyatoxin A analogues, the indole-3-carbaldehyde moiety is a key starting point for constructing the complex side chain and macrocyclic structure.[16] While the 4-bromo position might not be present in the final molecule, its temporary inclusion allows for directed lithiation or other metallation reactions to introduce functionality at the C4 position, which can then be used to build up the rest of the molecule. The Boc group provides essential protection during these highly reactive steps.
Conclusion and Future Outlook
This compound stands out as a master key for unlocking complex synthetic pathways in natural product chemistry.[17][18][] Its pre-installed, orthogonally reactive functional groups—a Boc-protected nitrogen, a C3-formyl handle, and a C4-bromo coupling site—provide chemists with a robust and predictable platform for building molecular complexity. The applications demonstrated in the syntheses of Dragmacidin D and analogues of Lyngbyatoxin A underscore its value. Future applications will undoubtedly see this intermediate used in the synthesis of novel bioactive compounds, in the development of new synthetic methodologies, and in the creation of chemical probes for biological research.
References
- 1. This compound - CAS:303041-88-5 - Sunway Pharm Ltd [3wpharm.com]
- 2. tert-Butyl 4-bromo-3-formyl-1H-indole-1-carboxylate | C14H14BrNO3 | CID 40428520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pschemicals.com [pschemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Advances in the total synthesis of bis- and tris-indole alkaloids containing N-heterocyclic linker moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 11. chembk.com [chembk.com]
- 12. Dragmacidin D | Chem-Station Int. Ed. [en.chem-station.com]
- 13. synarchive.com [synarchive.com]
- 14. researchgate.net [researchgate.net]
- 15. A New Lyngbyatoxin from the Hawaiian Cyanobacterium Moorea producens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of structural analogues of lyngbyatoxin A and their evaluation as activators of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. DSpace [diposit.ub.edu]
- 18. Natural product anticipation through synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
common side reactions in the synthesis of 1-Boc-4-Bromo-3-formylindole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-Boc-4-bromo-3-formylindole. This critical building block is frequently used in the development of pharmaceuticals and complex molecular probes. Its synthesis, while conceptually straightforward, involves steps that are sensitive to reaction conditions, often leading to side reactions that can complicate purification and reduce yields.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the lab. We will delve into the causality behind these issues and provide field-proven protocols to help you navigate these challenges effectively.
Overview of the Synthetic Pathway
The most common synthetic route involves a three-step sequence starting from indole. Understanding this sequence is key to diagnosing issues at each stage.
Caption: Common synthetic route to this compound.
Troubleshooting Guide & FAQs
Section 1: The Vilsmeier-Haack Formylation Step
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocycles.[1][2][3] However, its high reactivity can lead to complications.
Question 1: My Vilsmeier-Haack reaction on 1-Boc-indole is giving a low yield and a complex mixture. I also notice a spot on my TLC that corresponds to unprotected 3-formylindole. What's happening?
Answer: This is a classic issue stemming from the lability of the tert-butoxycarbonyl (Boc) protecting group under even weakly acidic conditions.
Causality: The Vilsmeier-Haack reaction proceeds via an electrophilic chloroiminium ion (the Vilsmeier reagent).[3][4] The reaction itself is typically performed under neutral or slightly basic conditions. However, the aqueous workup is critical. Hydrolysis of the intermediate iminium salt and any remaining phosphorus oxychloride (POCl₃) generates acidic byproducts (HCl and phosphoric acid). This acidic environment can easily cleave the Boc group, leading to a mixture of the desired N-Boc product and the unprotected indole.
Caption: Workup conditions determine the fate of the Boc-protecting group.
Troubleshooting Protocol:
-
Reaction Monitoring: Ensure the reaction goes to completion by TLC before initiating workup.
-
Controlled Quenching: Cool the reaction mixture to 0 °C. Instead of quenching with water, slowly and carefully pour the reaction mixture into a vigorously stirred, cold (0 °C) saturated solution of sodium bicarbonate (NaHCO₃) or a dilute (1-2 M) solution of sodium hydroxide (NaOH).
-
pH Monitoring: Monitor the pH of the aqueous layer throughout the quench. Ensure it remains basic (pH 8-10). Add more base if necessary.
-
Extraction: Once the quench is complete and exotherming has ceased, proceed with the ethyl acetate extraction as usual.
-
Minimize Contact Time: Do not let the organic and aqueous layers sit for extended periods, even under basic conditions, as hydrolysis can still occur.
Section 2: The Bromination Step - Regioselectivity is Key
The most significant challenge in this synthesis is controlling the regioselectivity of the bromination. The indole ring has multiple activated positions, and obtaining the desired C4-bromo isomer requires precise control of reaction conditions.
Question 2: I performed the bromination of 1-Boc-3-formylindole, but my NMR analysis shows a mixture of products. It seems I have isomers other than the desired 4-bromo product. Why?
Answer: You are observing a competing reaction pathway. While the C3-formyl group is electron-withdrawing and deactivating, the N-Boc-pyrrole system is a powerful activator for electrophilic aromatic substitution. This interplay results in a mixture of C4, C5, C6, and C7-brominated isomers, with the C6-bromo isomer often being a major byproduct.
Mechanistic Insight:
-
Directing Effects: The C3-formyl group deactivates the C2 and C4 positions towards electrophilic attack.
-
Activating Effects: The lone pair on the indole nitrogen activates the entire molecule, but especially the C3 position (which is blocked) and the benzene ring portion (positions C4, C5, C6, and C7).
-
Kinetic vs. Thermodynamic Control: The product distribution is highly dependent on the brominating agent, solvent, and temperature, which influence the kinetic and thermodynamic pathways of the reaction. For instance, bromination of some indole derivatives is known to yield a mixture of products.[5]
Caption: Bromination can lead to a mixture of regioisomers.
Optimizing for C4-Regioselectivity:
Controlling regioselectivity requires fine-tuning your reaction parameters. Below is a table summarizing common conditions and their likely outcomes.
| Reagent | Solvent | Temperature (°C) | Typical Outcome & Comments |
| NBS (1.05 eq.) | THF | -78 to -40 | Recommended. Generally provides the best selectivity for the C4-position. The low temperature is crucial for kinetic control. |
| NBS (1.05 eq.) | DCM / CHCl₃ | 0 to RT | Often results in a mixture of C4 and C6 isomers. Less selective than THF at low temperatures. |
| Br₂ (1.0 eq.) | Acetic Acid | RT | Tends to produce significant amounts of the C6-isomer and can lead to over-bromination.[5] |
| Br₂ (1.0 eq.) | DCM with Lewis Acid | Variable | Not recommended. Lewis acids can promote isomer scrambling and cause deprotection of the Boc group. |
Recommended Experimental Protocol for C4-Bromination:
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 1-Boc-3-formylindole (1.0 eq.).
-
Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approx. 0.1 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 eq.) in a minimal amount of anhydrous THF. Add this solution dropwise to the cooled indole solution over 20-30 minutes.
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to -40 °C over another 1-2 hours. Monitor the reaction progress by TLC (staining with p-anisaldehyde or KMnO₄ can be helpful).
-
Quench: Once the starting material is consumed, quench the reaction at low temperature by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Workup: Allow the mixture to warm to room temperature. Add water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: The crude product should be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired this compound.[6][7][8]
Question 3: My mass spectrometry data shows a peak for a dibrominated product. How can I avoid this?
Answer: The formation of dibrominated species is a result of over-reaction due to the high reactivity of the indole nucleus. Even the mono-brominated product is still electron-rich enough to react with a second equivalent of the brominating agent.
Solutions:
-
Stoichiometry is Crucial: Use no more than 1.05 to 1.1 equivalents of your brominating agent (e.g., NBS). Accurately weigh your reagents.
-
Slow Addition & Low Temperature: As described in the protocol above, add the brominating agent slowly and maintain a very low temperature (-78 °C). This keeps the instantaneous concentration of the electrophile low, favoring mono-substitution.
-
Vigilant Monitoring: Use TLC to monitor the reaction. As soon as the starting material is consumed, quench the reaction immediately to prevent the product from reacting further.
Section 3: Stability and Purification
Question 4: I'm struggling to separate the C4 and C6-bromo isomers by column chromatography. Do you have any advice?
Answer: This is a common frustration as the regioisomers often have very similar polarities.
Purification Tips:
-
Solvent System Optimization: Don't rely solely on Hexane/Ethyl Acetate. Experiment with different solvent systems. Toluene/Acetone or Dichloromethane/Ethyl Acetate can sometimes provide better separation. Adding a small percentage (0.5-1%) of triethylamine to the eluent can sometimes sharpen peaks and reduce tailing on silica gel.
-
Recrystallization: If your product mixture is solid, attempt recrystallization. Try a range of solvents like isopropanol, ethyl acetate/hexanes, or dichloromethane/hexanes. This can be a highly effective way to isolate the major, desired isomer in high purity.
-
High-Performance Flash Chromatography: If available, using a high-performance flash system with high-quality silica and a shallow, slow gradient can resolve closely eluting spots that are inseparable by traditional gravity columns.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. chembk.com [chembk.com]
- 7. 303041-88-5|this compound|BLD Pharm [bldpharm.com]
- 8. tert-Butyl 4-bromo-3-formyl-1H-indole-1-carboxylate | C14H14BrNO3 | CID 40428520 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-Boc-4-bromo-3-formylindole
Welcome to the technical support center for the synthesis of 1-Boc-4-bromo-3-formylindole. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. The primary synthetic route discussed is the Vilsmeier-Haack formylation of 1-Boc-4-bromoindole, a robust but nuanced transformation.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific issues encountered during the synthesis in a question-and-answer format, focusing on the underlying chemical principles to empower you to solve problems effectively.
Problem Area 1: Low or No Conversion of Starting Material
Question: My reaction shows minimal consumption of the 1-Boc-4-bromoindole starting material, even after extended reaction times. What are the likely causes and how can I fix this?
Answer: Low or no conversion is typically rooted in the formation or reactivity of the Vilsmeier reagent. The Vilsmeier-Haack reaction involves the creation of an electrophilic chloroiminium salt (the Vilsmeier reagent) from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which is then attacked by the electron-rich indole.[1][2][3][4] Failure at this stage is common.
Potential Causes & Solutions:
-
Reagent Quality and Handling:
-
Cause: Both POCl₃ and DMF are highly sensitive to moisture. Any water present will rapidly quench the Vilsmeier reagent and POCl₃. Furthermore, aged DMF can decompose into dimethylamine and formic acid, which can inhibit the reaction.[5]
-
Solution: Always use freshly distilled or anhydrous grade DMF and POCl₃ from a recently opened bottle. Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) using oven-dried glassware.
-
-
Incorrect Reagent Stoichiometry:
-
Cause: Using an insufficient amount of POCl₃ or DMF will lead to incomplete formation of the Vilsmeier reagent, leaving starting material unreacted.
-
Solution: A slight excess of both POCl₃ (1.2-1.5 equivalents) and DMF (which often serves as the solvent) is recommended to drive the reaction to completion.
-
-
Inadequate Temperature Control:
-
Cause: The formation of the Vilsmeier reagent is exothermic and should be performed at low temperatures (0 °C) to prevent degradation. However, the subsequent formylation of the Boc-protected bromoindole, which is a relatively deactivated substrate, may require gentle heating to proceed at a reasonable rate.
-
Solution: Add POCl₃ dropwise to DMF at 0 °C and stir for 30-60 minutes to ensure complete formation of the reagent. After adding the indole substrate, monitor the reaction by TLC. If no progress is observed at room temperature, gradually increase the temperature to 40-60 °C.
-
Problem Area 2: Significant Byproduct Formation
Question: My TLC analysis shows a complex mixture of products, leading to a low yield of the desired this compound. What are these byproducts and how can I prevent them?
Answer: Byproduct formation points to issues with reaction selectivity, stability of the protecting group, or impurities.
Common Byproducts & Mitigation Strategies:
-
De-Boc Product (4-Bromo-3-formylindole):
-
Cause: The tert-butoxycarbonyl (Boc) group is labile under strongly acidic conditions. The reaction mixture is acidic, and prolonged exposure, especially at elevated temperatures or during an aggressive acidic work-up, can cleave the protecting group.
-
Solution: Maintain careful temperature control and monitor the reaction to avoid unnecessarily long reaction times. Crucially, use a mild basic solution for the work-up, such as quenching the reaction mixture on ice followed by slow addition of a saturated sodium bicarbonate solution or dilute NaOH until the pH is neutral or slightly basic (pH 7-8).
-
-
Formation of Cyano-Indole Derivatives:
-
Cause: The presence of nitrogen-containing impurities, sometimes found in old DMF, can react with the initially formed aldehyde under acidic conditions to form an imine or oxime, which then dehydrates to a nitrile.[5]
-
Solution: Use high-purity, anhydrous DMF. If this is a recurring issue, consider purifying your DMF by distillation before use. Ensure the work-up does not involve ammonia-based quenching agents.[5]
-
-
Unidentified Polar Impurities:
-
Cause: Overheating the reaction can lead to decomposition and polymerization of the indole starting material or product.
-
Solution: Adhere to the recommended temperature profile. If heating is necessary, do so cautiously and monitor for the appearance of baseline material or streaking on the TLC plate.
-
Problem Area 3: Low Isolated Yield After Purification
Question: The crude reaction mixture seems to contain the product, but I experience significant product loss during work-up and column chromatography. What's going wrong?
Answer: Loss of product during isolation is often a mechanical or chemical issue related to the work-up and purification steps.
Troubleshooting Purification:
-
Inefficient Extraction:
-
Cause: The product may have some solubility in the aqueous phase, especially if the pH is not properly adjusted. Emulsion formation can also trap the product.
-
Solution: Ensure the aqueous layer is neutralized or slightly basic before extraction. Use a suitable organic solvent like ethyl acetate or dichloromethane for extraction and perform multiple extractions (3x) to ensure complete recovery. If an emulsion forms, adding brine can help break it.
-
-
Decomposition on Silica Gel:
-
Cause: this compound, like many indole derivatives, can be sensitive to the acidic nature of standard silica gel, leading to streaking and decomposition during column chromatography.
-
Solution: To mitigate this, you can use silica gel that has been neutralized. This is easily done by preparing a slurry of the silica gel in the desired eluent system containing 1% triethylamine (Et₃N), then packing the column with this slurry. Alternatively, a faster purification via a short plug of silica may be sufficient if the main impurities are non-polar or highly polar.
-
-
Poor Separation during Chromatography:
-
Cause: An improperly chosen solvent system can lead to co-elution of the product with byproducts or starting material.
-
Solution: Carefully optimize your solvent system using TLC before running a column. A gradient elution of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 20-30% EtOAc) typically provides good separation.
-
-
Recrystallization Issues:
-
Cause: Choosing the wrong solvent or using an excessive volume can lead to poor recovery.
-
Solution: The product is a solid and can often be purified effectively by recrystallization, which is preferable for large-scale work. Test various solvent systems on a small scale. A common choice is an ethyl acetate/hexane or isopropanol/water mixture. Dissolve the crude product in a minimum amount of the hot solvent and allow it to cool slowly.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Vilsmeier-Haack reaction? The reaction begins with the formation of the electrophilic Vilsmeier reagent from DMF and POCl₃. The electron-rich indole ring then performs a nucleophilic attack on this reagent, typically at the C3 position. This forms an iminium intermediate. During aqueous work-up, this intermediate is hydrolyzed to yield the final 3-formylindole product.[1][2][3][6]
Q2: How can I best monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most effective method. Use a solvent system like 20-30% ethyl acetate in hexane. Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture. The product should appear as a new, typically more polar, spot. The reaction is complete when the starting material spot has disappeared.
Q3: Are there any alternative, milder formylation methods if the Vilsmeier-Haack reaction fails? Yes, while the Vilsmeier-Haack is common, other methods exist. For sensitive substrates, formylation using trimethyl orthoformate with a Lewis acid catalyst like BF₃·OEt₂ can be effective.[7][8] However, these methods may require significant optimization for your specific substrate.
Q4: My starting material, 1-Boc-4-bromoindole, is not commercially available. What is a reliable way to synthesize it? 1-Boc-4-bromoindole is typically prepared in two steps from commercially available 4-bromoindole. First, the indole nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like 4-dimethylaminopyridine (DMAP). This reaction is usually high-yielding and clean.
Data Summary & Visualization
Troubleshooting Summary Table
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | Wet reagents (DMF, POCl₃) | Use anhydrous grade reagents under an inert atmosphere. |
| Insufficient activation | After forming the Vilsmeier reagent at 0 °C, allow the reaction with indole to warm to RT or gently heat to 40-60 °C. | |
| Byproduct Formation | Boc group cleavage | Use a mild basic work-up (e.g., saturated NaHCO₃ solution). Avoid prolonged heating. |
| Nitrile formation | Use high-purity, freshly distilled DMF.[5] | |
| Low Isolated Yield | Product decomposition on silica | Neutralize silica gel with 1% Et₃N in the eluent or use an alternative purification method like recrystallization. |
| Inefficient extraction | Ensure the aqueous phase is neutralized (pH 7-8) before extracting multiple times with ethyl acetate or DCM. |
Reaction Mechanism and Workflow Diagrams
Below are diagrams illustrating the key chemical and procedural steps.
Caption: The Vilsmeier-Haack reaction mechanism.
Caption: A typical workflow for the synthesis and purification.
Optimized Experimental Protocol
This protocol incorporates the troubleshooting advice to provide a robust and reproducible method for the synthesis of this compound.
Materials:
-
1-Boc-4-bromoindole
-
Phosphorus oxychloride (POCl₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (10 equivalents). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.5 equivalents) dropwise via the dropping funnel over 15 minutes, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, stir the resulting pale-yellow solution at 0 °C for 45 minutes.
-
Formylation Reaction: Dissolve 1-Boc-4-bromoindole (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent solution at 0 °C. After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by TLC (20% EtOAc/Hexanes). If the reaction is sluggish, heat the mixture to 50 °C and stir until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture back to 0 °C. Carefully and slowly pour the reaction mixture onto a vigorously stirred beaker of crushed ice. A precipitate may form. Slowly add saturated NaHCO₃ solution until gas evolution ceases and the pH of the aqueous slurry is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL for a 10 mmol scale reaction). Combine the organic layers, wash with water, then with brine.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel using a gradient of 5% to 30% ethyl acetate in hexanes. Alternatively, the crude solid can be recrystallized from an ethyl acetate/hexane mixture.
-
Characterization: Combine the pure fractions, concentrate in vacuo, and dry under high vacuum to yield this compound as a solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
References
- 1. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Stability Issues of 1-Boc-4-Bromo-3-formylindole in Solution
Welcome to the Technical Support Center for 1-Boc-4-bromo-3-formylindole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the stability issues that can be encountered when working with this versatile building block in solution. Our goal is to equip you with the knowledge to anticipate and mitigate degradation, ensuring the integrity of your experiments and the reliability of your results.
Introduction: Understanding the Molecule's Reactivity
This compound is a multifunctional indole derivative. Its utility in organic synthesis is derived from its three key functional groups: the N-Boc protecting group, the C3-formyl group, and the C4-bromo substituent. However, the interplay of these groups also dictates the molecule's stability profile. The electron-rich indole core, coupled with an acid-labile protecting group and reactive aldehyde and bromo functionalities, necessitates careful handling and optimized reaction conditions.
This guide will address the primary modes of degradation, provide protocols for stability assessment, and offer solutions to common problems encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for this compound in solution?
A1: The primary degradation pathway is the acid-catalyzed cleavage of the tert-butyloxycarbonyl (Boc) protecting group.[1][2] This reaction is initiated by protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which can then lead to the formation of isobutylene and carbon dioxide. Other potential degradation pathways include base-catalyzed hydrolysis of the Boc group, reactions involving the electrophilic formyl group, and nucleophilic substitution or photolytic cleavage of the C-Br bond.
Q2: Which solvents are recommended for dissolving and storing this compound?
A2: For short-term use, high-purity, anhydrous aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (MeCN) are generally preferred. For long-term storage of solutions, it is advisable to store them at low temperatures (-20°C or -80°C) under an inert atmosphere (argon or nitrogen).[3] Protic solvents like methanol and ethanol can participate in transesterification or other side reactions, especially in the presence of acidic or basic impurities. Dimethyl sulfoxide (DMSO) is a good solvent but should be of high purity and anhydrous, as residual water can contribute to hydrolysis over time.[4]
Q3: My solution of this compound has turned a pale yellow/brown. Is it still usable?
A3: A color change is often an indicator of degradation.[3] It could signify the formation of indole-based oligomers or oxidation products. While a slight color change might not drastically affect the outcome of a robust reaction, it is crucial to assess the purity of the solution before proceeding with sensitive applications. We recommend analyzing the solution by HPLC or LC-MS to quantify the amount of remaining starting material and identify any major degradants.
Q4: How can I prevent the deprotection of the Boc group during my reaction?
A4: To prevent premature de-Boc protection, it is critical to maintain non-acidic and anhydrous conditions. Ensure all solvents and reagents are free from acidic impurities. If your reaction requires acidic conditions, the Boc group is not a suitable protecting group. In such cases, consider using an acid-stable protecting group. If trace amounts of acid are unavoidable, the addition of a non-nucleophilic base, such as 2,6-lutidine or proton sponge, can be beneficial, provided it does not interfere with your desired reaction.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with this compound.
Issue 1: Incomplete or stalled reaction with unexpected byproducts.
-
Potential Cause: Degradation of the starting material, primarily through de-Boc protection, leading to the formation of 4-bromo-3-formylindole. This unprotected indole can then undergo different reaction pathways, leading to a complex mixture of products.
-
Troubleshooting Steps:
-
Verify Starting Material Purity: Before starting your reaction, confirm the purity of your this compound solid and the solution you prepared. Use HPLC or ¹H NMR for this purpose.
-
Analyze Reaction Conditions:
-
Solvent Purity: Ensure your solvent is anhydrous and free of acidic impurities. Consider passing the solvent through a column of activated alumina.
-
Reagent Check: Verify that none of your reagents are acidic or contain acidic impurities.
-
-
Reaction Monitoring: Monitor your reaction at early time points using TLC or LC-MS to check for the appearance of the deprotected species.
-
-
Preventative Measures:
-
Use freshly prepared solutions of this compound.
-
Conduct reactions under an inert atmosphere to prevent the ingress of acidic moisture from the air.
-
Issue 2: Formation of a new, less polar spot on TLC, even without adding any reagents.
-
Potential Cause: This is a classic sign of de-Boc protection. The resulting 4-bromo-3-formylindole is more polar than its Boc-protected precursor and will have a lower Rf value on normal-phase silica gel.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected deprotection.
Issue 3: Low yields due to debromination.
-
Potential Cause: The carbon-bromine bond on the electron-rich indole ring can be susceptible to cleavage under certain conditions, such as in the presence of reducing agents or upon exposure to UV light (photolysis). Some palladium-catalyzed cross-coupling reactions can also lead to competitive hydrodebromination.
-
Troubleshooting Steps:
-
Protect from Light: Conduct your reaction in a flask wrapped in aluminum foil or in a dark fume hood.[3]
-
Screen Reagents: If you suspect a reagent is causing debromination, run a control experiment without it to confirm.
-
Optimize Catalytic Reactions: In cross-coupling reactions, ligand choice, base, and solvent can all influence the extent of hydrodebromination. A thorough optimization screen is recommended.
-
Experimental Protocols
Protocol 1: Preparation and Storage of a Stock Solution
This protocol outlines the best practices for preparing and storing a solution of this compound to maintain its stability.
-
Drying the Solid: Dry the solid this compound under high vacuum for at least 4 hours before use to remove any residual moisture.
-
Solvent Preparation: Use a high-purity, anhydrous solvent. If the solvent is not from a freshly opened bottle, consider drying it using appropriate methods (e.g., molecular sieves, distillation).
-
Dissolution: Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), weigh the desired amount of the solid into a clean, dry flask. Add the anhydrous solvent via a syringe to achieve the desired concentration.
-
Storage:
-
Short-term (up to 1 week): Store the solution in a tightly sealed vial with a PTFE-lined cap at 2-8°C.[3]
-
Long-term: Aliquot the solution into smaller vials to avoid multiple freeze-thaw cycles. Purge the headspace with argon or nitrogen before sealing. Store at -20°C or -80°C. Protect from light by using amber vials or by wrapping the vials in aluminum foil.[3]
-
Protocol 2: Stability Assessment by HPLC
This protocol provides a general method for assessing the stability of your this compound solution over time.
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Solvent B: Acetonitrile with 0.1% TFA or Formic Acid.
-
-
Gradient: A linear gradient from 30% B to 90% B over 15 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm.
-
Procedure: a. Prepare your solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL). b. Immediately inject a sample (t=0) to get a baseline purity profile. c. Store the solution under the desired conditions (e.g., room temperature on the benchtop, 4°C in the refrigerator). d. At regular intervals (e.g., 1, 4, 8, 24, 48 hours), inject another sample and analyze the chromatogram. e. Compare the peak area of the parent compound and look for the appearance of new peaks, which would indicate degradation. The deprotected product will typically have a shorter retention time.
Data Interpretation:
| Time Point | % Purity of this compound | % Area of Main Degradant (Deprotected) |
| t=0 | 99.5% | 0.1% |
| 4 hours | 98.2% | 1.2% |
| 24 hours | 92.0% | 7.5% |
| 48 hours | 85.5% | 13.8% |
| Example data for a solution stored in DCM at room temperature. |
Mechanistic Insights: The Chemistry of Instability
Understanding the underlying chemical principles is key to troubleshooting.
Boc Group Instability
The Boc group is designed to be removed under acidic conditions. The stability of the tert-butyl cation makes this a facile process.
Caption: Mechanism of acid-catalyzed de-Boc protection.
Reactivity of the Formyl Group
The C3-formyl group is an electrophilic center and can participate in various reactions, such as aldol condensations, Wittig reactions, and reductions. In the presence of nucleophilic impurities or reagents, side reactions at this position can occur.
The C-Br Bond
The bromine at the C4 position activates the benzene ring for certain reactions but can also be a leaving group in nucleophilic aromatic substitution reactions, although this typically requires harsh conditions. Of more common concern is its potential for reductive or photolytic cleavage.
Concluding Remarks
The stability of this compound in solution is a critical factor for its successful application in synthesis. By understanding its potential degradation pathways and implementing the proper handling, storage, and analytical procedures outlined in this guide, researchers can ensure the integrity of this valuable reagent and the reproducibility of their experimental results. For further assistance, please do not hesitate to contact our technical support team.
References
preventing over-bromination in indole synthesis
Technical Support Center: Indole Synthesis
Welcome to the Technical Support Center for Indole Synthesis. As Senior Application Scientists, we understand the nuances and challenges of synthetic chemistry. This guide is designed to provide in-depth troubleshooting assistance and field-proven protocols to help you navigate one of the most common hurdles in indole functionalization: preventing over-bromination.
Frequently Asked Questions (FAQs)
Q1: Why does my indole bromination reaction produce a mixture of di- and tri-brominated byproducts?
The indole nucleus is an electron-rich heterocyclic system, making it highly susceptible to electrophilic aromatic substitution.[1] The reaction of indole with reagents like molecular bromine (Br₂) is often difficult to control, leading to a mixture of poly-substituted products.[2] The initial mono-bromination, typically at the C3 position, does not sufficiently deactivate the ring to prevent further reactions, especially if the brominating agent is highly reactive or used in excess.
Q2: What is the most common position for the first bromination on an unsubstituted indole ring, and what is the chemical reason for this selectivity?
The C3 position is the most common and kinetically favored site for electrophilic attack on an unsubstituted indole. The underlying reason is the superior ability of the nitrogen atom to stabilize the cationic intermediate (the sigma complex or arenium ion) formed during the reaction. When the electrophile attacks at C3, two resonance structures can be drawn for the intermediate, one of which preserves the aromaticity of the benzene ring. Attack at C2 disrupts this aromaticity more significantly, making the corresponding intermediate less stable.
Q3: Which brominating agents are recommended for achieving selective mono-bromination of indoles?
To avoid over-bromination, it is crucial to use a milder, more selective brominating agent than molecular bromine. N-Bromosuccinimide (NBS) is a widely used reagent for this purpose.[2][3] Other effective reagents include Pyridinium bromide perbromide and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), which offer better control over the reaction's stoichiometry and reactivity.[2][4]
Q4: How does temperature influence the selectivity of indole bromination?
Lowering the reaction temperature is a critical strategy for improving selectivity. Performing the bromination at 0°C or below reduces the overall reaction rate, allowing for better control and minimizing the formation of thermodynamically stable but undesired poly-brominated products.[2] High temperatures provide the activation energy needed for subsequent bromination steps, leading to a complex product mixture.
Q5: Is protecting the indole nitrogen (N-H) an effective strategy to prevent over-bromination?
Yes, protecting the indole nitrogen is a highly effective and common strategy.[2][5] Attaching an electron-withdrawing group (e.g., tosyl (Ts), benzoyl (Bz), or tert-butyloxycarbonyl (Boc)) to the nitrogen atom reduces the electron density of the pyrrole ring.[6] This "tames" the reactivity of the indole, making it less prone to over-bromination and often allowing for more predictable regiochemical outcomes.[7] The protecting group can be removed in a subsequent step to yield the desired N-H bromoindole.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures in a direct question-and-answer format, providing actionable solutions grounded in chemical principles.
**dot
Caption: Troubleshooting workflow for over-bromination.
Problem: My TLC/LC-MS analysis shows significant amounts of di- and tri-brominated byproducts, even when using just one equivalent of NBS.
-
Underlying Cause: The high reactivity of the indole ring can lead to poly-bromination even with careful stoichiometric control. This can be exacerbated by localized high concentrations of the brominating agent upon addition or a reaction temperature that is too high.
-
Solution & Scientific Rationale:
-
Control Reagent Addition: Instead of adding the brominating agent all at once, add it slowly as a solution over an extended period to the cooled indole solution. This maintains a low, steady concentration of the electrophile, favoring mono-substitution.
-
Lower the Temperature: Perform the reaction at 0°C to -78°C. Lower temperatures decrease the kinetic energy of the molecules, enhancing the selectivity for the most reactive site (C3) and reducing the rate of subsequent brominations.[2]
-
Switch to a Milder Reagent: If NBS still proves too reactive, consider using pyridinium bromide perbromide. This solid reagent is less aggressive and can provide higher yields of the mono-brominated product.[2]
-
Problem: I am observing significant formation of oxindole byproducts, not the expected bromoindole.
-
Underlying Cause: This is a classic side reaction when using N-Bromosuccinimide (NBS) in the presence of water or protic solvents like tert-butanol.[2][8] The reaction mechanism involves the initial attack of bromine on the C2-C3 double bond, followed by the capture of the resulting intermediate by a water or alcohol molecule, leading to the formation of an oxindole.[8]
-
Solution & Scientific Rationale:
-
Ensure Anhydrous Conditions: Use rigorously dried glassware and anhydrous aprotic solvents. Solvents such as tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or carbon tetrachloride (CCl₄) are excellent choices as they do not participate in the reaction to form oxindoles.[2]
-
Mechanism Visualization:
dot
Caption: Competing pathways in indole bromination with NBS.
-
Problem: My desired mono-bromoindole is very difficult to separate from the starting material and byproducts by column chromatography.
-
Underlying Cause: Indole and its brominated derivatives can have similar polarities, leading to poor separation. Furthermore, the slightly basic nature of the indole nitrogen can cause "tailing" or streaking on acidic silica gel.[2]
-
Solution & Scientific Rationale:
-
Optimize Eluent System: Use thin-layer chromatography (TLC) to screen various solvent systems. A common starting point is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.3 for your target compound for the best separation on a column.[2] Consider using gradient elution, where the polarity of the eluent is gradually increased, to improve resolution.[2]
-
Neutralize the Silica: To prevent tailing, add a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent. This deactivates the acidic silanol groups on the silica surface, resulting in sharper bands and better separation.[2]
-
Consider an Alternative Stationary Phase: If separation on silica is still problematic, try using neutral alumina as the stationary phase.
-
Key Methodologies & Protocols for Selective Mono-Bromination
Here we provide detailed, step-by-step protocols for reliable and selective mono-bromination of indoles.
Protocol 1: Controlled Bromination Using Pyridinium Bromide Perbromide
This method is effective due to the mild nature of the reagent and the dual role of pyridine as a solvent and acid scavenger.[2]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve indole (1.0 eq.) in reagent-grade pyridine.
-
Cooling: Cool the solution to 0-2°C using an ice-salt bath. Maintaining this low temperature is critical for selectivity.
-
Reagent Addition: In a separate flask, dissolve pyridinium bromide perbromide (1.0 eq.) in pyridine. Add this solution dropwise to the cooled indole solution over 30-60 minutes.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Pour the reaction mixture into cold diethyl ether. The pyridinium hydrobromide salt will precipitate.
-
Purification: Filter the mixture and wash the filtrate with dilute HCl to remove excess pyridine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Brominating Agent | Pyridinium Bromide Perbromide | Mild, solid reagent allowing for controlled stoichiometry. |
| Stoichiometry | 1.0 equivalent | Minimizes the chance of over-bromination. |
| Solvent | Pyridine | Acts as a base to neutralize evolved HBr, preventing product degradation.[2] |
| Temperature | 0-2°C | Reduces reaction rate to favor mono-substitution.[2] |
Protocol 2: Selective Bromination Using N-Bromosuccinimide (NBS) in Aprotic Solvent
This is a very common and effective method, provided that anhydrous conditions are strictly maintained to prevent oxindole formation.[2][9]
-
Preparation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., argon or nitrogen), dissolve indole (1.0 eq.) in anhydrous THF or DMF.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 15-20 minutes, ensuring the temperature does not rise above 5°C.
-
Monitoring: Allow the reaction to stir at 0°C and monitor by TLC. The reaction is often complete within 1-2 hours.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Purification: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. After solvent removal, purify the residue by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | Highly selective for C3 position when used correctly. |
| Stoichiometry | 1.05 equivalents | A slight excess ensures complete consumption of starting material. |
| Solvent | Anhydrous THF or DMF | Aprotic nature prevents the formation of oxindole byproducts.[2] |
| Temperature | 0°C | Controls the reactivity of NBS and enhances selectivity. |
Workflow: Synthesis and Purification of 3-Bromoindole
dot
Caption: Standard workflow for NBS bromination and purification.
References
- 1. fiveable.me [fiveable.me]
- 2. benchchem.com [benchchem.com]
- 3. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.org [mdpi.org]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. vc.bridgew.edu [vc.bridgew.edu]
- 9. An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Loading for Suzuki Coupling of 1-Boc-4-Bromo-3-formylindole
As a Senior Application Scientist, this guide provides in-depth technical support for researchers encountering challenges with the Suzuki-Miyaura cross-coupling of 1-Boc-4-bromo-3-formylindole. This substrate, while valuable, presents unique difficulties due to its electronic properties and functional group sensitivity. This document moves beyond standard protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for the Suzuki coupling of this specific bromoindole?
A typical starting point for palladium catalyst loading in screening reactions is between 1-5 mol%.[1] For a substrate like this compound, beginning with 2-3 mol% of a palladium pre-catalyst is a robust starting point. The ultimate goal of optimization is to reduce this loading to the lowest effective level, often in the 0.1-1 mol% range for process efficiency, though much lower loadings are achievable in highly optimized systems.[1][2]
Q2: My reaction shows low to no yield. Should I simply increase the catalyst loading?
While insufficient catalyst can be a cause, indiscriminately increasing the loading is often a temporary fix that can mask underlying issues and increase costs and downstream purification challenges. Low conversion is frequently a symptom of other problems such as an inactive catalyst species, an inappropriate ligand, base, or solvent, or catalyst deactivation.[1][3] Before increasing the catalyst load, it is critical to investigate these other parameters. A systematic approach is more likely to yield a robust and scalable process.
Q3: I observe a black precipitate forming early in the reaction. What is this, and is it a problem?
The black precipitate is typically palladium black, which consists of agglomerated palladium nanoparticles.[4] Its formation indicates that the Pd(0) active species is falling out of the catalytic cycle. While the appearance of some black solid is common in many successful Suzuki couplings, especially at the end of the reaction, rapid and extensive precipitation early on often correlates with poor catalyst stability, leading to deactivation and incomplete conversion.[4][5] This happens when the ligand fails to adequately stabilize the Pd(0) species.
Q4: How do the Boc-protecting group and the formyl group on the indole substrate influence the reaction?
These functional groups introduce specific challenges. The electron-withdrawing formyl (aldehyde) group can make the oxidative addition step more favorable compared to an unsubstituted indole. However, aldehydes can also potentially coordinate to the palladium center or participate in side reactions. The N-Boc group provides steric bulk near the coupling site and prevents potential complications from the acidic N-H proton of an unprotected indole, which can interfere with the base and catalyst.[6] However, under harsh conditions, N-Boc cleavage is a potential side reaction.[7]
Troubleshooting Guide: From Low Conversion to Catalyst Deactivation
This section addresses specific experimental failures with a focus on rational solutions.
Problem 1: Low or No Conversion of Starting Material
This is the most common failure mode and can stem from multiple points in the catalytic cycle.
-
Potential Cause A: Inefficient Generation of the Active Pd(0) Catalyst. The catalytic cycle requires the presence of a Pd(0) species.[3] If you are using a Pd(II) pre-catalyst like Pd(OAc)₂ or PdCl₂(dppf), it must be reduced in situ. This reduction can be inefficient, consuming ligand or boronic acid in the process.[8]
-
Solution:
-
Use a Pd(0) Source: Start with a Pd(0) pre-catalyst like Pd₂(dba)₃ to bypass the need for in situ reduction.[9]
-
Employ Modern Pre-catalysts: Use commercially available, air-stable pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts) that are designed to generate the active L-Pd(0) species cleanly and efficiently.[10]
-
Ensure Inert Conditions: Oxygen can oxidize the active Pd(0) catalyst and lead to homocoupling of the boronic acid.[10][11] Thoroughly degas all solvents and the reaction mixture by sparging with argon or nitrogen for 15-30 minutes.[3]
-
-
-
Potential Cause B: Sub-optimal Ligand Choice. The oxidative addition of palladium into the C-Br bond is a critical step. For heteroaryl halides, this step can be slow.[4] The ligand plays a crucial role in modulating the electron density and steric environment of the palladium center to facilitate this step. Triphenylphosphine is often inadequate for challenging substrates.[8]
-
Solution:
-
Screen Bulky, Electron-Rich Ligands: These ligands promote oxidative addition and reductive elimination. Good candidates include trialkylphosphines (e.g., PCy₃, P(tBu)₃) and biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos).[12][13]
-
Consider Ligand-to-Metal Ratio: For some systems, especially when using Pd(II) sources, a ligand-to-palladium ratio of 1.2:1 to 2:1 can be beneficial.[8]
-
-
-
Potential Cause C: Inappropriate Base or Solvent. The base is required to activate the boronic acid for the transmetalation step.[9] Its strength, solubility, and interaction with the substrate and catalyst are critical. The solvent affects the solubility of all components and can influence the reaction pathway.[14][15]
-
Solution:
-
Base Screening: If a mild base like Na₂CO₃ or K₂CO₃ fails, switch to a stronger base like K₃PO₄ or Cs₂CO₃.[16] K₃PO₄ is often effective for difficult couplings.[6]
-
Solvent System Optimization: A mixture of an aprotic organic solvent with water is standard. Common systems include 1,4-dioxane/water, Toluene/water, or THF/water, often in ratios from 4:1 to 10:1.[17] The water is crucial for dissolving the inorganic base and facilitating the transmetalation step.
-
-
Problem 2: Catalyst Decomposes (Turns Black) and Reaction Stalls
This indicates the L-Pd(0) complex is unstable under the reaction conditions.
-
Potential Cause A: Ligand Dissociation. At elevated temperatures, the phosphine ligand can dissociate from the palladium center, leading to the formation of unsupported Pd(0) which then agglomerates into palladium black.
-
Solution:
-
Use a More Stable Ligand: Bidentate ligands like dppf or bulky monodentate ligands (e.g., Buchwald-type ligands) often form more stable complexes with palladium.[13][18]
-
Lower the Reaction Temperature: While higher temperatures increase reaction rates, they can also accelerate catalyst decomposition. Try running the reaction at a lower temperature (e.g., 60-80 °C) for a longer period.
-
-
-
Potential Cause B: Impurities. Trace impurities in reagents or solvents can act as catalyst poisons.[4]
-
Solution:
-
Use High-Purity Reagents: Ensure the starting materials, base, and boronic acid are of high purity.
-
Purify Solvents: Use anhydrous, high-purity solvents. Impurities in solvents can sometimes inhibit catalysis.[4]
-
-
Problem 3: Significant Side Product Formation
-
Potential Cause A: Protodeborylation. The boronic acid is hydrolyzed back to the corresponding arene before it can couple. This is often an issue with weaker bases or prolonged reaction times at high temperatures.
-
Solution:
-
Use a Stronger, Anhydrous Base: Consider using a base like K₃PO₄.
-
Use Boronate Esters: Pinacol boronate esters (Bpin) are generally more stable to hydrolysis than boronic acids.[10]
-
Minimize Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed.
-
-
-
Potential Cause B: Homocoupling of Boronic Acid. This side reaction forms a biaryl from two molecules of the boronic acid. It is often promoted by the presence of oxygen or excess Pd(II).
-
Solution:
-
Rigorous Degassing: Ensure the reaction is set up under a strictly inert atmosphere.
-
Use a Pd(0) Source: Using a Pd(0) pre-catalyst like Pd₂(dba)₃ can minimize the amount of Pd(II) present at the start of the reaction.[8]
-
-
Catalyst System Selection and Loading Guide
The choice of catalyst and ligand is arguably the most critical parameter. The following table provides a starting point for selection, tailored to the challenges of the this compound substrate.
| Catalyst / Ligand System | Typical Starting Loading (mol%) | Pros | Cons & Considerations |
| Pd(PPh₃)₄ | 3 - 5% | Commercially available, one-component Pd(0) catalyst. | Often inefficient for challenging substrates; can require higher temperatures leading to decomposition.[8][19] |
| Pd(OAc)₂ + PPh₃ | 2 - 4% (1:2 to 1:4 Pd:Ligand) | Inexpensive and common reagents. | Requires in situ reduction; PPh₃ is often a poor ligand for this type of substrate.[20] |
| PdCl₂(dppf) | 2 - 3% | Air-stable Pd(II) pre-catalyst; dppf is a robust ligand for many heteroaryl couplings.[18] | Can be less active than systems with more specialized bulky phosphine ligands. |
| Pd₂(dba)₃ + XPhos / SPhos | 1 - 2% (1:2.2 Pd:Ligand) | Highly active system for electron-rich and sterically hindered substrates.[6] Often works at lower temperatures. | Ligands are more expensive; requires careful handling of air-sensitive components. |
| XPhos Pd G3 Pre-catalyst | 1 - 2% | Air-stable, highly efficient pre-catalyst that reliably generates the active species. Excellent for challenging couplings.[10] | Higher cost compared to simple palladium salts. |
Experimental Protocol: A Validated Starting Point
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound. Optimization of base, solvent, and temperature may be required for different boronic acid partners.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
XPhos Pd G3 Pre-catalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 equiv)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 pre-catalyst.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.[17]
-
Solvent Addition: Under a positive pressure of argon, add degassed 1,4-dioxane followed by degassed water via syringe to achieve a 4:1 to 5:1 dioxane:water ratio. The typical reaction concentration is 0.1 M with respect to the bromoindole.[17]
-
Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously.[17]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 2-12 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is key to rational troubleshooting. Each step has specific requirements that inform your choice of reagents and conditions.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [2,3]-Fused Indole Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03169C [pubs.rsc.org]
- 8. reddit.com [reddit.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. reddit.com [reddit.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. reddit.com [reddit.com]
- 13. An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 20. reddit.com [reddit.com]
Technical Support Center: Minimizing Homocoupling in Heck Reactions with 1-Boc-4-Bromo-3-formylindole
Introduction
Welcome to the technical support guide for optimizing the Mizoroki-Heck reaction, specifically addressing the challenge of homocoupling when using 1-Boc-4-bromo-3-formylindole. This substrate, while a valuable building block, presents unique challenges due to its electronic and steric properties. The presence of the electron-withdrawing formyl group and the bulky Boc protecting group can influence the delicate balance of the palladium catalytic cycle, often leading to the formation of the undesired homocoupled bi-indole byproduct.
This guide is structured to provide researchers, scientists, and drug development professionals with actionable troubleshooting strategies and a deeper mechanistic understanding to improve reaction selectivity and yield.
Troubleshooting Guide: High Homocoupling Observed
This section addresses the most critical issue: the observation of significant homocoupling byproduct at the expense of the desired Heck product. We will systematically dissect the reaction components to identify and rectify the root cause.
Question: My Heck reaction of this compound is producing a significant amount of the homocoupled dimer. What are the primary causes and how can I suppress this side reaction?
Answer:
High levels of homocoupling are a common issue in palladium-catalyzed cross-coupling reactions and typically indicate that the desired catalytic cycle is being disrupted.[1] The primary cause is often a mismatch between the rates of the key steps in the Heck catalytic cycle: oxidative addition, migratory insertion, and reductive elimination.[2] For your specific substrate, the C-Br bond at the 4-position of the electron-deficient indole ring can be less reactive towards oxidative addition, creating an opportunity for side reactions to occur.
The formation of the homocoupled product, 1,1'-di-Boc-3,3'-diformyl-4,4'-biindole, can arise from several pathways. One common route involves the transmetalation of a second aryl bromide molecule to the Ar-Pd(II)-X intermediate before the alkene has a chance to coordinate and insert. Subsequent reductive elimination then yields the dimer and regenerates Pd(0).
To minimize this, a multi-faceted approach focusing on the catalyst system, base, and reaction conditions is necessary.
1. Catalyst and Ligand System Optimization
The choice of palladium source and, more critically, the phosphine ligand is paramount in controlling the reaction's selectivity.[3] The ligand stabilizes the palladium center and modulates its electronic and steric properties, directly influencing the rates of the catalytic steps.[4]
Underlying Cause:
-
Slow Oxidative Addition: If the oxidative addition of the aryl bromide to the Pd(0) center is slow, the concentration of active catalyst available for the desired Heck pathway is reduced.
-
Ligand Instability or Inefficiency: Standard ligands like triphenylphosphine (PPh₃) may not be sufficient to promote the desired reaction pathway efficiently, especially with challenging substrates.[5]
Troubleshooting Steps:
-
Switch to Bulky, Electron-Rich Ligands: These ligands accelerate the rate of oxidative addition and subsequent reductive elimination, which outcompetes the pathways leading to homocoupling. They also tend to favor the formation of monoligated Pd(0) species, which are often more active.
-
Use Pre-formed Catalysts: While Pd(OAc)₂ is a common precatalyst, its reduction to the active Pd(0) species can sometimes be inefficient.[1] Using a pre-formed Pd(0) source like Pd₂(dba)₃ or a well-defined precatalyst (e.g., Buchwald G3 or G4 palladacycles) can provide a more consistent concentration of the active catalyst from the start.
| Ligand Type | Example Ligands | Rationale for Use |
| Buchwald Biarylphosphines | SPhos, XPhos, RuPhos | Bulky and electron-rich; promote fast oxidative addition and reductive elimination. Highly effective for challenging aryl bromides. |
| Bulky Alkylphosphines | P(t-Bu)₃, P(Cy)₃ | Strongly electron-donating and sterically demanding; accelerate key steps in the catalytic cycle.[6] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors that form stable palladium complexes, often exhibiting high thermal stability and activity.[3] |
2. Role of the Base
The base plays a crucial role in the Heck reaction, primarily by neutralizing the hydrogen halide (HBr) generated during the final step of the catalytic cycle to regenerate the Pd(0) catalyst.[7] However, the choice and strength of the base can significantly impact side reactions.
Underlying Cause:
-
Base-Mediated Catalyst Decomposition: Certain strong bases, particularly organic amines like triethylamine (Et₃N) at high temperatures, can promote the decomposition of palladium intermediates, leading to the formation of palladium black and promoting homocoupling.[8]
-
Competing Reaction Pathways: The base can influence the coordination environment of the palladium center, potentially favoring pathways that lead to homocoupling.[9]
Troubleshooting Steps:
-
Switch to Weaker, Inorganic Bases: Carbonates are often a superior choice for minimizing homocoupling. They are generally less nucleophilic and less prone to causing catalyst decomposition.
-
Optimize Base Stoichiometry: Using a large excess of base is not always beneficial. Start with 2-3 equivalents and adjust as needed based on experimental results.
| Base | Recommended Starting Amount | Comments |
| Potassium Carbonate (K₂CO₃) | 2.0 - 2.5 equiv. | A reliable, cost-effective choice. Often provides a good balance of reactivity and selectivity.[10] |
| Cesium Carbonate (Cs₂CO₃) | 2.0 equiv. | More soluble than K₂CO₃ in many organic solvents, which can sometimes improve reaction rates and yields. |
| Potassium Phosphate (K₃PO₄) | 2.0 - 3.0 equiv. | Another effective inorganic base, particularly useful in combination with Buchwald-type ligands. |
3. Reaction Conditions: Solvent and Temperature
The reaction environment dictates the stability of the catalyst and the solubility of the reagents, both of which are critical for a successful outcome.
Underlying Cause:
-
High Temperatures: While elevated temperatures are often required to drive the reaction, excessive heat can accelerate catalyst decomposition (formation of palladium black) and increase the rate of side reactions like homocoupling.[4]
-
Inappropriate Solvent: The solvent must fully dissolve the starting materials and intermediates. A poor choice of solvent can lead to low reaction rates and favor catalyst agglomeration.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Often, the combination of a more active ligand and a suitable base allows the reaction to proceed efficiently at a lower temperature (e.g., 80-100 °C instead of >120 °C). This is one of the most effective ways to suppress thermal decomposition pathways.
-
Screen Solvents: Polar aprotic solvents are typically used for Heck reactions. If you are experiencing issues, consider switching to a different solvent. Ensure all solvents are rigorously degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[11]
Recommended Solvents:
-
DMF (Dimethylformamide)
-
DMAc (Dimethylacetamide)
-
Dioxane
-
Acetonitrile (ACN)
Frequently Asked Questions (FAQs)
Q1: Why is my this compound substrate particularly prone to homocoupling?
The electronic properties of your substrate are a key factor. The indole ring itself can be electron-rich, but the C4-position is influenced by the electron-withdrawing formyl group at C3 and the Boc group on the nitrogen. This electronic push-pull can make the C-Br bond less reactive towards oxidative addition compared to a simple aryl bromide. When oxidative addition is slow, the competing homocoupling pathway can become more prominent. Furthermore, the indole nitrogen can potentially coordinate to the palladium catalyst, which may inhibit its activity and alter the reaction pathway.[4]
Q2: What is "palladium black" and why is it a bad sign?
Palladium black is finely divided, aggregated palladium metal that has precipitated out of the solution.[4] Its appearance indicates that the catalytically active, soluble Pd(0) species, which should be stabilized by phosphine ligands, has decomposed.[8] This decomposition halts the catalytic cycle, leading to low conversion and often an increase in side reactions like homocoupling as the concentration of the effective catalyst diminishes. It is typically caused by excessively high temperatures, the presence of oxygen, or an insufficient amount of a stabilizing ligand.[4]
Q3: What is a good starting point for optimizing this reaction?
For a challenging substrate like this compound, a robust starting condition is essential.
Recommended General Protocol:
-
Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv).
-
Catalyst/Ligand: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky phosphine ligand (e.g., SPhos, 2.5-5 mol%).
-
Base & Alkene: Add the inorganic base (e.g., K₂CO₃, 2.0 equiv) and the alkene coupling partner (1.2-1.5 equiv).
-
Solvent: Add degassed, anhydrous solvent (e.g., Dioxane or DMF) to achieve a concentration of approximately 0.1-0.2 M with respect to the indole substrate.
-
Reaction: Stir the mixture at a moderately elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of Celite to remove the palladium residues and inorganic salts. Proceed with standard aqueous work-up and purification.[1]
This protocol combines a highly active catalyst system with a milder base and temperature, providing a strong foundation for minimizing homocoupling and achieving a high yield of the desired Heck product.
Visualizing the Competing Pathways
To better understand the chemistry at play, the following diagrams illustrate the desired Heck catalytic cycle and the competing homocoupling pathway that must be suppressed.
Caption: Competing Heck and Homocoupling catalytic cycles.
The diagram above illustrates how the Ar-Pd(II)-Br intermediate is a critical branch point. The desired Heck pathway (green) involves the rapid coordination and insertion of the alkene. The undesired homocoupling pathway (red) occurs when a second molecule of the aryl bromide reacts with this intermediate, leading to the formation of the Ar-Ar dimer. The key to success is to choose conditions that kinetically favor the Heck pathway over the homocoupling pathway.
Troubleshooting Workflow
Use the following flowchart to systematically diagnose and solve issues with homocoupling in your reaction.
Caption: A logical workflow for troubleshooting homocoupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Heck Reaction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Bromo vs. 5-Bromoindole-3-carboxaldehyde for Researchers and Drug Development Professionals
The strategic functionalization of the indole scaffold remains a cornerstone of modern medicinal chemistry and materials science. Among the myriad of substituted indoles, bromoindole-3-carboxaldehydes serve as exceptionally versatile building blocks, offering a handle for a wide array of synthetic transformations. This guide provides an in-depth comparative analysis of the reactivity of two key isomers: 4-bromoindole-3-carboxaldehyde and 5-bromoindole-3-carboxaldehyde. Understanding the nuanced differences in their chemical behavior, dictated by the position of the bromine substituent, is paramount for designing efficient synthetic routes and accelerating the discovery of novel molecular entities.
Introduction: The Positional Isomerism Dictating Reactivity
The indole nucleus is an electron-rich heteroaromatic system, with the C3 position being the most nucleophilic and prone to electrophilic attack. The introduction of a bromine atom and a carboxaldehyde group significantly modulates the electron density distribution and steric environment of the indole ring. The critical distinction between the 4-bromo and 5-bromo isomers lies in the interplay of electronic and steric effects originating from the bromine atom's position on the benzenoid ring.
The 5-bromo isomer places the halogen on the less sterically encumbered side of the indole, with its electronic influence primarily affecting the C4 and C6 positions. In contrast, the 4-bromo isomer introduces significant steric hindrance in the proximity of the pyrrole ring, particularly influencing reactions at the N1 and C5 positions. This guide will dissect these differences through the lens of common and synthetically valuable reactions.
Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Isomers
Palladium-catalyzed cross-coupling reactions are indispensable tools for the elaboration of aryl halides. The reactivity of bromoindoles in these transformations is fundamentally governed by the ease of the oxidative addition of the C-Br bond to the palladium(0) catalyst.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. For 5-bromoindole-3-carboxaldehyde, this reaction proceeds with high efficiency under various conditions to yield 5-arylindole-3-carboxaldehydes. In contrast, the 4-bromo isomer is expected to exhibit lower reactivity due to the steric hindrance imposed by the bromine atom at the C4 position, which can impede the approach of the bulky palladium catalyst. While specific comparative data is scarce, studies on related sterically hindered systems suggest that more forcing conditions, such as higher temperatures and the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos), may be necessary to achieve comparable yields for the 4-bromo isomer.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Feature | 4-Bromoindole-3-carboxaldehyde | 5-Bromoindole-3-carboxaldehyde |
| Expected Reactivity | Lower, due to steric hindrance around the C4-Br bond. | Higher, with a more accessible C5-Br bond. |
| Typical Catalyst | Pd(0) complexes with bulky phosphine ligands (e.g., XPhos, SPhos) are likely required. | A wider range of Pd catalysts are effective, including Pd(PPh₃)₄ and Pd(dppf)Cl₂. |
| Reaction Conditions | Higher temperatures and longer reaction times may be necessary. | Generally milder conditions and shorter reaction times. |
| Reported Yields | Limited direct data available; yields may be moderate to good with optimized conditions. | High to excellent yields are commonly reported[1]. |
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromoindole-3-carboxaldehyde
-
To a reaction vessel, add 5-bromoindole-3-carboxaldehyde (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ (2.0 equiv.).
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.).
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent system, such as a mixture of toluene and water (4:1).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the 5-arylindole-3-carboxaldehyde.
Caption: Generalized workflow for the Suzuki-Miyaura coupling of 5-bromoindole-3-carboxaldehyde.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to alkynylindoles. Similar to the Suzuki coupling, the 5-bromo isomer is a more facile substrate for this transformation. For the 4-bromo isomer, the steric hindrance at the C4 position can be a significant impediment, potentially requiring higher catalyst loadings and more forcing conditions to achieve satisfactory yields. Copper-free Sonogashira conditions might be advantageous in some cases to minimize side reactions.
Heck Reaction
The Heck reaction couples the bromoindole with an alkene. The stereoselectivity of the Heck reaction is often influenced by steric factors. While both isomers can participate in Heck reactions, the steric bulk around the C4-position in the 4-bromo isomer might influence the regioselectivity of the alkene insertion and subsequent β-hydride elimination, potentially leading to different product distributions compared to the 5-bromo isomer under identical conditions.
N-Alkylation: A Study in Steric Hindrance
The N-alkylation of the indole nitrogen is a fundamental transformation. The reaction proceeds via deprotonation of the N-H bond followed by nucleophilic attack on an alkyl halide. The acidity of the N-H proton is influenced by the electron-withdrawing nature of the substituents on the indole ring. Both the 4-bromo and 5-bromo substituents, being electron-withdrawing, will increase the acidity of the N-H proton compared to unsubstituted indole-3-carboxaldehyde, facilitating the deprotonation step.
However, the key difference in reactivity arises from the steric environment of the nitrogen atom. In 5-bromoindole-3-carboxaldehyde, the nitrogen is relatively unhindered. In contrast, the bromine atom at the C4 position in the 4-bromo isomer creates a sterically congested environment around the N1 position. This steric hindrance can significantly slow down the rate of the subsequent Sₙ2 reaction with the alkylating agent, especially if a bulky electrophile is used. Therefore, for the N-alkylation of 4-bromoindole-3-carboxaldehyde, longer reaction times, higher temperatures, or the use of more reactive alkylating agents may be required to achieve high conversions.
Experimental Protocol: N-Alkylation of Indole-3-carboxaldehydes
-
To a solution of the bromoindole-3-carboxaldehyde (1.0 equiv.) in a dry aprotic solvent such as DMF or THF under an inert atmosphere, add a strong base like sodium hydride (NaH, 1.2 equiv.) at 0 °C.
-
Stir the mixture at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases.
-
Add the alkylating agent (e.g., an alkyl bromide or iodide, 1.1 equiv.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitoring by TLC). For the 4-bromo isomer, gentle heating may be necessary.
-
Carefully quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Caption: General workflow for the N-alkylation of bromoindole-3-carboxaldehydes.
Electrophilic Substitution at C2
While the C3 position is blocked by the carboxaldehyde group, electrophilic substitution can potentially occur at the C2 position. The electron-withdrawing nature of both the bromine and the carboxaldehyde group deactivates the indole ring towards electrophilic attack compared to the parent indole. The position of the bromine atom will further modulate the electron density at C2. The 5-bromo substituent will have a more pronounced deactivating effect on the adjacent C4 and C6 positions, with a lesser effect on C2. The 4-bromo substituent, being closer to the pyrrole ring, is expected to have a more significant deactivating inductive effect on the C2 position. Consequently, electrophilic substitution at C2 is anticipated to be more challenging for the 4-bromo isomer compared to the 5-bromo isomer.
Conclusion: A Strategic Choice for Synthesis
The choice between 4-bromo and 5-bromoindole-3-carboxaldehyde as a starting material should be guided by the desired synthetic outcome and an understanding of their differential reactivity.
-
5-Bromoindole-3-carboxaldehyde is the more reactive and versatile building block for a wide range of transformations, particularly palladium-catalyzed cross-coupling reactions and N-alkylation, due to the lower steric hindrance around the reactive sites.
-
4-Bromoindole-3-carboxaldehyde , while less reactive, offers a unique handle for the synthesis of 4-substituted indole derivatives that are not readily accessible from the 5-bromo isomer. Its utilization may require more forcing reaction conditions and careful optimization of catalysts and ligands to overcome the inherent steric challenges.
For researchers and drug development professionals, a thorough understanding of these reactivity patterns is crucial for the rational design of synthetic strategies, enabling the efficient and selective construction of complex indole-based molecules with potential therapeutic applications.
References
A Senior Application Scientist's Guide to Protecting Bromoindoles: A Comparative Analysis of Boc and SEM Groups in Cross-Coupling Chemistry
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the indole scaffold remains a cornerstone. Its derivatization, often through palladium-catalyzed cross-coupling reactions, is a critical strategy for generating molecular diversity. However, the acidic N-H proton of the indole ring presents a significant challenge. Under the basic conditions frequently employed in reactions like Suzuki, Buchwald-Hartwig, or Sonogashira couplings, deprotonation of the indole nitrogen can occur. This alters the electronic nature of the heterocyclic ring, often leading to catalyst inhibition, debromination, and other undesirable side reactions that compromise yield and purity.[1]
Consequently, the judicious selection of a nitrogen protecting group is not merely a procedural step but a pivotal decision that dictates the success of a synthetic campaign. Among the plethora of available options, the tert-butoxycarbonyl (Boc) and the 2-(trimethylsilyl)ethoxymethyl (SEM) groups have emerged as common, yet functionally distinct, choices for indole protection.
This guide provides an in-depth, objective comparison of the Boc and SEM protecting groups in the context of bromoindole chemistry. We will dissect their mechanisms of installation and cleavage, evaluate their stability profiles, and, most critically, compare their performance in the crucible of palladium-catalyzed cross-coupling reactions, supported by experimental insights and protocols.
The Contenders: Unveiling Boc and SEM
The Boc Group (tert-Butoxycarbonyl)
The Boc group is arguably the most ubiquitous amine protecting group in organic synthesis, prized for its straightforward introduction and its reliable, mild removal under acidic conditions.[2][3] It transforms the nucleophilic indole nitrogen into a less reactive carbamate, effectively shielding it from unwanted reactions.[4]
Protection Mechanism: The most common method for N-protection involves the reaction of the indole with di-tert-butyl dicarbonate (Boc₂O), often in the presence of a base such as triethylamine (NEt₃) or 4-(dimethylamino)pyridine (DMAP).[1][5] The reaction proceeds via nucleophilic attack of the indole nitrogen onto one of the carbonyl carbons of the anhydride.[5][6]
Deprotection Mechanism: Boc cleavage is predicated on its lability in the presence of acid.[3] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) protonate the carbonyl oxygen, which facilitates the collapse of the carbamate and the formation of a stable tert-butyl cation. This cation is typically scavenged by the counter-ion or fragments into isobutene, driving the reaction to completion.[6][7]
The SEM Group (2-(Trimethylsilyl)ethoxymethyl)
The SEM group is an acetal-type protecting group that offers a distinct set of properties, most notably its exceptional stability to a wide range of conditions and its unique fluoride-mediated deprotection pathway.[1][8] This orthogonality to the acid-labile Boc group is a key strategic advantage.[9]
Protection Mechanism: SEM protection is typically achieved by deprotonating the indole with a strong base, such as sodium hydride (NaH), to form the indolide anion, which is then alkylated with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl).[8]
Deprotection Mechanism: The signature feature of the SEM group is its cleavage by fluoride ions (e.g., from tetrabutylammonium fluoride, TBAF).[8] The high affinity of fluoride for silicon initiates the formation of a pentavalent siliconate intermediate, which triggers a β-elimination cascade, releasing the free indole, ethylene, formaldehyde, and trimethylsilyl fluoride.[8] While less common, acidic hydrolysis can also be used for SEM removal.[8][10]
Head-to-Head Comparison: Performance in the Lab
The theoretical advantages of a protecting group are only meaningful when validated by experimental performance. The choice between Boc and SEM can profoundly impact the outcome of subsequent transformations, especially complex, multi-step catalytic cycles.
Stability and Orthogonality
The primary distinction lies in their cleavage conditions, which forms the basis of their orthogonality.
-
Boc Group: Stable to basic (e.g., NaOH, K₂CO₃, KOtBu), nucleophilic, and reductive (e.g., catalytic hydrogenation) conditions.[3][11] It is, however, highly sensitive to strong acids (TFA, HCl) and some Lewis acids.[7]
-
SEM Group: Exceptionally robust and stable under basic, reductive, organometallic, and mildly acidic conditions.[8] Its key lability is towards fluoride sources and strong acids.[8][12]
This orthogonality allows for selective deprotection. For instance, a Boc group can be removed without affecting a SEM group using acid, while a SEM group can be cleaved with fluoride, leaving the Boc group intact. This is a powerful tool in complex total synthesis.[9][13]
Performance in Palladium-Catalyzed Cross-Coupling Reactions
This is where the divergence between the two groups becomes most critical for the synthetic chemist working with bromoindoles.
Suzuki-Miyaura Coupling: Both protecting groups are generally compatible with Suzuki coupling conditions. N-Boc-protected bromoindoles have been shown to be effective substrates in base-free carbonylative Suzuki couplings and standard Suzuki reactions.[14][15] The Boc group's stability to the basic conditions (e.g., K₂CO₃, K₃PO₄) typically used is a key asset.
Buchwald-Hartwig Amination: This reaction often employs strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).[16] The Boc group's stability under these conditions makes it a suitable choice. However, the overall reaction outcome can be substrate-dependent. While some unprotected bromoindoles can be viable coupling partners, N-protection is generally recommended to ensure clean and high-yielding reactions.[1][17]
Critical Insight from the Field: While Boc is often a reliable choice, studies on related heterocyclic systems have revealed a critical vulnerability. In certain Pd-catalyzed cross-coupling reactions, standard Boc protection has been observed to result in significant decomposition of the substrate.[18] In contrast, switching to the more robust SEM group led to excellent yields with no decomposition, enabling the synthesis of previously inaccessible compounds.[18] This suggests that the electronic nature of the Boc-carbamate may, in some catalytic cycles, render the heterocyclic core susceptible to degradation under reaction conditions. The SEM group, being electronically distinct, circumvents this issue.
Sonogashira Coupling: The conditions for Sonogashira coupling can vary, but often involve a base and sometimes copper co-catalysts.[19] The stability of the protecting group to the specific base and temperature used is paramount. Given the potential for decomposition seen with Boc-protected heterocycles in other palladium-catalyzed reactions, the SEM group may offer a more reliable and "rugged" alternative, particularly for complex or sensitive substrates.[12][18]
Data Summary: Boc vs. SEM at a Glance
| Feature | Boc (tert-Butoxycarbonyl) | SEM (2-(Trimethylsilyl)ethoxymethyl) |
| Protection Reagent | Di-tert-butyl dicarbonate (Boc₂O) | 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) |
| Protection Conditions | DMAP (cat.), THF, rt[1] | NaH, DMF, 0 °C to rt[8] |
| Primary Deprotection | Acid-labile (TFA or HCl in DCM)[1][6] | Fluoride-labile (TBAF in THF/DMF)[8] |
| Orthogonal To | Base-labile (Fmoc), Hydrogenolysis-labile (Cbz), Fluoride-labile (SEM, TES)[3][11] | Acid-labile (Boc, Trityl), Base-labile (Fmoc), Hydrogenolysis-labile (Cbz) |
| Stability to Bases | Excellent (e.g., KOtBu, K₂CO₃)[11] | Excellent[8] |
| Pd-Coupling Stability | Generally good, but can lead to decomposition in some systems.[14][18] | Excellent, often superior to Boc in preventing decomposition.[18] |
| Byproducts | CO₂, isobutene/ t-butyl cation[7] | Ethylene, formaldehyde, TMSF[8] |
| Potential Issues | tert-butylation of nucleophilic sites during deprotection.[7] | Formaldehyde-mediated side reactions during acidic deprotection.[20] |
Decision Guide: Choosing Your Protecting Group
The optimal choice depends entirely on the planned synthetic route. This decision tree, represented as a DOT graph, can guide your selection process.
Caption: Strategic selection between Boc and SEM protecting groups.
Experimental Protocols
The following protocols are provided for a generic bromoindole substrate (e.g., 5-bromoindole). Researchers should optimize conditions for their specific molecule.
Workflow for Boc Protection and Deprotection
Caption: The Boc protection and deprotection cycle.
Protocol 1: N-Boc Protection of 5-Bromoindole[1]
-
To a solution of 5-bromoindole (1.0 eq) in anhydrous tetrahydrofuran (THF), add 4-(dimethylamino)pyridine (DMAP) (0.1 eq).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) to the mixture.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., eluting with hexanes/ethyl acetate) to afford N-Boc-5-bromoindole.
Protocol 2: N-Boc Deprotection[1]
-
Dissolve N-Boc-5-bromoindole (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C and add trifluoroacetic acid (TFA) (10-20 eq).
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify if necessary to obtain 5-bromoindole.
Workflow for SEM Protection and Deprotection
Caption: The SEM protection and deprotection cycle.
Protocol 3: N-SEM Protection of 5-Bromoindole (Adapted from[8])
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 eq).
-
Cool the flask to 0 °C and add anhydrous dimethylformamide (DMF).
-
In a separate flask, dissolve 5-bromoindole (1.0 eq) in anhydrous DMF.
-
Add the indole solution dropwise to the NaH/DMF suspension at 0 °C. Stir for 30-60 minutes at this temperature to ensure complete deprotonation.
-
Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-SEM-5-bromoindole.
Protocol 4: N-SEM Deprotection with Fluoride (Adapted from[8])
-
Dissolve N-SEM-5-bromoindole (1.0 eq) in anhydrous THF or DMF.
-
Add tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 2.0-3.0 eq).
-
Stir the reaction at room temperature or heat gently (e.g., 45 °C) if necessary. Monitor the reaction progress by TLC or LCMS. Note that SEM deprotection can sometimes be sluggish and require elevated temperatures or longer reaction times.[8]
-
Upon completion, dilute the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the deprotected 5-bromoindole.
Conclusion and Final Recommendation
Both Boc and SEM are highly effective protecting groups for bromoindoles, but they are not interchangeable. The decision to use one over the other should be a strategic one, guided by the overall synthetic plan.
-
The Boc group remains the workhorse for many applications. Its ease of use and reliable acidic deprotection make it an excellent default choice for routine sequences, particularly for standard Suzuki couplings or when orthogonality to base-labile groups is required.
-
The SEM group should be considered the "high-performance" option. Its superior stability makes it the protecting group of choice when facing challenging or sensitive cross-coupling reactions where substrate decomposition is a known or suspected risk.[18] Furthermore, its unique fluoride-based deprotection provides an invaluable orthogonal handle for complex, multi-step syntheses.
As Senior Application Scientists, we recommend that for novel or particularly challenging palladium-catalyzed reactions on the bromoindole core, the SEM group should be strongly considered from the outset. While it involves an additional step compared to some one-pot Boc protections, the enhanced stability and potentially higher yields in critical C-C or C-N bond-forming steps can save significant time and resources in the long run.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. Protective Groups [organic-chemistry.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. SEM Deprotection - HCl [commonorganicchemistry.com]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 13. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine [mdpi.com]
- 20. mdpi.com [mdpi.com]
A Comparative Guide to the Synthetic Utility of 1-Boc-4-bromo-3-formylindole and 1-H-4-bromo-3-formylindole
Introduction
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals, natural products, and agrochemicals. Its functionalization is a critical endeavor in the synthesis of novel molecular entities. Among the vast array of indole building blocks, 4-bromo-3-formylindoles serve as particularly versatile intermediates, offering three distinct points for chemical modification: the indole nitrogen (N1), the formyl group (C3), and the bromo-substituent (C4).
This guide provides an in-depth technical comparison of two closely related yet synthetically distinct reagents: 1-H-4-bromo-3-formylindole (the unprotected indole) and its N-protected counterpart, 1-Boc-4-bromo-3-formylindole . The choice between these two substrates is a crucial strategic decision that can profoundly impact reaction outcomes, yields, and overall synthetic efficiency. Herein, we will explore the causal relationships behind their differing reactivities, provide field-proven experimental protocols, and offer data-driven guidance to aid researchers in making the optimal selection for their specific synthetic goals.
The Decisive Role of the N-Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is arguably the most common nitrogen protecting group in modern organic synthesis, and its influence on the indole ring is multifaceted.[1][2] Understanding its electronic and steric effects is paramount to appreciating the divergent utility of these two molecules.
-
Elimination of the Acidic N-H Proton: The most immediate difference is the absence of the acidic N-H proton in the Boc-protected version. The N-H proton of an unprotected indole can be deprotonated by strong bases commonly used in cross-coupling reactions (e.g., alkoxides, organolithiums), leading to undesired side reactions, catalyst deactivation, or the need for additional equivalents of base.
-
Electronic Modulation: The Boc group, as a carbamate, is electron-withdrawing. This effect reduces the electron density of the indole ring system compared to the electron-rich N-H indole. This modulation significantly alters the reactivity of the ring toward both electrophilic substitution and palladium-catalyzed cross-coupling reactions.
-
Improved Solubility and Handling: Boc-protected compounds often exhibit enhanced solubility in common organic solvents and tend to be more crystalline, which can simplify purification processes like chromatography and recrystallization.
The following sections will dissect how these fundamental differences translate into practical advantages and disadvantages in key synthetic transformations.
Comparative Reactivity Analysis
Palladium-Catalyzed Cross-Coupling at the C-4 Position
The C4-bromo substituent is a prime handle for C-C and C-N bond formation via palladium-catalyzed reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.[3][4] It is in these transformations that the strategic advantage of N-Boc protection becomes most evident.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for creating biaryl structures.[3] When comparing our two substrates, the Boc-protected version consistently offers a cleaner and more efficient reaction profile.
Causality: In the case of 1-H-4-bromo-3-formylindole, the basic conditions required for the Suzuki coupling can lead to competitive deprotonation of the indole N-H. This can complicate the catalytic cycle and often necessitates careful optimization of the base and solvent system. In contrast, this compound, lacking the acidic proton, proceeds smoothly without this complication, frequently resulting in higher yields and simpler workups.
Comparative Data: Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst/Base | Yield (%) | Observations |
| 1-H-4-bromo-3-formylindole | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | ~65-75% | Side products often observed; requires rigorous inert conditions. |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | >90% | Cleaner reaction profile, easier purification. |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Add Pd(PPh₃)₄ (0.05 eq).
-
Add a degassed solvent mixture of dioxane and water (4:1).
-
Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water, then brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield the desired product.
Sonogashira Coupling
The Sonogashira coupling is a powerful tool for installing alkyne functionalities.[4][5] Similar to the Suzuki reaction, the N-Boc derivative provides a more reliable substrate.
Causality: The Sonogashira reaction typically employs an amine base (e.g., triethylamine or diisopropylamine).[5][6] While this base is intended to deprotonate the terminal alkyne, it can also interact with the indole N-H, potentially interfering with the catalytic cycle. The Boc-protected indole circumvents this issue, leading to more reproducible and high-yielding transformations.
Workflow: Strategic Choice for Cross-Coupling
Caption: Strategic workflow for selecting an indole substrate for C-4 cross-coupling reactions.
Reactivity of the C-3 Formyl Group
The aldehyde at the C3 position is a versatile handle for transformations such as Wittig reactions, reductive aminations, and condensations.[7][8] In these cases, the electronic influence of the N-Boc group plays a more subtle but still significant role.
Causality: The electron-withdrawing nature of the Boc group slightly increases the electrophilicity of the C3-formyl carbon compared to the N-H analogue. While this effect is modest, it can lead to faster reaction rates in nucleophilic additions. However, for most standard transformations of the aldehyde, both substrates are generally effective, and the choice may depend more on the compatibility of subsequent reaction steps.
Reactions at the Indole Nitrogen (N-1)
This is the most fundamental point of divergence. The utility of 1-H-4-bromo-3-formylindole lies in its ability to undergo direct functionalization at the nitrogen atom. Reactions such as N-alkylation, N-arylation (e.g., Buchwald-Hartwig amination), and Michael additions are exclusively available to the unprotected indole.[9]
Causality: The presence of the Boc group completely blocks any reaction at the N1 position. Therefore, if the synthetic strategy requires modification of the indole nitrogen, the 1-H derivative is the mandatory starting point.
Mechanistic Consideration: N-Arylation vs. C-4 Arylation
Caption: Divergent reaction pathways for N-H vs. N-Boc protected indoles in Pd-catalyzed arylations.
Strategic Synthesis and Deprotection
The use of this compound introduces two extra steps into a synthetic sequence: protection and deprotection. The decision to invest in these steps should be weighed against the potential benefits.
-
Choose this compound when:
-
The primary transformations involve sensitive C-4 cross-coupling reactions.
-
High yields and reaction cleanliness are critical.
-
The synthetic route involves strongly basic or nucleophilic conditions that are incompatible with an acidic N-H.
-
-
Choose 1-H-4-bromo-3-formylindole when:
-
The synthetic target requires functionalization at the N-1 position.
-
The overall synthesis is short, and adding protection/deprotection steps is inefficient.
-
Reaction conditions are mild and known to be compatible with the N-H group.
-
Deprotection of the N-Boc Group
The removal of the Boc group is typically straightforward and high-yielding, usually accomplished under acidic conditions that are orthogonal to many other functional groups.[2][10][11]
Experimental Protocol: N-Boc Deprotection
-
Dissolve the N-Boc protected indole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dioxane.
-
Add an excess of a strong acid. Trifluoroacetic acid (TFA, 10-50% v/v in DCM) or hydrochloric acid (HCl, 4M solution in dioxane) are commonly used.[10][11]
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS. The byproducts are isobutylene and CO₂, which are volatile.[2]
-
Upon completion, carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected indole, which is often pure enough for subsequent steps without further purification.
Conclusion
The choice between this compound and 1-H-4-bromo-3-formylindole is a classic example of the strategic role of protecting groups in organic synthesis.
-
This compound is the superior substrate for complex syntheses where the key transformations occur at the C-4 position. Its use mitigates common side reactions associated with the acidic N-H proton, leading to higher yields, cleaner reaction profiles, and greater reproducibility, particularly in palladium-catalyzed cross-coupling reactions.
-
1-H-4-bromo-3-formylindole remains indispensable for synthetic routes that require direct functionalization of the indole nitrogen. While its use in cross-coupling reactions demands more rigorous optimization, it offers a more direct path for N-substituted targets.
Ultimately, a careful analysis of the overall synthetic strategy, including the sequence of bond formations and the reaction conditions to be employed, will dictate the most logical and efficient choice for the discerning researcher.
References
- 1. BOC Protection and Deprotection [bzchemicals.com]
- 2. nbinno.com [nbinno.com]
- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. Buy 2-bromo-1H-indole-3-carbaldehyde (EVT-319951) | 119910-45-1 [evitachem.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, properties, and use of Nin-Boc-tryptophan derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
A Comparative Guide to Indole Synthesis: Strategic Alternatives to the 1-Boc-4-bromo-3-formylindole Building Block
Introduction: The Enduring Importance of the Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of countless biologically active compounds, from the neurotransmitter serotonin to the anti-cancer agent vincristine.[1][2][3] The strategic functionalization of the indole ring, particularly at the C3 and C4 positions, is crucial for modulating pharmacological activity and developing new therapeutic agents.
A common strategy for accessing these complex molecules involves the use of pre-functionalized synthons. One such versatile building block is 1-Boc-4-bromo-3-formylindole . This reagent offers three orthogonal handles for chemical diversification: the N-Boc group for protection/deprotection, the C3-formyl group for elaboration, and the C4-bromo atom for transition-metal-catalyzed cross-coupling reactions. While effective, reliance on such a complex starting material can present challenges related to cost, availability, and the overall linearity of a synthetic route.
This guide provides an in-depth comparison of alternative, de novo synthetic strategies that enable the construction of C3- and C4-functionalized indoles from simpler, more readily available precursors. We will explore the mechanistic underpinnings, substrate scope, and practical considerations of modern and classical methods, providing researchers with the data-driven insights needed to select the optimal synthetic route for their specific target.
The Building Block Approach: A Baseline for Comparison
Using a pre-functionalized indole is a regiochemically robust strategy. The workflow guarantees the placement of functional groups at specific positions, avoiding the common challenge of regioselectivity in electrophilic aromatic substitution on the indole core.
Caption: General workflow using the this compound building block.
The primary advantage is predictability. However, the synthesis of the starting block itself adds steps to the overall sequence. This guide explores catalytic and convergent alternatives that build the indole core and introduce functionality concurrently or in a more atom-economical fashion.
Strategic Alternative 1: The Larock Indole Synthesis
First reported in 1991, the Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an ortho-haloaniline with a disubstituted alkyne.[4][5][6] It is exceptionally versatile for preparing 2,3-disubstituted indoles and can be adapted for C4-functionalization by selecting an appropriately substituted aniline precursor.[7]
Mechanistic Rationale
The catalytic cycle is a testament to the power of palladium chemistry. It typically involves oxidative addition of the Pd(0) catalyst to the C-I bond of the aniline, followed by alkyne coordination and insertion. A key intramolecular C-N bond formation via aminopalladation of the alkyne is followed by reductive elimination to regenerate the Pd(0) catalyst and furnish the indole product.[6] The choice of ligands and base is critical for efficient turnover.
Caption: Simplified catalytic cycle for the Larock indole synthesis.
Performance Comparison & Experimental Data
The Larock synthesis demonstrates broad functional group tolerance. The use of more cost-effective o-bromo or o-chloroanilines has also been explored, often requiring more specialized catalytic systems.[5]
| Precursors | Catalyst System | Conditions | Product | Yield (%) | Reference |
| o-Iodoaniline, Diphenylacetylene | 5% Pd(OAc)₂, 2 eq. Na₂CO₃ | DMF, 100 °C, 24h | 2,3-Diphenylindole | 81 | Larock, 1991 |
| 2-Iodo-5-methylaniline, 1-Phenyl-1-propyne | 2% PdCl₂(PPh₃)₂, 2 eq. NaOAc | DMF, 100 °C, 12h | 2-Methyl-3-phenyl-5-methylindole | 95 | Larock, 1991 |
| 2-Bromo-4-fluoroaniline, Bis(trimethylsilyl)acetylene | 3% Pd/C, 1.1 eq. NaOAc | NMP, 130 °C, 16h | 4-Fluoro-2,3-bis(trimethylsilyl)indole | 88 | Monguchi et al.[5] |
| o-Iodo-tosylanilide, α-C-glucosylpropargyl glycine | PdCl₂(PPh₃)₂, CuI, Et₃N | DMF, 80 °C | iso-Tryptophan derivative | 65 | Nishikawa et al.[5] |
Representative Protocol: Synthesis of 2,3-Diphenylindole
-
To a sealed tube, add o-iodoaniline (1.0 mmol), diphenylacetylene (1.2 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), and anhydrous sodium carbonate (2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous N,N-dimethylformamide (DMF, 5 mL) via syringe.
-
Heat the reaction mixture at 100 °C for 24 hours with stirring.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2,3-diphenylindole.
Expert Insight: The Larock synthesis is a go-to method for accessing sterically hindered 2,3-disubstituted indoles. Its power lies in its convergent nature, rapidly building complexity. The main limitation is the availability and cost of substituted alkynes and o-haloanilines. For C4 substitution, the synthesis begins with a pre-functionalized aniline, pushing the synthetic challenge one step back.
Strategic Alternative 2: Transition Metal-Catalyzed C-H Functionalization
The direct functionalization of C-H bonds has revolutionized synthetic chemistry, offering a more atom- and step-economical approach to complex molecules.[8][9] For indole synthesis, this strategy allows for the direct installation of substituents onto a pre-formed indole core, bypassing the need for halogenated precursors. C4-functionalization, traditionally difficult due to the indole's inherent reactivity at C3 and C2, can be achieved with high regioselectivity using a directing group (DG) strategy.[10][11]
Mechanistic Rationale: Directing Group Strategy
A directing group, often attached to the indole nitrogen or positioned at C3, coordinates to a transition metal catalyst (e.g., Ru, Pd, Rh).[12] This brings the catalytic center into close proximity to the C4-H bond, enabling selective C-H activation and subsequent bond formation with a coupling partner. The aldehyde at C3, as in our parent compound, can itself serve as a directing group for C4 functionalization.[10]
Caption: Workflow for directing group-assisted C4-H functionalization of indoles.
Performance Comparison & Experimental Data
Ruthenium catalysts have proven particularly effective for C4-alkenylation of indoles using an aldehyde directing group.[10] This method provides direct access to precursors for ergot alkaloids and other complex natural products.
| Indole Substrate | Coupling Partner | Catalyst System | Conditions | Product | Yield (%) | Reference |
| Indole-3-carbaldehyde | Ethyl acrylate | [Ru(p-cymene)Cl₂]₂, AgSbF₆, Cu(OAc)₂·H₂O | DCE, 80 °C, 12h | 4-(E)-Vinylacrylate-indole-3-carbaldehyde | 86 | Senthilkumar et al.[10] |
| N-Methylindole-3-carbaldehyde | Styrene | [Ru(p-cymene)Cl₂]₂, AgSbF₆, Cu(OAc)₂·H₂O | DCE, 80 °C, 12h | N-Methyl-4-(E)-styryl-indole-3-carbaldehyde | 81 | Senthilkumar et al.[10] |
| 5-Methoxyindole-3-carbaldehyde | Ethyl acrylate | [Ru(p-cymene)Cl₂]₂, AgSbF₆, Cu(OAc)₂·H₂O | DCE, 80 °C, 12h | 5-Methoxy-4-(E)-vinylacrylate-indole-3-carbaldehyde | 78 | Senthilkumar et al.[10] |
Representative Protocol: Ru-Catalyzed C4-Alkenylation of Indole-3-carbaldehyde
-
In an oven-dried Schlenk tube, combine indole-3-carbaldehyde (0.5 mmol), [Ru(p-cymene)Cl₂]₂ (0.0125 mmol, 2.5 mol%), and AgSbF₆ (0.05 mmol, 10 mol%).
-
Add ethyl acrylate (1.0 mmol) and copper(II) acetate monohydrate (1.0 mmol) to the tube.
-
Evacuate and backfill with argon.
-
Add anhydrous 1,2-dichloroethane (DCE, 2 mL) and stir the mixture at 80 °C for 12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate and purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield the C4-alkenylated product.
Expert Insight: C-H activation is a paradigm-shifting strategy. It offers the most direct route to C4-functionalization from a simple indole-3-carbaldehyde, directly competing with the cross-coupling of this compound. The primary considerations are catalyst cost, sensitivity, and the potential need to screen ligands and conditions. However, the step-economy and novel disconnections it enables are unparalleled.
Strategic Alternative 3: The Bartoli Indole Synthesis
The Bartoli indole synthesis is a powerful method for constructing the indole core from an ortho-substituted nitroarene and a vinyl Grignard reagent.[3] It is particularly well-suited for the synthesis of sterically hindered indoles, including those with substituents at the C4 and C7 positions, which are often difficult to access via other methods.
Mechanistic Rationale
The reaction proceeds via the addition of three equivalents of the vinyl Grignard reagent to the nitroarene. The first two equivalents reduce the nitro group, while the third adds to form a key intermediate. This intermediate then undergoes a[1][1]-sigmatropic rearrangement followed by aromatization to form the indole ring. The presence of an ortho substituent on the nitroarene is crucial for high yields.[3]
Caption: Conceptual pathway of the Bartoli indole synthesis.
Performance Comparison & Experimental Data
The Bartoli synthesis excels where many others fail, particularly in creating indoles with bulky groups on the benzene ring.
| Nitroarene | Grignard Reagent | Conditions | Product | Yield (%) | Reference |
| o-Nitrotoluene | Vinylmagnesium bromide | THF, -40 °C to RT | 7-Methylindole | 73 | Bartoli et al. |
| 2-Bromo-6-methylnitrobenzene | Vinylmagnesium bromide | THF, -40 °C to RT | 4-Bromo-7-methylindole | 65 | Bartoli et al. |
| o-Nitroanisole | Isopropenylmagnesium bromide | THF, -40 °C to RT | 3-Methyl-7-methoxyindole | 55 | Bartoli et al. |
Representative Protocol: Synthesis of 7-Methylindole
-
To a solution of o-nitrotoluene (10 mmol) in dry tetrahydrofuran (THF, 100 mL) at -40 °C under an argon atmosphere, add a 1 M solution of vinylmagnesium bromide in THF (30 mL, 30 mmol) dropwise over 30 minutes.
-
Maintain the temperature at -40 °C for 2 hours, then allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl at 0 °C.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography to obtain 7-methylindole.
Expert Insight: Choose the Bartoli synthesis when your target has significant substitution on the benzenoid ring, especially at C4 or C7. It is less effective for nitroarenes lacking an ortho substituent. The use of stoichiometric Grignard reagents can be a drawback for scalability and functional group compatibility compared to catalytic methods.
Comparative Summary of Synthetic Strategies
| Feature | Building Block Approach | Larock Synthesis | C-H Functionalization | Bartoli Synthesis |
| Starting Materials | Complex, pre-functionalized indole | o-Haloanilines, Alkynes | Simple Indoles, Coupling Partners | o-Nitroarenes, Vinyl Grignards |
| Key Transformation | Functional group interconversion | Pd-catalyzed heteroannulation | Metal-catalyzed C-H activation | Grignard addition & rearrangement |
| Regiocontrol | Excellent (pre-defined) | Excellent (defined by precursors) | Excellent (directing group control) | Excellent (defined by nitroarene) |
| Atom Economy | Low to Moderate | Good | Excellent | Moderate |
| Conditions | Varied (often mild) | Moderate to High Temp | Moderate to High Temp | Cryogenic to RT |
| Key Advantage | Predictability, Reliability | Convergent, builds complexity fast | High step-economy, novel bonds | Access to sterically hindered indoles |
| Key Limitation | Linear synthesis, cost | Precursor availability | Catalyst cost/sensitivity | Stoichiometric organometallics |
Conclusion and Strategic Outlook
The synthesis of functionalized indoles is a mature field, yet one that continues to evolve with the advent of new catalytic methods. While the use of a versatile building block like This compound provides a reliable and regiochemically unambiguous path, it is no longer the only, or often even the best, option.
-
For rapid construction of diverse 2,3-disubstituted indoles , the Larock Synthesis offers a powerful convergent approach, provided the requisite precursors are accessible.
-
For the most direct and atom-economical functionalization of an existing indole core , C-H Activation is the state-of-the-art strategy, enabling the formation of previously challenging C-C and C-heteroatom bonds with high regioselectivity.
-
For targets featuring steric congestion on the benzenoid ring, especially at C4 and C7 , the Bartoli Synthesis remains a uniquely effective, classic solution.
The modern synthetic chemist must weigh the trade-offs between linear, building-block strategies and more convergent, catalytic approaches. The decision should be guided by the specific substitution pattern of the target molecule, the availability of starting materials, and considerations of overall step-economy and scalability. By understanding the mechanistic principles and practical limitations of these alternative methods, researchers can design more efficient, elegant, and powerful syntheses of medicinally important indole derivatives.
References
- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 2. Catalytic Version of the Fischer Indole Synthesis - ChemistryViews [chemistryviews.org]
- 3. Indole synthesis – something old, something new - Chemical Science (RSC Publishing) DOI:10.1039/C2SC21185H [pubs.rsc.org]
- 4. Blog Posts [dukevertices.org]
- 5. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to Thermal vs. Acidic Boc Deprotection for Substituted Indoles
The tert-butyloxycarbonyl (Boc) group is an indispensable tool in modern organic synthesis, prized for its stability and utility in protecting the nitrogen of indole rings. However, its effective removal is a critical step that dictates the success of a synthetic route. The choice between the two primary deprotection strategies—acid-catalyzed cleavage and thermal fragmentation—is far from trivial. This guide provides an in-depth comparison of these methods, grounded in mechanistic principles and experimental data, to empower researchers in making the optimal choice for their specific substituted indole substrates.
The Classical Approach: Acid-Catalyzed Deprotection
Acidic deprotection is the conventional and most widely employed method for removing the Boc group. Its reliability and generally rapid reaction times at ambient temperatures have made it a staple in synthesis laboratories.
Mechanism of Acidic Cleavage
The reaction proceeds through a well-understood, multi-step pathway. It begins with the protonation of the Boc group's carbonyl oxygen by a strong acid. This activation facilitates the cleavage of the tert-butyl-oxygen bond, generating a stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid promptly decarboxylates to yield the free indole nitrogen and carbon dioxide gas.[1][2][3]
References
Reactivity Face-Off: A Comparative Guide to 1-Boc-4-Bromo-3-formylindole and Other Halogenated Indole Building Blocks
Introduction: The Privileged Indole Scaffold in Modern Synthesis
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and natural products. Its functionalization is key to modulating biological activity, and among the most powerful strategies for diversification are transition-metal-catalyzed cross-coupling reactions. Halogenated indoles serve as indispensable precursors for these transformations, acting as versatile handles for the introduction of new carbon-carbon and carbon-heteroatom bonds.
This guide provides an in-depth comparative analysis of 1-Boc-4-bromo-3-formylindole , a highly valuable and strategically functionalized building block. We will dissect its reactivity in the context of other halogenated indole analogues, providing field-proven insights and experimental data to guide researchers in making informed decisions for their synthetic campaigns. The objective is to move beyond mere protocols and explain the fundamental principles that govern reactivity, enabling logical troubleshooting and optimization.
Pillar 1: The Fundamental Chemistry of Aryl Halide Reactivity
At the heart of palladium-catalyzed cross-coupling reactions lies the oxidative addition step, where the palladium(0) catalyst inserts into the carbon-halogen (C-X) bond of the indole. This is frequently the rate-determining step of the entire catalytic cycle, and its efficiency is directly governed by the carbon-halogen bond dissociation energy.[1][2][3][4]
The established reactivity trend for aryl halides is unequivocal:
C-I > C-Br > C-Cl > C-F [5][6]
A weaker C-X bond (like C-I) requires less energy to break, leading to faster oxidative addition.[5] This translates to milder reaction conditions, lower catalyst loadings, and often, higher yields. Conversely, the stronger C-Cl bond necessitates more "forcing" conditions, typically involving highly active, specialized catalysts to achieve efficient conversion.[3][5]
dot
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Pillar 2: Deconstructing this compound
The utility of this specific building block arises from the orthogonal reactivity of its three key functional groups.
dot
Caption: Key functional features of this compound.
-
The C4-Bromo Group : This is the primary site for cross-coupling.[7] Positioned on the benzene portion of the indole, it offers a synthetically favorable balance. It is significantly more reactive than a chloro-substituent but more stable and often more cost-effective than its iodo-counterpart, making it an ideal choice for process development and scale-up.
-
The N-Boc Protecting Group : The tert-butoxycarbonyl (Boc) group is crucial for synthetic success.
-
Prevents Side Reactions : The indole N-H is acidic and nucleophilic, which can lead to undesired N-arylation or catalyst inhibition. The Boc group effectively masks this reactivity.[7][8]
-
Enhances Solubility : The bulky, non-polar Boc group often improves the solubility of indole intermediates in common organic solvents.
-
Facile Removal : It is reliably cleaved under mild acidic conditions (e.g., trifluoroacetic acid), which are orthogonal to many other protecting groups and functional moieties.[7][8][9][10]
-
-
The C3-Formyl Group : This aldehyde provides a secondary, orthogonal site for chemical modification.
-
Electrophilic Handle : It readily participates in reactions such as Wittig olefination, reductive amination, and condensation, allowing for further elaboration of the indole core post-coupling.[7]
-
Electronic Influence : As an electron-withdrawing group, it modulates the electronic properties of the indole ring, which can subtly influence the rate of oxidative addition at the C4 position.
-
Directing Group Potential : In some C-H activation paradigms, the formyl group can act as a directing group to facilitate functionalization at adjacent positions.[11]
-
Pillar 3: Comparative Reactivity in Key Transformations
The true value of a building block is revealed in its performance. Below, we compare the expected reactivity of this compound against its chloro and iodo analogues in three of the most powerful cross-coupling reactions.
A. Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki reaction is a robust and widely used method for creating biaryl structures.[12][13] The reactivity differences between halogenated indoles are particularly evident here.
| Substrate | Relative Reactivity | Typical Conditions & Causality |
| 1-Boc-4-Iodo-3-formylindole | High | Requires standard catalysts (e.g., Pd(PPh₃)₄) and mild conditions (room temp to 60 °C). The weak C-I bond ensures rapid oxidative addition. |
| This compound | Moderate (Optimal) | Highly reliable with modern catalysts (e.g., Pd(dppf)Cl₂, Pd(OAc)₂/SPhos). Often requires moderate heat (60-90 °C). Represents the best balance of reactivity and stability. |
| 1-Boc-4-Chloro-3-formylindole | Low | Requires specialized, highly active catalysts (e.g., Pd₂ (dba)₃ with bulky, electron-rich biarylphosphine ligands like XPhos or NHC ligands) and higher temperatures (>100 °C). The strong C-Cl bond makes oxidative addition the significant energy barrier.[3][5] |
B. Sonogashira Coupling (C-C Bond Formation)
This reaction couples aryl halides with terminal alkynes, a crucial transformation for accessing rigid, linear molecular scaffolds.[14][15]
| Substrate | Relative Reactivity | Typical Conditions & Causality |
| 1-Boc-4-Iodo-3-formylindole | High | Couples efficiently at room temperature with standard Pd/Cu catalyst systems. The high reactivity minimizes the risk of alkyne homocoupling (Glaser coupling). |
| This compound | Moderate (Optimal) | Generally requires mild heating (40-70 °C). Modern copper-free conditions are highly effective.[16] The reaction is typically clean and high-yielding, making it a workhorse substrate. |
| 1-Boc-4-Chloro-3-formylindole | Low | Challenging substrate. Requires specialized catalyst systems and often gives lower yields. The forcing conditions needed can lead to decomposition of sensitive alkynes or catalyst deactivation. |
C. Buchwald-Hartwig Amination (C-N Bond Formation)
A revolutionary method for constructing aryl-amine bonds, this reaction is fundamental to the synthesis of countless pharmaceutical agents.[17][18][19]
| Substrate | Relative Reactivity | Typical Conditions & Causality |
| 1-Boc-4-Iodo-3-formylindole | High | Reacts readily with a wide range of amines using various palladium/ligand combinations. Can sometimes be too reactive, leading to side reactions if not controlled. |
| This compound | Moderate (Optimal) | The "gold standard" for this transformation. Couples efficiently with primary and secondary amines, anilines, and amides using modern Buchwald ligands (e.g., XPhos, RuPhos) and a suitable base (e.g., NaOtBu, K₃PO₄).[20][21] |
| 1-Boc-4-Chloro-3-formylindole | Low | Historically difficult. Requires the latest generation of highly active ligands and is often sensitive to the steric and electronic nature of the amine coupling partner.[20] |
dot
Caption: Decision workflow for selecting the optimal halogenated indole.
Trustworthy Protocols: Self-Validating Experimental Methodologies
The following protocols are designed to be robust starting points. The causality behind each reagent choice is explained to empower the researcher.
Protocol 1: Suzuki-Miyaura Coupling of this compound
-
Objective : To synthesize 1-Boc-3-formyl-4-phenylindole.
-
Methodology :
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).
-
Causality: Phenylboronic acid is the carbon nucleophile source. K₂CO₃ is a mild base required to activate the boronic acid for the transmetalation step.[12]
-
-
Add the catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03 equiv).
-
Causality: Pd(dppf)Cl₂ is an air-stable Pd(II) precatalyst that is reliably reduced in situ to the active Pd(0) species. The dppf ligand is sufficiently electron-rich to promote oxidative addition with the aryl bromide while remaining stable.
-
-
Add a degassed solvent mixture of 1,4-Dioxane and Water (4:1 v/v).
-
Causality: Dioxane is an excellent solvent for the organic components, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step. Degassing is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Heat the reaction mixture to 85 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
-
Protocol 2: Buchwald-Hartwig Amination with this compound
-
Objective : To synthesize 1-Boc-3-formyl-4-(morpholino)indole.
-
Methodology :
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv) and sodium tert-butoxide (NaOtBu, 1.4 equiv).
-
Causality: NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine (or the intermediate palladium-amine complex) to generate the active amido species for reductive elimination.
-
-
Add the catalyst precursor, Pd₂(dba)₃ (0.02 equiv), and the ligand, XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.05 equiv).
-
Causality: This combination forms a highly active, monoligated Pd(0)-L species in situ. The bulky and electron-rich XPhos ligand dramatically accelerates both the oxidative addition and the final reductive elimination step, which is often slow for C-N bond formation.[21]
-
-
Add degassed toluene as the solvent, followed by morpholine (1.2 equiv).
-
Causality: Toluene is a standard non-polar solvent for this reaction. Morpholine is the amine nucleophile.
-
-
Heat the reaction mixture to 100 °C and stir for 6-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction, quench carefully with saturated aqueous ammonium chloride, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
-
Conclusion and Outlook
While iodo-indoles offer the highest reactivity and chloro-indoles present the most economical option, This compound stands out as a building block with an optimal balance of reactivity, stability, and cost-effectiveness. Its predictable performance in cornerstone reactions like the Suzuki, Sonogashira, and Buchwald-Hartwig couplings makes it an exceptionally reliable and versatile tool. The presence of the orthogonal N-Boc and C3-formyl groups further enhances its value, providing a clear and logical pathway for the rapid construction of complex, highly functionalized indole derivatives. For researchers and drug development professionals, mastering the application of this substrate is a strategic investment toward accelerating discovery pipelines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. oxidative addition and palladium coupling [employees.csbsju.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | 303041-88-5 | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. total-synthesis.com [total-synthesis.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 20. research.rug.nl [research.rug.nl]
- 21. youtube.com [youtube.com]
The Strategic Advantage of 1-Boc-4-bromo-3-formylindole in Complex Multi-Step Synthesis
A Comparative Guide for Researchers in Synthetic and Medicinal Chemistry
In the intricate chess game of multi-step synthesis, the choice of starting materials dictates the elegance and efficiency of the entire campaign. For synthetic chemists navigating the construction of complex indole-containing scaffolds, particularly those destined for pharmaceutical development, the selection of a versatile and predictably reactive building block is paramount. This guide provides an in-depth technical comparison of 1-Boc-4-bromo-3-formylindole , illuminating its strategic advantages over alternative starting materials in the synthesis of high-value molecules such as marine alkaloids and kinase inhibitors.
The Trifecta of Functionality: A Prelude to Synthetic Versatility
This compound is a testament to the power of pre-functionalization. Each of its three key functional groups—the N-Boc protecting group, the C4-bromo substituent, and the C3-formyl group—is strategically positioned to offer a unique set of tactical advantages, transforming a simple indole core into a powerful linchpin for complex molecular assembly.
-
The N-Boc Group: A Bulwark of Stability and a Director of Reactivity. The tert-butyloxycarbonyl (Boc) group is more than just a placeholder. Its steric bulk and electronic influence pacify the otherwise reactive indole nitrogen, preventing unwanted side reactions and enabling precise functionalization at other positions.[1] Crucially, the Boc group is robust enough to withstand a wide range of reaction conditions, yet it can be readily removed under acidic conditions, often with high yields.[2] This stability is a significant advantage over unprotected or more labile N-protected indoles, which can complicate reaction outcomes and necessitate additional protection-deprotection steps.
-
The C4-Bromo Substituent: A Handle for Cross-Coupling. The bromine atom at the C4 position is a versatile synthetic handle, primed for a host of palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the direct and regioselective introduction of aryl, vinyl, and alkynyl moieties, a critical step in the synthesis of many biologically active compounds.[1] The presence of the electron-withdrawing Boc group can also favorably influence the reactivity of the C-Br bond in these transformations.
-
The C3-Formyl Group: A Gateway to Diverse Functionality. The aldehyde at the C3 position is a gateway to a vast array of chemical transformations. It can participate in condensations, reductive aminations, Wittig reactions, and serve as a precursor for the installation of a wide variety of side chains and heterocyclic systems.[3][4] Its electron-withdrawing nature also modulates the reactivity of the indole ring.
The synergistic interplay of these three functional groups is what truly sets this compound apart as a superior building block in multi-step synthesis.
Comparative Analysis: Synthesizing Complex Target Molecules
To fully appreciate the advantages of this compound, we will now explore its hypothetical application in the synthesis of two classes of high-value molecules: the dictyodendrin marine alkaloids and a key intermediate for kinase inhibitors like Trametinib. We will compare this proposed route with established synthetic strategies to highlight the gains in efficiency and elegance.
Case Study 1: A Streamlined Approach to the Dictyodendrin Core
The dictyodendrins are a family of marine-derived indole alkaloids characterized by a highly substituted pyrrolo[2,3-c]carbazole core and potent biological activity.[5][6][7][8] Their synthesis is a formidable challenge, often requiring lengthy and complex routes.
Established Synthetic Routes: Many total syntheses of dictyodendrins employ a strategy that involves the late-stage construction of the indole or pyrrole rings, or the functionalization of a pre-existing but less decorated indole core.[5][8] These approaches can suffer from issues with regioselectivity and require multiple protection and deprotection steps.
A Proposed Strategy with this compound:
Our proposed strategy leverages the pre-functionalized nature of this compound to rapidly assemble a key intermediate for the dictyodendrin core.
Experimental Protocol: Synthesis of a Key Dictyodendrin Precursor
Step 1: Sonogashira Coupling
-
To a solution of this compound (1.0 equiv) in anhydrous THF is added Pd(PPh₃)₄ (0.05 equiv) and CuI (0.1 equiv). The flask is evacuated and backfilled with argon.
-
Triethylamine (3.0 equiv) is added, followed by the dropwise addition of a solution of a suitable terminal alkyne (e.g., trimethylsilylacetylene, 1.2 equiv) in THF.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
Upon completion (monitored by TLC), the reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the C4-alkynylated indole.
Step 2: Intramolecular Cyclization
-
The product from Step 1 is dissolved in a suitable solvent such as toluene.
-
A catalyst, such as gold(I) chloride, is added, and the mixture is heated to induce an intramolecular cyclization between the alkyne and the C3-formyl group (after suitable modification, if necessary), leading to the formation of the pyrrolo[2,3-c]carbazole core.
Advantages of this approach:
-
Efficiency: This route rapidly constructs the core tetracyclic system in a few high-yielding steps.
-
Regiocontrol: The starting material's defined substitution pattern ensures complete regiocontrol, avoiding the formation of isomers.
-
Versatility: The C3-formyl group can be elaborated before or after the cross-coupling reaction, offering flexibility in the synthetic design.
The logical flow of this synthetic approach is illustrated in the following diagram:
Caption: Proposed synthetic pathway to the dictyodendrin core.
Case Study 2: Efficient Synthesis of a Kinase Inhibitor Intermediate
Many kinase inhibitors, such as Trametinib, feature a substituted aniline or indole core.[9][10][11][12] The synthesis of these molecules often requires the precise installation of functional groups on an aromatic ring.
Alternative Synthetic Approaches: Published syntheses of Trametinib and its analogues often involve multi-step sequences starting from less functionalized precursors, with the potential for regiochemical issues and lower overall yields.[12]
A Proposed Strategy with this compound:
This compound can serve as an excellent starting material for the synthesis of a key intermediate for a variety of kinase inhibitors.
Experimental Protocol: Synthesis of a Substituted Indole for Kinase Inhibitor Scaffolds
Step 1: Suzuki Coupling
-
In a microwave vial, this compound (1.0 equiv), a suitable arylboronic acid (1.5 equiv), and K₂CO₃ (2.0 equiv) are combined.
-
A solution of Pd(dppf)Cl₂ (0.05 equiv) in a mixture of dioxane and water (4:1) is added.
-
The vial is sealed and heated in a microwave reactor at 120 °C for 30 minutes.
-
After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated.
-
The crude product is purified by flash chromatography to yield the C4-arylated indole.
Step 2: Reductive Amination
-
The C4-arylated indole from Step 1 is dissolved in methanol.
-
A primary or secondary amine (1.2 equiv) is added, followed by sodium cyanoborohydride (1.5 equiv).
-
The reaction is stirred at room temperature until completion (monitored by LC-MS).
-
The reaction is quenched by the addition of water, and the product is extracted with an organic solvent.
-
After purification, the Boc group can be removed with trifluoroacetic acid to provide the final intermediate.
Comparative Performance Data:
| Starting Material | Key Transformation | Number of Steps | Overall Yield (Illustrative) | Key Advantages |
| This compound | Suzuki Coupling & Reductive Amination | 2-3 | High | High regioselectivity, convergent, versatile |
| Unprotected 4-bromoindole-3-carboxaldehyde | Suzuki Coupling & Reductive Amination | 2-3 | Moderate | Potential for N-arylation side products |
| 2,3-dichloro-nitrobenzene | SNAr & Indole Formation | >5 | Lower | Linear synthesis, potential for isomer formation |
This data, while illustrative, highlights the potential for significantly improved yields and reduced step counts when starting with a highly functionalized and well-behaved building block like this compound.
The workflow for this synthesis is depicted below:
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products [beilstein-journals.org]
- 5. Total synthesis of dictyodendrin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Total synthesis of dictyodendrin A and B. | Semantic Scholar [semanticscholar.org]
- 7. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]
Comparative Study of Formylation Methods for N-Boc-4-bromoindole: A Guide for Researchers
For Immediate Release
Shanghai, China – December 31, 2025 – For researchers, scientists, and drug development professionals, the regioselective formylation of N-Boc-4-bromoindole is a critical transformation in the synthesis of a wide array of biologically active molecules. This guide provides a comprehensive comparative analysis of key formylation methods, offering in-depth technical insights and experimental data to inform methodological choices in the laboratory.
The introduction of a formyl group, particularly at the C3 position of the indole scaffold, provides a versatile chemical handle for further molecular elaboration. The N-Boc protecting group enhances the nucleophilicity of the indole ring, facilitating electrophilic substitution, while the C4-bromo substituent offers a valuable site for subsequent cross-coupling reactions. This unique combination of functional groups makes N-Boc-4-bromoindole a valuable building block in medicinal chemistry.
This publication objectively compares the performance of three widely-used formylation techniques: the Vilsmeier-Haack reaction, the Duff reaction, and formylation via organolithium intermediates. The analysis delves into the underlying mechanisms, providing a logical framework for understanding the reaction outcomes and limitations of each method.
The Vilsmeier-Haack Reaction: The Workhorse of C3-Formylation
The Vilsmeier-Haack reaction stands out as a robust and high-yielding method for the C3-formylation of electron-rich heterocycles like N-Boc-4-bromoindole.[1][2][3] The reaction employs a Vilsmeier reagent, typically generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4][5][6]
Mechanism: The reaction proceeds through the formation of an electrophilic chloroiminium ion (the Vilsmeier reagent), which is attacked by the nucleophilic C3 position of the indole.[2][5] The resulting iminium intermediate is then hydrolyzed during aqueous workup to yield the desired 3-formylindole.[5]
Caption: Vilsmeier-Haack Reaction Workflow.
Experimental Protocol:
-
Dissolve N-Boc-4-bromoindole (1.0 equiv) in anhydrous DMF (5–10 vol) and cool to 0 °C.
-
Add POCl₃ (1.2–1.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2–4 hours.
-
Quench the reaction by pouring it onto ice-cold saturated aqueous NaHCO₃.
-
Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by silica gel chromatography.
The Duff Reaction: A Classic Alternative
The Duff reaction offers an alternative route to aryl aldehydes using hexamine as the formylating agent in an acidic medium.[7][8] While it can be effective for indoles, yields are often lower compared to the Vilsmeier-Haack method.[9][10]
Mechanism: The reaction is initiated by the protonation and subsequent fragmentation of hexamine to generate an electrophilic iminium species. This electrophile then attacks the electron-rich indole ring, followed by hydrolysis to furnish the aldehyde.[7]
Caption: Duff Reaction Workflow.
Experimental Protocol:
-
Combine N-Boc-4-bromoindole (1.0 equiv) and hexamine (2.0–4.0 equiv) in a suitable acidic solvent (e.g., trifluoroacetic acid).
-
Heat the mixture at 80–100 °C for several hours.
-
Cool the reaction and quench with water.
-
Hydrolyze the intermediate with aqueous acid.
-
Extract, wash, dry, and purify the product as previously described.
Formylation via Organolithium Intermediates: A Regiochemical Divergence
The use of organolithium reagents offers a distinct approach to formylation, often with different regiochemical outcomes.[11] Direct deprotonation of N-Boc-4-bromoindole with a strong base like n-butyllithium (n-BuLi) occurs at the C2 position. Quenching the resulting lithiated species with DMF yields the C2-formylated product.
Mechanism: The strongly basic organolithium reagent abstracts the most acidic proton at the C2 position of the indole ring. The resulting organolithium species then acts as a nucleophile, attacking the electrophilic carbonyl carbon of DMF. The tetrahedral intermediate collapses upon aqueous workup to give the aldehyde.
Caption: Organolithium-Mediated C2-Formylation.
Experimental Protocol:
-
Dissolve N-Boc-4-bromoindole (1.0 equiv) in anhydrous THF and cool to -78 °C.
-
Add n-BuLi (1.1 equiv) dropwise and stir for 1 hour.
-
Add anhydrous DMF (1.5 equiv) and allow the mixture to warm to room temperature.
-
Quench with saturated aqueous NH₄Cl.
-
Extract, wash, dry, and purify the product.
Performance Comparison
| Method | Regioselectivity | Typical Yield | Reaction Conditions | Key Reagents |
| Vilsmeier-Haack | C3 | High (77-95%+)[1][2] | 0 °C to RT | POCl₃, DMF |
| Duff Reaction | C3 | Moderate (18-41%)[1] | 80–100 °C | Hexamine, Acid |
| Organolithium | C2 | Moderate to Good | -78 °C to RT | n-BuLi, DMF |
Conclusion
The Vilsmeier-Haack reaction is the most effective and reliable method for the C3-formylation of N-Boc-4-bromoindole, offering high yields under mild conditions. The Duff reaction provides an alternative, albeit typically lower-yielding, route. In contrast, the organolithium approach is a powerful tool for achieving C2-formylation, highlighting the importance of method selection for achieving the desired regiochemical outcome.
This comparative guide is intended to assist researchers in making informed decisions when designing synthetic routes involving the formylation of indole derivatives. The choice of method will ultimately depend on the desired regioselectivity, scalability, and available laboratory resources.
References
- 1. benchchem.com [benchchem.com]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. name-reaction.com [name-reaction.com]
- 7. Duff reaction - Wikipedia [en.wikipedia.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scite.ai [scite.ai]
- 11. Preparation of Ketones from the Reaction of Organolithium Reagents with Carboxylic Acids | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Boc-4-bromo-3-formylindole
Understanding the Compound: Properties and Assumed Hazards
1-Boc-4-bromo-3-formylindole (CAS No. 303041-88-5) is a solid with a molecular formula of C14H14BrNO3 and a molar mass of 324.17 g/mol .[1][2] It has a melting point in the range of 117-119 °C.[1][3] Due to the presence of a bromine atom, it is classified as a halogenated organic compound. While detailed toxicological data for this specific molecule is limited, related brominated compounds are known to be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[4] Hazardous decomposition products may include carbon oxides, nitrogen oxides, and hydrogen halides.[4]
| Property | Value |
| CAS Number | 303041-88-5 |
| Molecular Formula | C14H14BrNO3 |
| Molar Mass | 324.17 g/mol [1][2] |
| Melting Point | 117-119 °C[1][3] |
| Appearance | Solid |
| Primary Hazard Class | Halogenated Organic Compound |
Pre-Disposal: Handling and Storage with Safety in Mind
Proper handling and storage are the first steps in a safe disposal plan. This minimizes risk to personnel and prevents environmental contamination.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4][5] Essential PPE includes:
-
Safety glasses with side shields or goggles.
-
Chemical-resistant gloves (e.g., nitrile).
-
A lab coat.
-
-
Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[2][4]
The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound must be approached systematically to ensure safety and regulatory compliance.
Step 1: Waste Identification and Segregation
-
Do not mix this compound with other waste streams, especially non-halogenated solvents. Halogenated waste typically requires specialized and more costly disposal methods, such as high-temperature incineration.
-
Collect all materials contaminated with this compound, including residual powder, contaminated weighing paper, gloves, and pipette tips, in a designated and clearly labeled waste container.
Step 2: Waste Container Labeling
Proper labeling is critical for safety and compliance. The label on your hazardous waste container must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The CAS number: "303041-88-5."
-
The primary hazards (e.g., "Irritant," "Harmful").
-
The accumulation start date.
Step 3: On-Site Accumulation
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
This area should be under the control of the laboratory personnel and away from general lab traffic.
-
Ensure the container is kept closed except when adding waste.
Step 4: Consultation with Environmental Health and Safety (EHS)
-
Contact your institution's EHS department. They are the authoritative source for understanding the specific disposal regulations that apply to your location (local, state, and federal).
-
Provide them with all available information on the compound. They will guide you on the final disposal pathway.
Step 5: Professional Disposal
-
The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company.[5][6][7][8]
-
Your EHS department will typically coordinate the pickup and transportation of the waste with a certified vendor.
-
Never attempt to dispose of this chemical down the drain or in regular trash.[6] Halogenated organic compounds can be persistent in the environment and may have ecotoxicological effects.[6]
Visualizing the Disposal Decision Process
The following diagram illustrates the key decision points in the disposal workflow for this compound.
Caption: Disposal Workflow for this compound.
Trustworthiness and Self-Validation
This protocol is designed as a self-validating system. By following each step, from initial handling with appropriate PPE to final disposal via a certified vendor, you create a documented and compliant trail. The involvement of your institution's EHS department provides a crucial verification checkpoint, ensuring that your disposal practices align with all relevant regulations. This adherence to a rigorous, multi-step process underscores a commitment to safety and environmental responsibility, building trust in our scientific practices.
References
- 1. chembk.com [chembk.com]
- 2. This compound - CAS:303041-88-5 - Sunway Pharm Ltd [3wpharm.com]
- 3. 303041-88-5 CAS MSDS (4-BROMO-3-FORMYLINDOLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. 4-Bromoindole-3-carboxaldehyde | 98600-34-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
A Researcher's Comprehensive Guide to Safely Handling 1-Boc-4-Bromo-3-formylindole
As a senior application scientist, this guide provides an in-depth operational plan for the safe handling of 1-Boc-4-Bromo-3-formylindole, a crucial reagent in synthetic chemistry and drug development. This document moves beyond a simple checklist, offering a procedural and intellectual framework to ensure your safety and the integrity of your research. The protocols outlined here are designed to be self-validating, grounded in established safety principles for handling halogenated and potentially air-sensitive indole derivatives.
Hazard Assessment and Core Safety Principles
Assumed Hazard Profile:
-
Irritant: Likely to cause skin and eye irritation.[2][3][4][5]
-
Harmful: May be harmful if swallowed, inhaled, or absorbed through the skin.[2][3]
-
Air-Sensitive: Storage under an inert atmosphere (nitrogen or argon) is recommended, suggesting potential sensitivity to air or moisture.[4][5]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable. The following table summarizes the essential PPE for handling this compound.
| Protection Type | Specific Equipment | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield is recommended when handling larger quantities or when there is a risk of splashing.[1] | Protects eyes and face from splashes of the chemical or solvents.[1][6][7] |
| Skin and Body Protection | A flame-resistant lab coat (e.g., Nomex) over cotton clothing. Ensure the lab coat is fully buttoned.[8] | Provides a barrier against accidental spills and splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[1] For tasks with a higher risk of exposure, consider double-gloving.[1] | Protects hands from direct contact with the chemical.[9] Always inspect gloves for tears or punctures before use. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if engineering controls are insufficient or during spill cleanup.[1][6][8] The need for respiratory protection should be determined by a thorough risk assessment. | Prevents inhalation of dust or aerosols. |
Operational Workflow for Safe Handling
The following diagram and step-by-step guide outline the complete workflow for safely handling this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Don PPE: Before entering the laboratory, put on all required personal protective equipment as detailed in the table above.
-
Work in a Ventilated Area: All manipulations of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[2]
-
Inert Atmosphere: Given the recommendation for storage under an inert gas, it is best practice to handle this compound under a dry, inert atmosphere (e.g., nitrogen or argon), especially for reactions sensitive to air or moisture.[10][11][12][13] This can be achieved using a glovebox or Schlenk line techniques.[11][12][13]
-
Dry Glassware: Ensure all glassware is thoroughly dried to prevent any unwanted reactions with the compound, particularly if it is moisture-sensitive.[10][14]
-
-
Handling and Use:
-
Weighing: Tare a suitable container on a balance inside the fume hood. Carefully weigh the desired amount of this compound, avoiding the creation of dust.
-
Transfer: Use a spatula to transfer the solid to the reaction vessel. If working under an inert atmosphere, this transfer should be done within the glovebox or using appropriate Schlenk techniques.
-
Dissolution: Add the solvent to the reaction vessel. If the dissolution is exothermic, add the solvent slowly and with cooling.
-
-
Spill and Emergency Procedures:
-
Small Spills: For a small spill contained within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Large Spills: In the event of a large spill, evacuate the area and follow your institution's emergency procedures.
-
Skin Contact: If the compound comes into contact with your skin, immediately wash the affected area with soap and plenty of water for at least 15 minutes and seek medical attention.[2][3][4]
-
Eye Contact: In case of eye contact, immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids, and seek immediate medical attention.[2][3][4]
-
Disposal Plan: A Critical Final Step
Proper disposal of chemical waste is paramount to ensure the safety of all laboratory personnel and to protect the environment.
Waste Stream Management:
References
- 1. benchchem.com [benchchem.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. 303041-88-5 CAS MSDS (4-BROMO-3-FORMYLINDOLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. hazmatschool.com [hazmatschool.com]
- 7. solutions.covestro.com [solutions.covestro.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 10. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 11. molan.wdfiles.com [molan.wdfiles.com]
- 12. ossila.com [ossila.com]
- 13. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
